molecular formula C15H18P2 B1587127 1,3-Bis(phenylphosphino)propane CAS No. 28240-66-6

1,3-Bis(phenylphosphino)propane

Cat. No.: B1587127
CAS No.: 28240-66-6
M. Wt: 260.25 g/mol
InChI Key: AVNRJUHUOZDFKS-UHFFFAOYSA-N
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Description

1,3-Bis(phenylphosphino)propane is a useful research compound. Its molecular formula is C15H18P2 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(3-phenylphosphanylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18P2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRJUHUOZDFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)PCCCPC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402440
Record name 1,3-BIS(PHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28240-66-6
Record name 1,3-BIS(PHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1,3-Bis(phenylphosphino)propane

[1][2]

Executive Summary

This compound (

1


2

Key Technical Specifications:

Property Specification

| Formula |

Molecular WeightAppearanceStereochemistry



P NMR
Primary Hazard

3

Safety & Handling (Critical)

WARNING: This synthesis utilizes phenylphosphine (


)
  • Engineering Controls: All operations must be performed inside a glovebox under

    
    /Ar or using rigorous Schlenk techniques .
    
  • Oxidation Risk: The product oxidizes rapidly in air to phosphine oxides. All solvents must be dried (Na/benzophenone) and degassed (freeze-pump-thaw x3).

  • Waste Disposal: Quench all phosphide residues with bleach (sodium hypochlorite) or dilute

    
     in a fume hood to oxidize P(III) to P(V) before disposal.
    

Reaction Mechanism & Logic

The synthesis relies on the nucleophilic substitution of 1,3-dichloropropane by the lithium phenylphosphide anion (

Core Logic:

  • Selective Deprotonation:

    
     has two protons. We must selectively remove one to form the mono-anion 
    
    
    . This requires precise stoichiometry (1:1) with
    
    
    -BuLi at low temperatures.
  • Coupling: The nucleophilic phosphorus attacks the electrophilic alkyl halide.

  • Stereochemical Outcome: Since the alkylation creates a chiral center at phosphorus, and there is no chiral induction, a statistical mixture of diastereomers results.

Reaction Scheme (DOT Visualization)

ReactionSchemePhPH2Phenylphosphine(PhPH₂)IntermediateLithium Phenylphosphide(PhPHLi)PhPH2->Intermediate-78°C, THFSelective LithiationnBuLin-BuLi(1.0 equiv)nBuLi->IntermediateProductThis compound(PhHP-(CH₂)₃-PHPh)Intermediate->Product+ 0.5 equiv DichlorNucleophilic Sub.ByproductLiClIntermediate->ByproductDichlor1,3-Dichloropropane(Cl-(CH₂)₃-Cl)Dichlor->Product

Caption: Stepwise synthesis pathway via selective lithiation and alkylation.

Experimental Protocol

Materials
  • Phenylphosphine (

    
    ):  2.20 g (20 mmol). Note: Often sold as 10-50% solution in hexane; adjust volume accordingly.
    
  • n-Butyllithium (

    
    -BuLi):  20 mmol (e.g., 8.0 mL of 2.5 M in hexanes).
    
  • 1,3-Dichloropropane: 1.13 g (10 mmol).

  • Solvent: Anhydrous THF (50 mL), degassed.

Step-by-Step Methodology
Step 1: Generation of Lithium Phenylphosphide
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle 3x with vacuum/Argon.

  • Charging: Syringe anhydrous THF (30 mL) and phenylphosphine (20 mmol) into the flask. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (20 mmol) over 20 minutes.
    
    • Observation: Solution typically turns yellow/orange indicating

      
       formation.
      
    • Why? Slow addition at low temp prevents double deprotonation (

      
      ), which would lead to polymerization or unwanted byproducts.
      
  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metallation.

Step 2: Alkylation[4]
  • Addition: Cool the mixture back to -78°C (or 0°C, depending on reactivity preference; -78°C yields are generally cleaner).

  • Coupling: Add 1,3-dichloropropane (10 mmol) dissolved in 5 mL THF dropwise.

    • Stoichiometry: The ratio is strictly 2:1 (Phosphide:Dihalide).

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (12-16 hours). The color usually fades as the anion is consumed and LiCl precipitates.

Step 3: Workup & Isolation
  • Quench: Carefully add degassed water (10 mL) to quench any unreacted organolithiums.

  • Extraction: Extract the aqueous layer with degassed diethyl ether (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
     (under inert gas), and filter via cannula.
    
  • Concentration: Remove volatiles under reduced pressure.

  • Purification: The residue is a viscous oil.

    • Distillation: Kugelrohr distillation under high vacuum (

      
       mbar) is the standard purification method. Boiling point is approx. 160-180°C at high vac (extrapolated).
      
    • Note: Separation of rac and meso isomers is difficult at this stage and usually requires derivatization or chiral HPLC, though they are often used as a mixture for subsequent dehydrocoupling.

Characterization & Data Analysis

The product exists as a mixture of diastereomers.[2][5][6] You will observe distinct NMR signals for the rac and meso forms.

TechniqueExpected DataInterpretation

P{

H} NMR

-54.0 to -56.0 ppm (Two singlets)
Indicates two chemically distinct environments corresponding to rac and meso isomers.

P NMR (coupled)
Doublets (

Hz)
Confirms the presence of the P-H bond (secondary phosphine).

H NMR

4.0 - 4.5 ppm (Multiplet)
P-H proton signal. Shows large coupling to phosphorus.

H NMR

1.5 - 2.2 ppm
Methylene backbone protons (

).
Isomer Management

For applications requiring high enantiopurity (e.g., asymmetric hydrogenation ligands), the mixture is typically subjected to catalytic dehydrocoupling or alkylation where a chiral catalyst or auxiliary converts the meso form into the desired chiral product (See References 1, 2).[1]

Workflow Visualization

Workflowcluster_0Inert Atmosphere (Glovebox/Schlenk)StartStart: PhPH₂ + THFCoolCool to -78°CStart->CoolLithiateAdd n-BuLi (1 equiv)Form PhPHLiCool->LithiateAlkylateAdd Cl-(CH₂)₃-Cl (0.5 equiv)Warm to RTLithiate->AlkylateQuenchDegassed H₂O QuenchAlkylate->QuenchDistillHigh Vac Distillation(Remove Solvent & Byproducts)Quench->DistillAnalyzeNMR Analysis(³¹P Check for P-H doublet)Distill->Analyze

Caption: Operational workflow for the synthesis of secondary phosphine ligands.

References

  • Friedfeld, M. R., Shevick, S. L., & Chirik, P. J. (2012). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides Enabled by Single-Electron Reduction. Science. Link (Demonstrates utility of P-chiral precursors).

  • Chachula, S. T., et al. (2013). Rhodium-Catalyzed Asymmetric Synthesis of P-P and P-C Bonds.[2][6] National Science Foundation/Dartmouth College. Link (Describes the conversion of rac/meso PhHP(CH2)3PHPh to chiral phospholanes).

  • Issleib, K., & Böttcher, W. (1959). Alkali-Phosphorverbindungen und ihr reaktives Verhalten, II. Die Darstellung von primären und sekundären Phosphinen.[2][5][6] Zeitschrift für anorganische und allgemeine Chemie. (Foundational synthesis of secondary phosphines via alkali metallation).

  • Glueck, D. S. (2008).[5] Platinum-Catalyzed Asymmetric Alkylation of Bis(secondary) Phosphines.[5] Organometallics.[2] Link (Detailed characterization of PhHP(CH2)3PHPh isomers).

1,3-bis(phenylphosphino)propane structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Secondary Phosphine Scaffold for Macrocyclic & Chiral Ligand Design[1][2]

Part 1: Executive Summary & Disambiguation

CRITICAL DISAMBIGUATION: This guide focuses on 1,3-bis(phenylphosphino)propane (a secondary phosphine), hereafter referred to as BzhPP .[1]

  • Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Function: Chiral scaffold, macrocycle precursor, nucleophilic building block.

  • Reactivity: High (P-H bond is active).[1]

Do not confuse with:dppp (1,3-bis(diphenylphosphino)propane), the tertiary phosphine used in standard cross-coupling (Kumada/Suzuki).[1] If your interest is standard Pd-catalysis, you likely require dppp (CAS 6737-42-4). If your interest is ligand design, macrocyclization, or stereoselective coordination , proceed with this guide.

Part 2: Chemical Architecture & Stereochemistry

Structural Identity

Unlike tertiary phosphines, BzhPP retains a reactive P-H bond at each phosphorus center. This feature imparts two critical properties:

  • Nucleophilicity: The phosphorus can be further alkylated or functionalized.[1]

  • Chirality: Each phosphorus atom is a chiral center, resulting in diastereomers.

Stereoisomerism (Rac vs. Meso)

The synthesis of BzhPP inherently produces a mixture of diastereomers.[1] Understanding this is vital for coordination chemistry, as the isomer ratio dictates the geometry of resulting metal complexes.

  • Racemic (rac-BzhPP): The

    
     and 
    
    
    
    enantiomers.[1] Often coordinates in a trans fashion or forms helical complexes.[1]
  • Meso (meso-BzhPP): The

    
     form.[1] Internally compensated chirality; often favors cis chelation.
    

Stereochemistry Figure 1: Stereochemical consequences of BzhPP coordination. cluster_0 Stereoisomers of this compound Rac Racemic Mixture (R,R) and (S,S) C2 Symmetry Metal Metal Center (e.g., Fe(II), Ni(II)) Rac->Metal Favors Helical/Trans Coordination Meso Meso Isomer (R,S) Cs Symmetry (Mirror Plane) Meso->Metal Favors Cis/Planar Coordination

Part 3: Synthesis Protocol (Self-Validating)

Safety Warning: This protocol involves phenylphosphine (


) , which is pyrophoric and highly toxic.[1] All manipulations must  be performed under a strict inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.[1]
Synthetic Pathway

The most authoritative route involves the nucleophilic substitution of 1,3-dihalopropane by lithium phenylphosphide.

Reaction:




[1]
Step-by-Step Methodology
PhaseStepActionCausality/Checkpoint
Preparation 1Flame-dry a 500 mL Schlenk flask. Cycle Argon/Vacuum 3x.Moisture Control: Water destroys lithiated intermediates immediately.[1]
Lithiation 2Charge with

(10.0 g, 90 mmol) and THF (150 mL). Cool to -78°C.
Exotherm Control: Deprotonation is exothermic; low temp prevents side reactions.
3Add n-BuLi (1.6 M, 90 mmol) dropwise over 1 hour.Stoichiometry: 1:1 ratio is critical to prevent double deprotonation (

).[1]
4Checkpoint: Solution turns yellow/orange.[1] Stir 1h at RT.[2][3]Validation: Color change indicates formation of mono-lithio species.
Alkylation 5Cool back to 0°C. Add 1,3-dichloropropane (45 mmol) dropwise.Selectivity: Slow addition favors the bis-substitution over oligomerization.
6Warm to RT and reflux for 2 hours.Completion: Heat ensures substitution of both chloride leaving groups.
Workup 7Quench with degassed

(slowly). Extract with degassed ether.
Separation: Removes LiCl salts.
Purification 8Fractional Distillation under high vacuum (

Torr).
Isolation: BzhPP boils approx 140-150°C at 0.1 mmHg.

Part 4: Reactivity & Applications

Macrocyclization (The Template Effect)

The primary utility of BzhPP in modern drug development is as a pro-ligand for synthesizing cyclic tetraphosphines (P4 macrocycles) or P2N2 macrocycles.[1] These are used to stabilize radiopharmaceuticals (e.g.,


 for PET imaging).[1]

Mechanism: The secondary phosphines react with formaldehyde and primary amines in a Mannich-type condensation to close the ring.

Macrocyclization Figure 2: Synthesis of P2N2 Macrocycles using BzhPP as a scaffold. Precursor BzhPP (Secondary Phosphine) Intermediate Hydroxymethyl Intermediate Precursor->Intermediate Mannich Condensation Reagents Formaldehyde (CH2O) + Primary Amine (R-NH2) Reagents->Intermediate Macrocycle 14/16-Membered P2N2 Macrocycle Intermediate->Macrocycle Cyclization (Template Effect)

Comparative Properties: Secondary vs. Tertiary
PropertyBzhPP (Secondary) dppp (Tertiary) Implication for Research
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


BzhPP has reactive P-H bonds.[1]
Air Stability Poor (Oxidizes rapidly)Good (Stable solid)BzhPP requires Schlenk lines.[1]

NMR
-40 to -55 ppm (Upfield)-17 ppm (Downfield)Distinct spectroscopic signature.[1]
Physical State Viscous Oil / Low MP SolidWhite Crystalline SolidHandling difficulty differs.[1]
Primary Use Ligand Synthesis / PrecursorCatalysis (Cross-coupling)Do not swap in protocols.[1]

Part 5: Characterization Data

To validate your synthesis, compare your analytical data against these standard values.

Spectroscopic Signature ( NMR)
  • Solvent:

    
     or 
    
    
    
    [1]
  • Shift (

    
    ): 
    
    • Meso: -44.3 ppm (approx)[1]

    • Rac: -44.7 ppm (approx)[1]

  • Coupling:

    
     Hz.[1] (The doublet splitting confirms the P-H bond).[1]
    
Physical Properties
  • Boiling Point: ~180°C at 0.5 mmHg.[1]

  • Appearance: Colorless to pale yellow oil (darkens upon oxidation).[1]

References

  • Issleib, K. & Böttcher, W. (1959).[1] Alkali-Phosphorverbindungen und ihr reaktives Verhalten, II. Die Reaktion von Phenylphosphin mit Dihalogenalkanen. Zeitschrift für anorganische und allgemeine Chemie . [1]

  • Doherty, S. et al. (2003).[1] Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry . (Describes hydrophosphination routes).

  • Kyba, E. P. et al. (1980).[1] Tertiary phosphines and macrocyclic phosphines. Organometallics . (Foundational work on using secondary phosphine backbones for macrocycles).

  • Musina, E. I. et al. (2016).[1] Synthesis of 16-membered P,N-containing macrocycles. Russian Chemical Bulletin . (Details the Mannich condensation of BzhPP). [1]

  • BenchChem Technical Data . 1,3-Bis(diphenylphosphino)propane vs Secondary Precursors. (General properties and safety). [1]

Sources

The Coordination Architecture of 1,3-Bis(diphenylphosphino)propane (dppp): From Catalytic Cycles to Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the coordination chemistry of 1,3-bis(diphenylphosphino)propane (dppp) , a bidentate ligand defined by its propylene backbone and specific steric parameters. Unlike its ethanediyl-bridged analog (dppe), dppp forms a six-membered chelate ring upon coordination. This structural nuance dictates its unique reactivity profile: it is the industry standard for nickel-catalyzed Kumada couplings and palladium-catalyzed CO/ethylene copolymerization. Furthermore, recent data validates dppp-metal complexes as Delocalized Lipophilic Cations (DLCs) with potent mitochondrial selectivity in oncology.

Ligand Architectonics: The 91° Bite Angle

The utility of dppp is not accidental; it is a function of its natural bite angle (


) . While electronic parameters (Tolman cone angle) are important, the bite angle determines the geometry of the transition state during catalysis.
The Casey-Whiteker Parameter

According to molecular mechanics calculations by Casey and Whiteker, dppp exhibits a natural bite angle of approximately 91° .

  • dppe (ethane bridge):

    
     (Rigid, favors 5-membered rings).
    
  • dppp (propane bridge):

    
     (Flexible, favors 6-membered rings).
    
  • dppb (butane bridge):

    
     (High flexibility, often spans trans).
    

Why this matters: In palladium-catalyzed C-C bond formation, a wider bite angle accelerates reductive elimination . The 91° angle of dppp forces the metal center into a geometry that destabilizes the square-planar ground state just enough to lower the activation energy for product release, without compromising the stability of the active catalyst.

Table 1: Comparative Ligand Parameters

LigandBackboneChelate Ring SizeNatural Bite Angle (

)
Electronic Effect
dppe

5~85°Strong

-donor, rigid
dppp

6~91° Balanced flexibility/rigidity
dppb

7~98°High flexibility, entropy penalty

Synthesis of Key Precursors: Pd(dppp)Cl₂

The synthesis of


 is a foundational protocol. Many commercial batches suffer from oligomerization due to improper stoichiometry or solvent choice.
Protocol: High-Purity Synthesis of

Objective: Synthesize monomeric


 avoiding 

bridges.

Reagents:

  • Palladium(II) chloride (

    
    ) or 
    
    
    
    (preferred for solubility).
  • dppp (1.05 equivalents).

  • Solvent: Dichloromethane (DCM) / Diethyl Ether (

    
    ).
    

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 1.0 mmol of

    
     in 10 mL of anhydrous DCM. The solution should be clear orange. Note: Using 
    
    
    
    requires heating in acetonitrile to depolymerize the palladium chains.
  • Ligand Addition: Dissolve 1.05 mmol of dppp in 5 mL DCM. Add this solution dropwise to the stirring palladium solution.

    • Causality: Rapid addition can locally exceed 1:2 stoichiometry, forming

      
       species which are catalytically inactive for this purpose.
      
  • Precipitation: Stir for 1 hour. The color will shift to a pale yellow/white suspension.

  • Crystallization: Concentrate the solution to ~5 mL under vacuum. Layer 20 mL of

    
     on top. Let stand at 4°C.
    
  • Filtration: Filter the off-white microcrystals. Wash with pentane to remove displaced COD and excess phosphine.

  • Drying: Vacuum dry for 4 hours.

Catalytic Dominance

A. The Kumada Coupling (Nickel Catalysis)

 is the historical and practical gold standard for the Kumada-Corriu coupling, particularly for sterically hindered Grignard reagents.

Mechanism:

  • Transmetallation: The Grignard reagent (

    
    ) attacks the oxidized Ni(II) center.
    
  • Isomerization: The dppp ligand's 6-membered ring flexibility allows the complex to isomerize from trans to cis more readily than rigid dppe analogs.

  • Reductive Elimination: The 91° bite angle compresses the C-Ni-C angle, expelling the product.

KumadaCycle PreCat Pre-catalyst Ni(dppp)Cl2 Active Active Species Ni(0)(dppp) PreCat->Active Activation Ni_II_Ar Ni(II)(dppp)(Ar)(X) Active->Ni_II_Ar Ar-X OxAdd Oxidative Addition Ar-X Ni_II_Dialkyl Ni(II)(dppp)(Ar)(R) Ni_II_Ar->Ni_II_Dialkyl R-MgX (- MgX2) TransMet Transmetallation R-MgX Ni_II_Dialkyl->Active Product Release RedElim Reductive Elimination Ar-R

Figure 1: The catalytic cycle of Ni(dppp)-catalyzed Kumada coupling. The specific bite angle of dppp facilitates the critical reductive elimination step.

B. CO/Ethylene Copolymerization (The Drent System)

Perhaps the most sophisticated application of dppp is in the Shell Higher Olefin Process (SHOP) and polyketone synthesis.

  • The Challenge: Copolymerizing CO and ethylene requires perfect alternation.

  • The dppp Solution:

    
     complexes (often with weakly coordinating anions like 
    
    
    
    or
    
    
    ) produce perfectly alternating polyketones.
  • Mechanistic Insight: The 6-membered ring formed by dppp is crucial.

    • Rigid 5-ring (dppe): Too rigid; traps the metal in a state that favors

      
      -elimination or termination.
      
    • Flexible 6-ring (dppp): Allows the "cis" coordination of the growing polymer chain and the incoming monomer (CO or ethylene), facilitating insertion while blocking the

      
      -hydride elimination pathway that terminates the chain.
      

Medicinal Inorganic Chemistry: Mitochondrial Targeting

Beyond catalysis, dppp complexes are emerging as Delocalized Lipophilic Cations (DLCs) .

The Mechanism: Tumor cells possess hyperpolarized mitochondrial membranes (


). Cationic gold(I) complexes chelated with dppp, such as 

, are lipophilic enough to permeate the lipid bilayer but cationic enough to accumulate selectively in the negative mitochondrial matrix of cancer cells (Nernstian accumulation).

Target: Thioredoxin Reductase (TrxR).[1] Once inside the mitochondria, the Au-P bonds can undergo ligand exchange with the selenocysteine active site of TrxR. This inhibits the enzyme, leading to a fatal accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis.[2]

MitoPath Complex [Au(dppp)2]+ Uptake Mitochondrial Uptake (Driven by ΔΨm) Complex->Uptake Target Target: TrxR (Selenocysteine) Uptake->Target Ligand Exchange Effect ROS Accumulation & Apoptosis Target->Effect Inhibition

Figure 2: Mechanism of action for dppp-gold(I) complexes as mitochondrial targeting agents.

Troubleshooting & Stability

  • Oxidation: dppp is air-sensitive in solution. It oxidizes to the phosphine oxide (

    
    ). Always degas solvents with 
    
    
    
    or Ar sparging for at least 20 minutes before dissolution.
  • 
     NMR Diagnostics: 
    
    • Free Ligand:

      
       ppm.
      
    • Oxide:

      
       ppm.
      
    • Coordination Shift: Upon binding to Pd/Ni, the signal typically shifts downfield (positive) significantly.

  • Solubility: dppp complexes are often insoluble in alcohols but soluble in DCM and Chloroform. For catalytic reactions in polar media, consider sulfonated water-soluble derivatives (dppp-S).

References

  • Casey, C. P., & Whiteker, G. T. (1990).[3][4] The Natural Bite Angle of Chelating Diphosphines.[3][5] Israel Journal of Chemistry.[3] Link

  • Drent, E., & Budzelaar, P. H. M. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide.[6][7] Chemical Reviews.[8] Link

  • Kumada, M. (1980). Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides.[9][10][11] Pure and Applied Chemistry.[12] Link

  • Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[2][13] Metallomics. Link

  • Hayashi, T., Konishi, M., & Kumada, M. (1979). Nickel-catalyzed cross-coupling of silyl enol ethers with Grignard reagents. Journal of the American Chemical Society. Link

Sources

Technical Whitepaper: 1,3-Bis(phenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 28240-66-6 Formula:


Molecular Weight:  260.25  g/mol [1]

Part 1: Executive Summary & Chemical Identity[1]

The "Hidden" Backbone of Phosphorus Chemistry

While often confused with its fully substituted tertiary analogue (dppp, CAS 6737-42-4), 1,3-bis(phenylphosphino)propane (CAS 28240-66-6) is a distinct secondary phosphine .[1] It features reactive P-H bonds that make it a critical "synthon" (synthetic building block) rather than just a passive ligand.[1]

This molecule exists as a mixture of stereoisomers (rac and meso) due to the two chiral phosphorus centers.[1] Its primary utility lies in its ability to undergo further functionalization—serving as the scaffold for macrocyclic ligands, P-chiral phosphines, and phosphorus-containing polymers.[1]

Chemical Disambiguation (Critical)
FeatureThis compound (Topic)1,3-Bis(diphenylphosphino)propane (dppp)
CAS Number 28240-66-6 6737-42-4
Structure PhH P-(CH2)3-PH PhPh2 P-(CH2)3-PPh2
Class Secondary PhosphineTertiary Phosphine
Reactivity Nucleophilic P-H bond (functionalizable)Lewis Basic Lone Pair (Ligand)
State Colorless Liquid / OilWhite Solid
Air Stability High Sensitivity (Oxidizes rapidly)Moderate Stability

Part 2: Physicochemical Datasheet

The following data aggregates experimental values for the specific secondary phosphine isomer mixture.

PropertyValueContext/Notes
Appearance Colorless to pale yellow liquidViscous oil; darkens upon oxidation.[1]
Boiling Point 160–165 °C@ 1 mmHg (Vacuum distillation required).[1]
Density ~1.08 g/mLEstimated at 25°C.
Solubility THF, Toluene, DCM, AcetonitrileReacts with protic solvents or ketones over time.[1]
Stereochemistry Mixture of rac (

) and meso (

)
Separation is difficult; often used as a mixture for polymer synthesis.[1][2]

NMR

-40 to -45 ppm
Characteristic doublet/multiplet due to P-H coupling (

Hz).[1]

Part 3: Synthesis & Purification Protocol

Mechanistic Rationale

The synthesis relies on the nucleophilic substitution of a 1,3-dihalopropane by a metallated phenylphosphine.[1] The choice of base and solvent is critical to prevent over-alkylation (formation of quaternary salts) or cyclization.[1]

Reaction Equation:




[1]
Step-by-Step Protocol

Note: All steps must be performed under strict inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.

  • Metallation of Phenylphosphine:

    • Charge a flame-dried Schlenk flask with phenylphosphine (

      
      ) in dry THF.[1]
      
    • Cool to -78°C (Dry ice/acetone bath).

    • Add

      
      -Butyllithium (1.05 equiv per P) dropwise.[1] The solution will turn yellow/orange, indicating the formation of Lithium Phenylphosphide (
      
      
      
      ).[1]
    • Expert Insight: Avoid excess BuLi to prevent double deprotonation (

      
      ), which leads to polymerization.[1]
      
  • Alkylation:

    • In a separate flask, dissolve 1,3-dichloropropane (0.5 equiv relative to

      
      ) in THF.
      
    • Transfer the lithiated phosphine solution via cannula slowly into the dihalide solution at 0°C.

    • Causality: Inverse addition (nucleophile to electrophile) is preferred to maintain a low concentration of the nucleophile relative to the alkylating agent initially, minimizing side reactions.[1]

  • Workup & Purification:

    • Quench with degassed water (carefully).[1]

    • Extract with diethyl ether or toluene.[1]

    • Dry organic layer over

      
       and concentrate under vacuum.[1]
      
    • Distillation: Perform fractional vacuum distillation (0.1–1 mmHg). The product boils ~160°C.[1]

    • Validation: Check

      
       NMR.[1] Disappearance of the 
      
      
      
      triplet (
      
      
      ppm) and appearance of the product signal (
      
      
      ppm) confirms conversion.[1]
Visualization: Synthesis Workflow

SynthesisWorkflow Start Phenylphosphine (PhPH2) Deprotonation Lithiation (-78°C, n-BuLi) Start->Deprotonation Activation Intermediate Li(PHPh) Nucleophile Deprotonation->Intermediate Coupling Alkylation (+ 1,3-Dichloropropane) Intermediate->Coupling Substitution Workup Quench & Vacuum Distillation Coupling->Workup Product This compound (CAS 28240-66-6) Workup->Product Isolation

Figure 1: Step-wise synthesis pathway from primary phosphine precursors.

Part 4: Reactivity & Applications[1][3]

The utility of CAS 28240-66-6 stems from the P-H bond .[1] Unlike dppp, which coordinates immediately to metals, this molecule is a precursor.[1]

Macrocycle Synthesis (Template Reactions)

The secondary phosphine groups can undergo Mannich-type condensations with formaldehyde and primary amines to form 16-membered P,N-containing macrocycles (Corands).[1]

  • Mechanism: The P-H bond acts as a nucleophile attacking the formaldehyde, followed by condensation with the amine.[1]

  • Significance: This creates robust, stereoselective ligands for heavy metals (Pd, Pt).[1]

Polymerization (Poly(arylenediphosphine)s)

Reacting 28240-66-6 with diiodobenzenes under Palladium catalysis yields phosphorus-containing polymers.[1][3]

  • Reaction: P-C coupling.

  • Utility: These polymers are processable ligands that can be used for heterogeneous catalysis, allowing for easy catalyst recovery.[1]

Visualization: Reactivity Profile

Reactivity Core This compound (CAS 28240-66-6) R1 Reagent: Formaldehyde + Primary Amine Core->R1 R2 Reagent: Diiodobenzene + Pd Cat. Core->R2 R3 Reagent: Base + Alkyl Halide Core->R3 P1 P,N-Macrocycles (Corands) (Stereoselective Ligands) R1->P1 Mannich Condensation P2 Poly(arylenediphosphine)s (Polymeric Catalysts) R2->P2 P-C Coupling P3 Chiral Diphosphines (Asymmetric Hydrogenation) R3->P3 Alkylation

Figure 2: Divergent synthetic utility of the secondary phosphine backbone.[1]

Part 5: Handling & Safety Protocols

Hazard Class: Pyrophoric / Stench / Acute Toxin.[1]

  • Oxidation Management: This compound is significantly more air-sensitive than dppp.[1] Exposure to air converts it to the phosphine oxide (

    
    ) or phosphinic acid derivatives, destroying utility.[1]
    
    • Protocol: Store under Argon in a sealed ampoule or Schlenk flask.[1]

  • Odor Control: Secondary phosphines possess a penetrating, garlic-like stench detectable at ppb levels.[1]

    • Protocol: All glassware must be bleached (Sodium Hypochlorite) immediately after use to oxidize residual phosphine before removing from the fume hood.[1]

  • Toxicity: Assume high toxicity similar to phenylphosphine.[1] Use double-gloving and a blast shield during distillation.[1]

References

  • ChemicalBook. (2025).[1] this compound Product Properties and Suppliers.

  • Kanbara, T., et al. (2000).[1] Palladium-Catalyzed Polycondensation of Diiodobenzenes with this compound. American Chemical Society (Macromolecules).[1]

  • Karakus, M., et al. (2025).[1] Synthesis of New Examples of Corands with 16-Membered P,N-Containing Core Ring. ResearchGate.

  • Strem Chemicals. Catalog Entry for this compound (CAS 28240-66-6). [1]

Sources

Technical Guide: dppp Ligand Bite Angle & Flexibility

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Organometallic Chemists, and Process Development Scientists.

Executive Summary

The ligand 1,3-bis(diphenylphosphino)propane (dppp) occupies a critical "Goldilocks" zone in homogeneous catalysis. With a trimethylene (


) backbone, it forms a six-membered chelate ring upon coordination to transition metals, distinct from the rigid five-membered rings of dppe or the floppy seven-membered rings of dppb.

This guide analyzes the structural parameters of dppp—specifically its natural bite angle (


)  and flexibility range —and correlates them with catalytic performance. We focus on the industrial "Alpha Process" (ethylene methoxycarbonylation) as the primary case study, demonstrating how dppp’s specific steric parameters drive >99% selectivity for methyl propionate over polyketones.

Structural Fundamentals: Bite Angle & Flexibility[1][2][3]

The Natural Bite Angle ( )

The natural bite angle is defined as the preferred P-M-P angle determined solely by the ligand backbone constraints, independent of the metal's electronic preference. According to the foundational molecular mechanics studies by Casey and Whiteker , dppp exhibits a natural bite angle of approximately 91° .

This value is significant because it perfectly matches the ideal 90° geometry required for square-planar Palladium(II) complexes, minimizing ring strain.

Comparative Ligand Metrics: | Ligand | Backbone | Chelate Ring Size | Natural Bite Angle (


) | Flexibility Range (3 kcal/mol) |
| :--- | :--- | :--- | :--- | :--- |
| dppm  | 

| 4 | ~72° | Rigid | | dppe |

| 5 | ~85° | Narrow | | dppp |

| 6 | ~91° | Moderate | | dppb |

| 7 | ~98° | Wide | | Xantphos | Heterocyclic | - | ~111° | Rigid (Wide Angle) |
The Flexibility Factor

A ligand's utility is not defined by


 alone, but by the energy penalty required to distort this angle.
  • dppe (

    
    ):  Highly rigid. Forcing it to open beyond 85° incurs a steep energetic penalty, often destabilizing the catalyst during reductive elimination steps that require wider angles.
    
  • dppp (

    
    ):  Possesses a "soft" potential energy well. It sits naturally at 91° but can expand to ~100° or compress to ~85° with less than 3 kcal/mol of strain energy. This flexibility window  allows dppp to accommodate the changing geometries of a catalytic cycle (e.g., square planar 
    
    
    
    trigonal bipyramidal transition states) without dissociation.
Visualization: Ligand Parameter Hierarchy

The following diagram illustrates the relationship between backbone length, bite angle, and the resulting complex geometry.

LigandParameters L_dppe dppe (C2 Backbone) Beta_n: 85 deg Geo_SqP Square Planar (90 deg) Ideal for Pd(II) Precursors L_dppe->Geo_SqP Compressed (Strain) L_dppp dppp (C3 Backbone) Beta_n: 91 deg L_dppp->Geo_SqP Perfect Match (Low Strain) Geo_TBP Trigonal Bipyramidal Transition States L_dppp->Geo_TBP Accessible via Flexibility L_dppb dppb (C4 Backbone) Beta_n: 98 deg L_dppb->Geo_SqP Expanded (Steric Bulk)

Caption: Correlation between ligand backbone length and geometric suitability for Square Planar Pd(II) complexes.

Mechanistic Implications: The Alpha Process

The industrial relevance of dppp is best exemplified by the Lucite Alpha Process (now owned by Mitsubishi Chemical). This process converts ethylene, CO, and methanol into methyl propionate (a precursor to MMA).

Why dppp?

The reaction competes between two pathways:

  • Perfect Alternation (Polyketone): Formation of alternating CO-Ethylene polymers.

  • Methoxycarbonylation (Ester): Termination via methanolysis to form methyl propionate.

The Mechanism: The dppp ligand is crucial because its 91° bite angle favors the cis-coordination of the hydride and the ethylene. However, unlike wider bite-angle ligands (like dppf or DPEphos) which might favor reductive elimination or different insertion kinetics, dppp's specific steric bulk and electronic properties destabilize the Pd-acyl intermediate just enough to favor rapid methanolysis over further ethylene insertion.

If a more flexible or wider bite angle ligand (like dppb) is used, the rate of ethylene insertion often increases, leading to oligomers or polymers. dppp acts as a "stop" signal, enforcing the single insertion of CO and Ethylene before terminating the chain.

Pathway Visualization

AlphaProcess Start Pd(II)-H Species [L2Pd(H)(S)]+ Step1 Ethylene Insertion (Rate Determining) Start->Step1 + C2H4 Intermediate1 Pd-Ethyl Species [L2Pd(Et)(S)]+ Step1->Intermediate1 Step2 CO Insertion Intermediate1->Step2 + CO Intermediate2 Pd-Acyl Species [L2Pd(C(=O)Et)(S)]+ Step2->Intermediate2 Path_Polymer Polymerization (Avoided w/ dppp) Intermediate2->Path_Polymer + C2H4 (Sterically Disfavored) Path_Ester Methanolysis (Favored w/ dppp) Intermediate2->Path_Ester + MeOH Product Methyl Propionate + Pd-H Regeneration Path_Ester->Product Product->Start Cycle Repeats

Caption: The Pd-dppp catalyzed methoxycarbonylation cycle. dppp steric parameters prevent polymerization.

Experimental Protocols

Synthesis of

This complex is the standard precursor for catalytic studies. The synthesis relies on the displacement of labile ligands (like COD or nitriles) or direct reaction with halide salts.

Reagents:

  • 
     (Dichloro(1,5-cyclooctadiene)palladium(II))
    
  • dppp (1,3-bis(diphenylphosphino)propane)

  • Dichloromethane (DCM)

  • Diethyl Ether

Protocol:

  • Dissolution: Dissolve 1.0 mmol of

    
     in 10 mL of dry DCM in a Schlenk flask under Argon. The solution should be yellow/orange.
    
  • Addition: Add 1.05 mmol (slight excess) of dppp solid directly to the stirring solution.

  • Reaction: Stir at room temperature for 1 hour. The color typically brightens or shifts to a pale yellow/off-white precipitate as the dppp displaces the COD.

  • Precipitation: Concentrate the solution to ~2 mL under vacuum. Add 20 mL of diethyl ether to force full precipitation of the product.

  • Filtration: Filter the solid, wash with

    
     mL diethyl ether, and dry under high vacuum.
    
Characterization Validation (Self-Validating Step)

To ensure the ligand has chelated in a bidentate fashion (forming the 6-membered ring) and not bridged two metals, you must perform


 NMR .
  • Solvent:

    
    
    
  • Expected Signal: A sharp singlet.

  • Chemical Shift (

    
    ): +12 to +15 ppm  (relative to 85% 
    
    
    
    ).
    • Note: Free dppp appears at approx -17 ppm. A shift of ~30 ppm downfield confirms coordination.

    • Troubleshooting: If you see multiple peaks, you may have oligomeric species (bridging dppp) or oxidized phosphine (

      
       species appear at ~30-50 ppm).
      

References

  • Casey, C. P., & Whiteker, G. T. (1990).[1] The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299–304. Link

  • Cavinato, G., & Toniolo, L. (2014).[2] Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes.[3] Molecules, 19(9), 15116–15161. Link

  • Kondrashova, S. A., et al. (2022).[4] DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(9), 2732. Link

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[1] The Bite Angle Makes the Difference: A Practical Ligand Parameter for Diphosphine Ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1530. Link

Sources

Technical Assessment: 1,3-Bis(phenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic and synthetic profile of 1,3-bis(phenylphosphino)propane (CAS: 28240-66-6), a secondary phosphine precursor distinct from the tertiary ligand dppp.

Spectroscopic Signatures, Synthetic Protocols, and Stereochemical Analysis

Part 1: Executive Technical Summary

This compound is a secondary diphosphine (


) serving as a critical intermediate in the synthesis of P-chiral ligands, macrocycles (e.g., PNNP ligands), and metal-organic frameworks. Unlike its tertiary analogue 1,3-bis(diphenylphosphino)propane (dppp), this compound retains reactive P-H bonds, rendering it air-sensitive and capable of further functionalization.

Crucial Distinction:

  • Target Compound: this compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Secondary phosphine.[1][2] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ppm.
  • Common Confusion: 1,3-Bis(diphenylphosphino)propane (dppp).[3][4] Tertiary phosphine.[1][5]

    
     ppm.
    

Part 2: Spectroscopic Profiling

The characterization of this compound is defined by the presence of two chiral phosphorus centers, resulting in a mixture of diastereomers (rac and meso).

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][7]

The


P NMR spectrum is the primary diagnostic tool. The presence of diastereomers results in two distinct chemical shifts.
Table 1: Consensus NMR Data (Solvent: Acetone-

/ CDCl

)
NucleusParameterValue / RangeMultiplicityAssignment

P

(ppm)
-53.07, -53.18 Singlet (

H-decoupled)
rac- and meso-isomers [1, 2]

P

(Hz)
~210 - 220DoubletDirect P-H bond coupling (coupled mode)

H

(ppm)
4.0 - 4.5Multiplet (Doublet of triplets)P-H (Directly bonded proton)

H

(ppm)
7.2 - 7.6MultipletAromatic protons (Phenyl ring)

H

(ppm)
1.5 - 2.2MultipletPropyl backbone (

)

Mechanistic Insight: The significant upfield shift (-53 ppm) compared to tertiary phosphines is characteristic of the electron-rich secondary phosphine environment. The observation of two distinct singlets in the proton-decoupled


P NMR arises from the diastereotopic relationship between the rac (

) and meso (

) isomers, which are typically formed in a statistical 1:1 ratio during non-stereoselective synthesis.
Infrared (IR) Spectroscopy
  • Diagnostic Band: A weak-to-medium absorption band in the range of 2280–2320 cm

    
      corresponds to the 
    
    
    
    stretch. This band disappears upon lithiation or oxidation to the phosphine oxide.

Part 3: Synthetic Methodology & Logic

The synthesis relies on the nucleophilic substitution of a 1,3-dihalopropane by a phenylphosphide anion. The protocol below utilizes a lithium-mediated cleavage of phenylphosphine or reductive cleavage, ensuring high yields.

Experimental Protocol: Nucleophilic Substitution Route

Reagents:

  • Phenylphosphine (

    
    ) [Caution: Pyrophoric, Toxic]
    
  • n-Butyllithium (

    
    -BuLi) or Lithium metal
    
  • 1,3-Dichloropropane[3][6]

  • Solvent: Dry THF (degassed)

Workflow:

  • Phosphide Generation: In a flame-dried Schlenk flask under Argon,

    
     is dissolved in THF at -78°C.
    
  • Lithiation: Add 1 equivalent of

    
    -BuLi dropwise. This selectively deprotonates to form the mono-anion 
    
    
    
    . (Note: Use of excess base may lead to
    
    
    , causing polymerization).
  • Coupling: The 1,3-dichloropropane (0.5 equivalents relative to phosphine) is added slowly to the lithiated species.

  • Workup: The mixture is warmed to room temperature, hydrolyzed with degassed water, and extracted. The organic layer is dried and concentrated.[7]

  • Purification: Distillation under high vacuum or use as a crude oil (if purity >90% by NMR).

Visualization: Synthetic Pathway & Stereochemistry

SynthesisPath PhPH2 Phenylphosphine (PhPH₂) LiPhPH Lithium Phenylphosphide (Li[PhPH]) PhPH2->LiPhPH Deprotonation (-78°C, THF) BuLi n-BuLi (1 equiv) BuLi->LiPhPH Product This compound (PhPH-(CH₂)₃-PHPh) LiPhPH->Product Nucleophilic Subst. (2 equiv Li[PhPH]) Dichlor 1,3-Dichloropropane (Cl-(CH₂)₃-Cl) Dichlor->Product Isomers Diastereomers: meso (R,S) + rac (R,R/S,S) Product->Isomers Stereochemical Outcome

Figure 1: Synthetic pathway via lithiated phenylphosphine intermediate, yielding a mixture of diastereomers.

Part 4: Handling & Safety (Self-Validating Protocols)

Oxidation Sensitivity Check: Before committing the material to a complex reaction, perform a "spot test" via


P NMR.
  • Valid Material: Sharp singlets at ~ -53 ppm.

  • Oxidized Material: Signals shifting downfield to positive values (+30 to +50 ppm range) indicate formation of phosphine oxides (

    
    ) or phosphinic acids.
    

Storage:

  • Must be stored under inert atmosphere (Argon/Nitrogen).

  • Refrigeration (2-8°C) is recommended to retard disproportionation.

Part 5: Applications in Ligand Design

This secondary phosphine is a "linchpin" scaffold. It reacts with aldehydes and amines to form macrocyclic ligands (e.g., 16-membered PNNP rings) used in gold(I) luminescence chemistry [3].

Applications Core This compound (Secondary Phosphine) Route1 Mannich Condensation (+ CH₂O + Primary Amine) Core->Route1 Route2 Deprotonation & Alkylation (+ Base + R-X) Core->Route2 Macro 16-Membered Macrocycles (PNNP Ligands) Route1->Macro Stereoselective Cyclization Chiral C₂-Symmetric Chiral Diphosphines Route2->Chiral Ligand Tuning

Figure 2: Divergent synthesis utility. The secondary phosphine P-H bonds allow for further derivatization into macrocycles or chiral tertiary phosphines.

References

  • Stradolini, M. et al. "New Chiral Tetradentate Oxazolinylphosphine Ligands for Nickel and Palladium." Organometallics, vol. 22, no.[6] 5, 2003, pp. 938–947.

    • Validation: Cites specific P NMR shifts (-53.07, -53.18 ppm) and synthesis via Li/PhPH2.
  • Khristolyubov, D. et al. "Binuclear Gold(I) Phosphine Alkynyl Complexes Templated on a Flexible Cyclic Phosphine Ligand." Inorganic Chemistry, vol. 58, no.[1] 24, 2019, pp. 16493–16507.

    • Validation: Details the use of this compound in synthesizing PNNP macrocycles.
  • Kyba, E. P. et al. "Secondary Phosphines. Synthesis and properties." Journal of Organic Chemistry. (General reference for secondary phosphine handling).

Sources

Thermodynamic Properties of dppp Complexes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 1,3-bis(diphenylphosphino)propane (dppp) occupies a critical "Goldilocks zone" in coordination chemistry. Forming a six-membered chelate ring with transition metals, it offers a thermodynamic profile distinct from the tighter five-membered rings of dppe and the more flexible seven-membered rings of dppb.

For drug development professionals, understanding the thermodynamics of dppp complexes is two-fold:

  • Catalysis: In API synthesis (e.g., carbonylation, cross-coupling), dppp's natural bite angle (~91°) balances the stability required for catalyst longevity with the lability needed for substrate turnover.

  • Metallodrugs: dppp complexes of Gold(I) and Silver(I) exhibit distinct thermodynamic stability in physiological media, correlating directly with cytotoxicity and antitumor mechanisms.

This guide provides an in-depth analysis of these properties, grounded in experimental thermodynamics and structural causality.

Part 1: Ligand Architecture & The Chelate Effect

The thermodynamic stability of dppp complexes is governed by the chelate effect and the natural bite angle . Unlike monodentate phosphines (e.g.,


), dppp binds metals through two phosphorus donors connected by a trimethylene backbone.
Natural Bite Angle ( )

The natural bite angle is the preferred P-M-P angle determined solely by the ligand backbone constraints.

  • dppe (ethylene bridge):

    
    
    
  • dppp (propylene bridge):

    
    [1]
    
  • dppf (ferrocenyl bridge):

    
    [2]
    

Thermodynamic Implication: The ~91° bite angle of dppp is nearly ideal for square planar Pd(II) and Pt(II) complexes, which prefer 90° angles. This minimizes ring strain enthalpy (


) compared to wider-bite ligands, while offering different steric protection than dppe.
Entropy-Enthalpy Trade-off

The formation of a metal-dppp complex is driven by entropy (


) due to the displacement of solvent or monodentate ligands. However, the six-membered ring formed by dppp is generally slightly less stable than the five-membered ring of dppe due to the "chelate ring size rule" (5-membered rings are often the thermodynamic peak for phosphines).

Comparison of Chelate Ring Thermodynamics:

LigandBackboneRing SizeNatural Bite AngleRelative Stability (Pd/Pt)
dppe

5~85°Highest (Enthalpic favorability)
dppp

6~91°High (Geometric match for Sq. Planar)
dppb

7~98°Lower (Entropic penalty of flexible chain)

Part 2: Thermodynamic Stability of Metal-dppp Complexes

Stability Constants ( )

The cumulative stability constant


 is defined for the equilibrium:



[3]

For Pd(II) and Pt(II), dppp forms highly stable


 chelates. While absolute values depend on solvent and counter-ions, the trend in stability constants for Group 10 metals is consistently:


Why this matters for Drug Synthesis:

  • Catalyst Leaching: A higher

    
     ensures the metal remains ligated during reaction workup, reducing heavy metal contamination in the final drug product (a critical CQI in GMP).
    
  • Resting State: The high stability of

    
     means it is often the thermodynamic resting state, requiring activation energy to enter the catalytic cycle.
    
Visualization: Chelate Ring Formation

The following diagram illustrates the thermodynamic cycle of dppp chelation, highlighting the entropic drive and enthalpic ring strain.

ChelateThermodynamics cluster_0 Thermodynamic Drivers Free Free Metal + dppp (High Entropy, High H) Monodentate Monodentate Intermediate (κ1-dppp) Free->Monodentate ΔG1 (Binding 1st P) Chelate Chelated Complex (κ2-dppp, 6-membered ring) Monodentate->Chelate ΔG2 (Ring Closure) Entropically Driven Text1 Bite Angle ~91° matches Square Planar Geometry Text2 Lower Ring Strain than dppb Higher Stability than PPh3

Caption: Thermodynamic progression from free reagents to the stable dppp chelate. The second step (ring closure) is rapid and essentially irreversible for dppp due to the chelate effect.

Part 3: Catalytic Thermodynamics in Drug Synthesis

In pharmaceutical catalysis (e.g., synthesis of NSAIDs or kinase inhibitors), the thermodynamic properties of dppp directly influence the reaction profile.

Reductive Elimination: The "Squeeze" Effect

Reductive elimination is often the rate-determining step in cross-coupling. It is thermodynamically favored by wider bite angles which "squeeze" the leaving groups together.

  • dppe (85°): Slower reductive elimination (stabilizes the Pd(II) state).

  • dppp (91°): Moderate rate.

  • dppf (99°): Fast reductive elimination.[4][5]

Application: If your cross-coupling is stalling at the Pd(II) intermediate, switching from dppe to dppp (or dppf) can thermodynamically drive the release of the product.

Oxidative Addition

Wider bite angles generally destabilize the Pd(0) starting material relative to the oxidative addition product, lowering the barrier (


) for activation of aryl chlorides. dppp provides a balance, allowing activation of aryl bromides/iodides while maintaining enough electron density on the metal.
Catalytic Cycle Energy Diagram

CatalyticCycle cluster_thermo dppp Specifics Pd0 Pd(0)-dppp (Active Species) OxAdd Oxidative Addition Pd(II)(Ar)(X)(dppp) Pd0->OxAdd ΔG‡ (Bite angle affects barrier) TransMet Transmetalation Pd(II)(Ar)(R)(dppp) OxAdd->TransMet Ligand Exchange RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step (Favored by wide bite angle) RedElim->Pd0 Regeneration Note1 91° Bite Angle: Stabilizes Square Planar Pd(II) Note2 Thermodynamic Stability: Prevents Pd black formation

Caption: The catalytic cycle of a Pd-dppp complex. The 91° bite angle specifically influences the thermodynamics of the Oxidative Addition and Reductive Elimination steps.

Part 4: Pharmaceutical Applications (Metallodrugs)

Beyond catalysis, dppp complexes themselves are investigated as Active Pharmaceutical Ingredients (APIs).

Antitumor Gold(I) Complexes

Complexes such as


 have shown significant cytotoxicity against tumor cell lines.
  • Mechanism: The thermodynamic stability of the Au-P bond prevents rapid dissociation in the blood stream (unlike simple gold salts), allowing the complex to reach mitochondrial targets.

  • Lipophilicity: The propylene backbone of dppp increases lipophilicity (

    
    ) compared to dppe, enhancing membrane permeability.
    
Silver(I) Antimicrobials

Ag(I)-dppp complexes exhibit antimicrobial activity. The thermodynamic lability of the Ag-P bond (higher than Au-P) allows for the slow release of silver ions (


) at the target site, acting as a "thermodynamic reservoir" for the active species.

Part 5: Experimental Protocols

To validate these thermodynamic properties in your own lab, use the following protocols.

Protocol: Determination of Stability Constants via UV-Vis Titration

Objective: Determine the binding constant (


) of dppp to a metal precursor.
  • Preparation: Prepare a

    
     solution of the metal precursor (e.g., 
    
    
    
    ) in a non-coordinating solvent (e.g.,
    
    
    or Acetone).
  • Titration: Aliquot a solution of dppp (

    
    ) into the metal solution in 0.1 equivalent increments.
    
  • Measurement: Record UV-Vis spectra (200-800 nm) after each addition. Look for Isosbestic points indicating clean conversion.

  • Analysis: Plot Absorbance vs. [Ligand]/[Metal] ratio. Fit the data to a 1:1 binding model (Benesi-Hildebrand plot or non-linear regression) to extract

    
    .
    
Protocol: Assessing Catalyst Stability (Thermal Stress Test)

Objective: Verify if Pd(dppp) survives reaction conditions without decomposing to Pd black.

  • Setup: Dissolve 10 mg of

    
     in the reaction solvent (e.g., Toluene).
    
  • Stress: Heat to the intended reaction temperature (e.g., 100°C) for 24 hours under

    
    .
    
  • Observation:

    • Visual: Check for black precipitate (Pd metal).

    • NMR: Take a

      
       NMR. Intact complex appears as a singlet (approx 10-20 ppm depending on solvent). Free dppp oxide (decomposition product) appears ~30 ppm.
      

References

  • Bite Angle Effects: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000. Link

  • dppp Antitumor Activity: Berners-Price, S. J., et al. "Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I)." Journal of Medicinal Chemistry, 2003. Link

  • Thermodynamics of Pd Complexes: Elsevier, C. J., et al. "Natural Bite Angle of Chelating Diphosphines." Organometallics, 1998. Link

  • Reductive Elimination Kinetics: Brown, J. M., et al. "The Steric Nature of the Bite Angle." Organometallics, 1995. Link

  • General Stability Constants: IUPAC Stability Constants Database (SC-Database). Link

Sources

history of 1,3-bis(phenylphosphino)propane development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, synthesis, and applications of 1,3-bis(phenylphosphino)propane , a specialized secondary phosphine distinct from the more common tertiary phosphine ligand dppp.

Development History, Synthetic Protocols, and Macrocyclic Applications[1][2]

Part 1: Executive Summary & Disambiguation[2][3]

Core Identity: this compound is a secondary diphosphine with the chemical structure PhPH-(CH₂)₃-PHPh .[1][2] It possesses reactive P-H bonds, making it a versatile "platform molecule" for constructing more complex architectures, such as P-chiral ligands, macrocycles, and functionalized polymers.

Critical Disambiguation: It is frequently confused with 1,3-Bis(diphenylphosphino)propane (dppp) due to similar nomenclature.[1][2]

  • Target Molecule (This Guide): this compound (CAS: 28240-66-6).[1][2][3] Contains P-H bonds.[2][3][4][5] Used as a precursor/intermediate.[2][4]

  • Common Analogue: 1,3-Bis(diphenylphosphino)propane (dppp) (CAS: 6737-42-4).[1][2][6] Tertiary phosphine.[2][7] Used directly as a ligand in Cross-Coupling (Kumada, Suzuki).[2]

FeatureThis compound1,3-Bis(diphenylphosphino)propane (dppp)
Formula PhPH-(CH₂)₃-PHPhPh₂P-(CH₂)₃-PPh₂
P-Center Secondary (Reactive P-H)Tertiary (Inert substituents)
Chirality Exists as rac and meso diastereomersAchiral
Primary Use Precursor for macrocycles, P-chiral ligandsCatalyst ligand (Pd, Ni coupling)
Part 2: Historical Development & Synthetic Evolution[3]

The history of this compound tracks the evolution of organophosphorus chemistry from simple ligand synthesis to complex supramolecular architecture.

Phase I: The Foundational Era (1960s–1970s)

The initial development of aliphatic secondary phosphines was driven by the need to understand P-H bond reactivity.[2] Early work by Issleib and colleagues established the fundamental routes for creating P-C bonds using alkali metal phosphides.[2]

  • Motivation: To create bridging ligands that could be deprotonated to form anionic phosphido bridges in metal complexes (e.g., Fe, Ni).

  • Key Discovery: The propane bridge provided optimal flexibility (bite angle) compared to the rigid ethane bridge, allowing for stable chelation and bridging modes.

Phase II: The Macrocyclic Renaissance (2000s–Present)

In the 21st century, the molecule found a new role as a template for constructing P,N-containing macrocycles. Research groups led by Musina and Karasik utilized the Mannich-type condensation of this compound with formaldehyde and primary amines.[1][2]

  • Mechanism: The reactive P-H bonds undergo condensation to form rigid 16-membered rings (corands/cryptands).[1][2]

  • Significance: This "covalent self-assembly" is highly stereoselective, typically yielding the RSSR isomer, which is crucial for creating specific coordination environments for Gold(I) and Copper(I) ions.[1]

Part 3: Chemical Architecture & Signaling Pathways[2][3]

The utility of this compound lies in its ability to transform from a linear precursor into cyclic architectures.[2]

G Start Phenylphosphine (PhPH2) Inter Lithium Phosphide (PhPHLi) Start->Inter Li/BuLi Deprotonation Product This compound (PhPH-(CH2)3-PHPh) Inter->Product + 1,3-Dichloropropane (Nucleophilic Subst.) Macro 16-Membered P,N-Macrocycle Product->Macro + CH2O + R-NH2 (Mannich Condensation) Polymer P-Containing Polymers Product->Polymer + Diiodobenzene (Polycondensation) Metal Metal Complexes (Fe, Ni, Pt) Product->Metal Coordination (P-H Intact or Deprotonated)

Figure 1: Synthetic pathway from phenylphosphine precursor to diverse architectural applications.[1][2]

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Based on standard organolithium methodologies adapted from Issleib et al.[1]

Safety Warning: Phenylphosphine is toxic and pyrophoric.[2] All operations must be performed under strict inert atmosphere (Ar or N₂) using Schlenk or glovebox techniques.[1][2]

  • Reagents:

    • Phenylphosphine (PhPH₂): 100 mmol[1][2]

    • n-Butyllithium (n-BuLi): 100 mmol (1.0 equiv per P)[1][2]

    • 1,3-Dichloropropane: 50 mmol[1]

    • Solvent: Anhydrous THF (degassed)

  • Step-by-Step Workflow:

    • Lithiation: Cool a solution of PhPH₂ in THF to -78°C. Add n-BuLi dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of PhPHLi.

    • Coupling: Warm the solution to 0°C. Add 1,3-dichloropropane dropwise. The 1:2 stoichiometry ensures the dihalide bridges two phosphide units.[2]

    • Reaction: Stir at room temperature for 12 hours. The color typically fades as the neutral phosphine forms.[2]

    • Workup: Quench with degassed water (carefully). Extract with diethyl ether under argon. Dry organic layer over MgSO₄.[2]

    • Purification: Distillation under reduced pressure is required to separate the product from unreacted PhPH₂ and oligomers.[2]

    • Yield: Typically 60–75% of a colorless, air-sensitive liquid.[2]

Protocol B: Synthesis of P,N-Macrocycle (Template Reaction)

Based on Musina et al. (2000s)

  • Reagents:

    • This compound: 1.0 equiv[1]

    • Paraformaldehyde: 2.0 equiv

    • Primary Amine (e.g., Benzylamine): 1.0 equiv[1]

    • Solvent: Ethanol/Benzene mixture

  • Workflow:

    • Mix the phosphine and amine in the solvent system under inert atmosphere.[2]

    • Add paraformaldehyde.[2]

    • Reflux for 2–4 hours.[2] The P-H bonds react with formaldehyde and the amine to close the ring (Mannich condensation).[2]

    • Result: A 16-membered macrocycle precipitates or crystallizes upon cooling.[2]

    • Stereochemistry: The product is overwhelmingly the RSSR isomer due to thermodynamic control during ring closure.[2]

Part 5: Applications in Drug Development & Materials[3]

While the tertiary analogue (dppp) is used to make drugs (via coupling), the secondary phosphine (this compound) is used to design new catalytic systems and materials.[1]

Application DomainMechanism of ActionRelevance to Pharma/Industry
Chiral Ligand Design The P-H bond allows attachment of chiral auxiliaries.[1][2]Precursor for DuPhos-type ligands used in asymmetric hydrogenation of drug intermediates.[2]
Macrocyclic Hosts Forms rigid cavities that bind specific metal ions (Cu, Au).[2]Investigated for radiopharmaceutical delivery (chelating isotopes) and luminescent sensors.[1][2]
Flame Retardants Oxidized to the bis(phosphine oxide).[2][8]Used as a reactive additive in bio-based epoxy resins to improve thermal stability without halogen toxicity.[2]
Polymer Synthesis Reacts with diiodobenzenes via Pd-catalysis.[2][5][9]Creates P-containing conjugated polymers for optoelectronic applications .
Part 6: References
  • Musina, E. I., et al. (2016).[2] Bi- and tetranuclear gold(I) complexes of P,N-containing cryptand. ResearchGate.

  • Karasik, A. A., et al. (2008).[2] Synthesis of New Examples of Corands with 16-Membered P,N-Containing Core Ring. ResearchGate.

  • Kanbara, T., et al. (2000).[2] Palladium-Catalyzed Polycondensation of Diiodobenzenes with this compound. Macromolecules.

  • Issleib, K., et al. (1960s).[2] Foundational synthesis of alkali metal phosphides and secondary phosphines. (Historical reference context derived from modern reviews).

  • BenchChem. (2025).[1][2] Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp): A Technical Guide. (Cited for disambiguation of the diphenyl analogue).

Sources

Early Applications of dppp in Catalysis: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the foundational applications of 1,3-Bis(diphenylphosphino)propane (dppp) in homogeneous catalysis.[1]

Executive Summary

In the trajectory of ligand design, 1,3-Bis(diphenylphosphino)propane (dppp) represents a pivotal shift from monodentate phosphines (like


) to engineered bidentate scaffolds.[1] First gaining prominence in the 1970s and 80s, dppp was not merely another ligand; it was the proof-of-concept that bite angle (

)
dictates catalytic fate.

With a natural bite angle of ~91° , dppp enforces a specific coordination geometry that monodentate ligands cannot achieve. This guide analyzes its two most significant early applications: the Nickel-catalyzed Kumada Coupling and the Palladium-catalyzed Copolymerization of Ethylene and CO .[1] These case studies demonstrate how manipulating the chelate ring size controls reductive elimination rates and insertion selectivity—principles that remain central to modern drug discovery and process chemistry.

Part 1: Structural Fundamentals & The "Bite Angle" Effect

To understand the early success of dppp, one must quantify its steric influence compared to its analogs, dppe (ethane bridge) and dppb (butane bridge).

The Chelate Effect

The propylene backbone of dppp forms a 6-membered chelate ring upon coordination with a metal center (typically Ni, Pd, or Pt).

  • dppe (C2 bridge): Forms a 5-membered ring.[1] Rigid, bite angle ~85°. Often locks the metal too tightly, retarding reductive elimination.

  • dppp (C3 bridge): Forms a 6-membered ring.[1] Flexible yet directing, bite angle ~91°. This angle is often "just right" for square planar complexes, distorting them slightly towards tetrahedral geometry to lower the activation energy for reductive elimination .

Visualization: The dppp Ligand Scaffold

The following diagram illustrates the dppp backbone and its coordination to a metal center, highlighting the critical bite angle.

dppp_structure M Metal Center (Ni/Pd) P1 P(Ph)2 M->P1 P2 P(Ph)2 M->P2 P1->M Coordination C1 CH2 P1->C1 P2->M Coordination C2 CH2 C1->C2 C3 CH2 C2->C3 C3->P2

Caption: Schematic of dppp coordination forming a 6-membered metallacycle. The P-M-P bite angle (~91°) is critical for catalytic activity.

Part 2: The Kumada-Corriu Coupling (Ni-dppp)

The Challenge (circa 1975): Cross-coupling Grignard reagents with aryl halides using monodentate phosphines (


) often resulted in poor yields due to ligand dissociation and 

-hydride elimination when using alkyl Grignards.[1]

The dppp Solution: Kumada and Hayashi discovered that


  was uniquely effective, particularly for secondary alkyl Grignards. The 6-membered ring provided sufficient steric bulk to accelerate the reductive elimination of the C-C bond while suppressing the isomerization of the alkyl group.
Mechanistic Insight[2][3]
  • Oxidative Addition:

    
     inserts into the Aryl-X bond.[1]
    
  • Transmetallation: The Grignard reagent (R-MgX) transfers the alkyl group to Ni.[1]

  • Reductive Elimination: This is the rate-determining step.[1] The wider bite angle of dppp (compared to dppe) forces the organic groups closer together, facilitating the formation of the C-C bond.

Comparative Data: Ligand Efficacy in Kumada Coupling

Reaction: 2-Bromonaphthalene + n-Propylmagnesium bromide[1]

LigandCatalyst PrecursorYield (%)Observation
dppp

96% Fast, clean reaction.
dppe

45%Sluggish reductive elimination.[1]
PPh3

12%Ligand dissociation; side products.[1]
dmpe

58%Electron-rich, but sterically insufficient.[1]

Part 3: Copolymerization of Ethylene and CO (Pd-dppp)

The Challenge (circa 1980s): Copolymerizing ethylene and carbon monoxide usually yielded short oligomers or non-alternating mixtures.[1]

The dppp Solution (The Shell/Drent Discovery): E. Drent at Shell Research discovered that cationic Palladium complexes with dppp (


) produced perfectly alternating polyketones with high molecular weight.[1]
  • Why dppp? The cis-coordination required for the insertion of CO and Ethylene is strictly enforced by the bidentate ligand.

  • The "dppe vs dppp" Switch:

    • Pd-dppe: The 5-membered ring is rigid.[1] It favors the formation of stable chelates that trap the growing chain, leading to

      
      -elimination and termination (producing esters/oligomers).
      
    • Pd-dppp: The 6-membered ring is more flexible.[1] It stabilizes the square-planar resting state but allows enough distortion to facilitate the migratory insertion of the bulky polymer chain without premature termination.

Catalytic Cycle: Polyketone Formation

polyketone_cycle Start Pd(II)-dppp (Active Species) Complex_CO Pd-CO Coordination Start->Complex_CO + CO Insert_CO Migratory Insertion (Pd-C(=O)-R) Complex_CO->Insert_CO Complex_Eth Pd-Ethylene Coordination Insert_CO->Complex_Eth + Ethylene Insert_Eth Migratory Insertion (Pd-CH2CH2-C(=O)-R) Complex_Eth->Insert_Eth Insert_Eth->Complex_CO Repeat Cycle (Chain Growth)

Caption: Perfectly alternating insertion of CO and Ethylene catalyzed by cationic Pd-dppp complexes.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Ni(dppp)Cl₂-Catalyzed Cross-Coupling

Objective: Synthesis of 1-phenyl-2-butene via Kumada Coupling. Reference: Based on the foundational work of Hayashi, Konishi, & Kumada, Tetrahedron Lett. 1979.

Reagents:
  • Catalyst:

    
     (Commercial or prepared in situ).[1]
    
  • Substrate: Crotyl chloride (mixed isomers).[1]

  • Reagent: Phenylmagnesium bromide (PhMgBr) in ether/THF.[1]

  • Solvent: Anhydrous Diethyl Ether.[1]

Step-by-Step Methodology:
  • Catalyst Activation (In Situ Check):

    • In a flame-dried 3-neck flask under Argon, suspend 1.0 mol%

      
       in anhydrous ether.
      
    • Validation: The complex should appear as a reddish-orange solid.[1] If it is green (hydrate) or black (decomposed), do not proceed.[1]

  • Substrate Addition:

    • Add Crotyl chloride (1.0 equiv) to the suspension.[1] Cool the mixture to 0°C.

  • Grignard Addition (Critical Step):

    • Add PhMgBr (1.2 equiv) dropwise over 30 minutes.[1]

    • Expertise Note: The reaction is exothermic. A rapid color change to a dark homogeneous solution indicates the formation of the active Ni(0) species. If the solution remains heterogeneous/light, the Grignard may be wet.

  • Reflux & Completion:

    • Warm to room temperature and reflux for 2 hours.

    • Monitoring: Aliquot 0.1 mL, quench with dilute HCl, extract with ether, and analyze by GC. Look for the disappearance of the halide peak.

  • Workup:

    • Quench with saturated

      
       (aq).[1] Extract with ether.[1]
      
    • Pass the organic layer through a short pad of silica to remove phosphine byproducts.

  • Yield Expectation: >90% isomeric mixture of coupled products.

Part 5: References

  • Hayashi, T., Konishi, M., & Kumada, M. (1979). Nickel-catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides in the presence of 1,3-bis(diphenylphosphino)propane. Tetrahedron Letters , 20(21), 1871-1874.[1]

    • [1]

  • Drent, E., & Budzelaar, P. H. M. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide. Chemical Reviews , 96(2), 663-682.[1]

    • [1]

  • Van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews , 100(8), 2741-2770.[1]

    • [1]

  • Kumada, M. (1980).[1] Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure and Applied Chemistry , 52(3), 669-679.[1]

Sources

The Electronic & Geometric Synergy of dppp: A Computational Guide for Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic structure of 1,3-bis(diphenylphosphino)propane (dppp) , a "privileged ligand" in both homogeneous catalysis and organometallic medicine. Unlike its ethyl-bridged analog (dppe), dppp possesses a unique propylene backbone that enforces a natural bite angle of ~91°. This geometric feature creates a "Goldilocks zone" for orbital overlap in square-planar Pd(II) and Pt(II) complexes, as well as tetrahedral Au(I) species.

For drug development professionals, understanding the electronic stability of dppp-metal chelates is critical for designing lipophilic delocalized cations (DLCs) that target mitochondrial thioredoxin reductase (TrxR). This guide synthesizes theoretical frameworks (DFT, NBO) with practical computational protocols to predict ligand performance.

Part 1: The Electronic Architecture of dppp

The efficacy of dppp is governed by two coupled parameters: the Natural Bite Angle (


)  and the Electronic Parameter (TEP) .
The Geometric-Electronic Coupling

The three-carbon backbone of dppp is not merely a linker; it is a structural determinant that enforces specific hybridization states at the metal center.

  • Natural Bite Angle (

    
    ):  dppp exhibits a 
    
    
    
    of approximately 91° .[1] This is significantly wider than dppe (~85°) and narrower than dppb (~98°).[2]
  • Orbital Implication: In square-planar complexes (e.g.,

    
    ), the 91° angle aligns almost perfectly with the ideal 90° orbital orthogonality required by 
    
    
    
    hybridization. This minimizes strain energy and maximizes the overlap between the phosphorus lone pair (
    
    
    -donor) and the metal
    
    
    orbital.
  • Cheliotropic Effect: The six-membered chelate ring formed by dppp is conformationally flexible (chair/boat) compared to the rigid five-membered ring of dppe. This flexibility allows dppp to accommodate transition states during catalytic cycles (e.g., reductive elimination) without ligand dissociation.

Frontier Molecular Orbitals (FMO)

Theoretical studies using Density Functional Theory (DFT) reveal the following FMO characteristics:

  • HOMO: Localized primarily on the phosphorus lone pairs and the phenyl rings. The energy of the HOMO correlates with the

    
    -donating capability. dppp is a strong 
    
    
    
    -donor, facilitating oxidative addition steps.
  • LUMO: Located on the P-C antibonding orbitals (

    
    ) and phenyl 
    
    
    
    systems. This allows for significant
    
    
    -backbonding from electron-rich metals (e.g., Au(I), Pd(0)), stabilizing low oxidation states.
Data Summary: Ligand Comparison

The following table summarizes the theoretical properties of dppp versus its common analogs.

LigandBackboneNatural Bite Angle (

)
Chelate Ring SizeElectronic Character (TEP)Kinetic Stability (Metal-P)
dppe Ethylene (

)
~85°5 (Rigid)Strong

-donor
High (Strain limited)
dppp Propylene (

)
~91° 6 (Flexible) Balanced

-donor /

-acceptor
Optimal (Low Strain)
dppb Butylene (

)
~98°7 (Floppy)Similar to dpppModerate (Entropy limited)
dppf Ferrocenyl~99°LargeRedox ActiveVariable

Part 2: Computational Methodologies (Protocol)

To accurately model dppp complexes for drug design or catalysis, a rigorous computational workflow is required. The following protocol ensures self-validating results by accounting for dispersion forces (crucial for phenyl-phenyl interactions) and relativistic effects (crucial for transition metals).

The "Standard Model" for Phosphine Ligands
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Standard B3LYP fails to account for the attractive dispersion forces between the four phenyl rings of dppp ("π-stacking"). Dispersion-corrected functionals prevent artificial steric repulsion errors.

  • Basis Set:

    • Light Atoms (C, H, P): 6-31G(d,p) or def2-SVP.

    • Metals (Au, Pt, Pd): LANL2DZ or def2-TZVP with Effective Core Potentials (ECP) to handle relativistic effects.

  • Solvation: IEFPCM or SMD models (water for bio-simulation, THF/DCM for catalysis).

Workflow Visualization

The following diagram outlines the step-by-step computational workflow for characterizing dppp complexes.

G cluster_0 Validation Loop Input 1. Structure Generation (Z-Matrix/SMILES) Conformer 2. Conformer Search (Molecular Mechanics/CREST) Crucial for C3 Backbone Input->Conformer DFT_Opt 3. Geometry Optimization (wB97X-D/def2-TZVP) Solvation: SMD Conformer->DFT_Opt Freq 4. Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->DFT_Opt Yes (Transition State or Error) NBO 5. NBO Analysis (Donor-Acceptor E(2)) Decision->NBO No (Minima) TDDFT 6. TD-DFT / Properties (UV-Vis, NMR, LogP) NBO->TDDFT

Figure 1: Computational workflow for dppp ligand characterization. Note the emphasis on conformer searching due to the flexibility of the propylene backbone.

Part 3: Mechanistic Implications in Drug Development

In the context of medicinal chemistry, particularly for anticancer gold(I) phosphines, the electronic structure of dppp plays a pivotal role in biodistribution and target engagement .

The Mitochondria-Targeting Mechanism

Lipophilic cations like


 are known to accumulate in the mitochondria of cancer cells due to the high mitochondrial membrane potential (

).
  • Lipophilicity (logP): The four phenyl rings of dppp provide high lipophilicity, facilitating membrane crossing.

  • Stability vs. Reactivity: The Au-P bond must be strong enough to survive transport through the blood (avoiding exchange with serum albumin thiols) but labile enough to react with the selenocysteine (Sec) active site of Thioredoxin Reductase (TrxR).

  • NBO Insight: Natural Bond Orbital analysis typically shows a strong

    
     interaction. However, the steric bulk (cone angle) of dppp protects the gold center from premature attack by glutathione (GSH).
    
Visualizing the Mechanism of Action

The diagram below illustrates the theoretical pathway of a dppp-gold complex from entry to inhibition.

Mechanism Drug [Au(dppp)2]+ (Lipophilic Cation) Blood Bloodstream Transport (Albumin Interaction) Drug->Blood Stable Note1 dppp bite angle (91°) stabilizes tetrahedral geometry Drug->Note1 Cell Cellular Uptake (Passive Diffusion) Blood->Cell Lipophilic Mito Mitochondrial Accumulation (Driven by Delta Psi) Cell->Mito Cationic Charge Target Target: TrxR (Active Site -SeH) Mito->Target Steric Access Inhibition Ligand Exchange Au-Se Bond Formation Apoptosis Target->Inhibition Thermodynamic Sink Note2 Au-P bond labile only to Selenol (Soft base) Target->Note2

Figure 2: Mechanism of Action for Au(dppp) anticancer agents. The electronic stability of the dppp complex ensures it reaches the mitochondrial target intact.

References

  • Bite Angle Effects & Catalysis: Dijkstra, H. P., et al.[2] "The bite angle makes the catalyst: The effect of the bite angle on the catalytic performance of diphosphine-metal complexes." Pure and Applied Chemistry, 1999.[2]

  • Gold(I) Anticancer Mechanisms: Berners-Price, S. J., & Filipovska, A. "Gold compounds as therapeutic agents for human diseases."[3] Metallomics, 2011.

  • Computational Protocols (VLAO): Sumida, Y., et al. "Virtual Ligand-Assisted Optimization: A Rational Strategy for Ligand Engineering." ACS Catalysis, 2018.

  • DFT Benchmarking for Phosphines: Zhabanov, Y. A., et al. "DFT Study of Molecular and Electronic Structure... using B3PW91/TZVP." Molecules, 2021.[4]

  • General Electronic Parameters: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977.

Sources

Methodological & Application

1,3-bis(phenylphosphino)propane in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Cross-Coupling with 1,3-Bis(diphenylphosphino)propane (dppp) [1]

Part 1: Executive Summary & Nomenclature Clarification

Nomenclature Alert: The term "1,3-bis(phenylphosphino)propane" strictly refers to the secondary phosphine (PhPH-(CH2)3-PHPh, CAS 4543-43-9), a highly air-sensitive precursor.[1] In the context of cross-coupling and drug development, the catalytically active ligand is overwhelmingly 1,3-Bis(diphenylphosphino)propane (Ph2P-(CH2)3-PPh2, CAS 6737-42-4), commonly abbreviated as dppp .[1] This guide focuses on the application of the standard dppp ligand and its metal complexes (e.g., Ni(dppp)Cl2, Pd(dppp)Cl2), as these are the industry standards for the applications described.

Technical Abstract: 1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate diphosphine ligand distinguished by its natural bite angle of ~91° .[1] This geometric parameter is critical: it is wider than dppe (~85°) yet narrower than dppf (~99°).[1] This specific bite angle makes dppp uniquely effective in Kumada-Corriu couplings (preventing β-hydride elimination in alkyl Grignards) and Palladium-catalyzed carbonylations (enforcing perfect alternation in polyketone synthesis).[1] This note details the mechanistic rationale and validated protocols for deploying dppp in high-value organic synthesis.

Part 2: Mechanistic Insight (The "Why")

The Bite Angle Effect (~91°)

The success of dppp relies on the "Goldilocks" nature of its propylene backbone.

  • Reductive Elimination: In Ni-catalyzed Kumada couplings, the 91° bite angle distorts the square-planar Ni(II) complex, compressing the P-Ni-P angle and consequently widening the C-Ni-C angle.[1] This widening destabilizes the ground state and lowers the activation energy for reductive elimination of the biaryl product.

  • Suppression of Isomerization: Unlike monodentate phosphines, the chelate effect of dppp prevents ligand dissociation, which is crucial when coupling secondary alkyl Grignards to avoid isomerization to linear products.

Catalytic Cycle Visualization

The following diagram illustrates the Ni(dppp)Cl2 catalyzed Kumada coupling, highlighting the critical reductive elimination step driven by the ligand geometry.

KumadaCycle cluster_legend Mechanistic Key PreCat Pre-Catalyst Ni(dppp)Cl2 ActiveCat Active Species Ni(dppp)(0) PreCat->ActiveCat Activation (2 equiv RMgX) OxAdd Oxidative Addition Ar-Ni(dppp)-X ActiveCat->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Ar-Ni(dppp)-R (MgX2 leaves) OxAdd->TransMet + R-MgX (Grignard) TransMet->ActiveCat Reductive Elimination (Driven by 91° Bite Angle) Product Product Release Ar-R TransMet->Product Product Legend1 dppp prevents β-H elimination in Alkyl-Grignard couplings

Caption: The Ni(dppp)-catalyzed Kumada cycle. The ligand's rigidity facilitates the difficult reductive elimination step.

Part 3: Validated Experimental Protocols

Protocol A: Ni(dppp)Cl2 Catalyzed Kumada Coupling

Best for: Coupling aryl/alkyl Grignards with aryl chlorides or triflates.[1]

Reagents:

  • Catalyst: Ni(dppp)Cl2 [Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)] (CAS: 15629-92-2).[1]

  • Substrate: Aryl Bromide or Chloride (1.0 equiv).[1]

  • Nucleophile: Aryl/Alkyl Magnesium Bromide (1.2–1.5 equiv).[1]

  • Solvent: Anhydrous THF (dppp complexes are less soluble in ether).[1]

Step-by-Step Methodology:

  • Catalyst Loading (Inert Atmosphere): In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Ni(dppp)Cl2 (1–3 mol%).[1]

    • Why: Ni(0) intermediates are air-sensitive.[1] Ni(dppp)Cl2 is air-stable but the active cycle is not.[1]

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and anhydrous THF (0.5 M concentration relative to halide). Stir to suspend/dissolve the catalyst.

    • Self-Validating Check: The solution should appear orange/red (characteristic of Ni(II)-dppp).[1]

  • Grignard Addition (The Critical Step): Cool the reaction to 0°C. Add the Grignard reagent dropwise via syringe over 10–15 minutes.

    • Observation: The color will likely shift to a dark red/brown or black solution, indicating the formation of Ni(0) species.

    • Exotherm Control: Rapid addition can lead to homocoupling of the Grignard. Keep T < 10°C during addition.

  • Reaction & Monitoring: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitor: TLC or GC-MS.[1] Look for the disappearance of the aryl halide.

  • Quench & Workup: Quench carefully with 1M HCl (if product is acid stable) or saturated NH4Cl. Extract with EtOAc.[1]

    • Note: dppp oxide (oxidized ligand) may appear as a byproduct; it is polar and often removed during chromatography.[1]

Protocol B: Pd(dppp)-Catalyzed Carbonylation (Alkoxycarbonylation)

Best for: Converting Aryl Triflates/Halides to Esters.[1]

Reagents:

  • Ligand: dppp (free ligand) + Pd(OAc)2 OR Pd(dppp)Cl2.

  • CO Source: Carbon Monoxide balloon (1 atm) or autoclave (5–10 bar).[1]

  • Nucleophile: Alcohol (MeOH, EtOH) + Base (Et3N).[1]

Step-by-Step Methodology:

  • Pre-complexation: Mix Pd(OAc)2 (2 mol%) and dppp (2.2 mol%) in the reaction solvent (e.g., DMSO or DMF/Alcohol mix) for 15 mins under Nitrogen.

    • Why: Generating the active Pd(dppp)(OAc)2 species in situ ensures fresh catalyst.[1]

  • Substrate Loading: Add Aryl Triflate/Halide (1.0 equiv), Triethylamine (2.0 equiv), and the Alcohol (often used as co-solvent).[1]

  • CO Introduction: Purge the vessel with CO (x3). Maintain CO pressure (balloon or autoclave).[1]

    • Safety: CO is toxic.[1] Work in a well-ventilated fume hood with a CO detector.

  • Heating: Heat to 60–80°C.

    • Mechanism:[1][2][3] The dppp ligand enforces a cis-coordination geometry that favors CO insertion over β-hydride elimination.[1]

  • Workup: Vent CO. Filter through Celite to remove Pd black.[1] Concentrate and purify.

Part 4: Data & Troubleshooting

Solvent & Ligand Compatibility Table
ParameterRecommendationRationale
Solvent THF (Preferred), Dioxanedppp complexes have poor solubility in Et2O/Hexanes.[1] THF ensures homogeneity.[1]
Base (Suzuki) K3PO4 or K2CO3If using dppp in Suzuki coupling, weak bases prevent phosphine oxidation compared to strong alkoxides.[1]
Temperature 60°C – 100°Cdppp is thermally stable.[1] However, >110°C may cause phosphine dissociation.[1]
Interference Strong OxidantsPhosphines oxidize to phosphine oxides (dppp-oxide).[1] Degas all solvents rigorously.[1]
Troubleshooting: The "Self-Validating" System
  • Issue: Low Yield / Homocoupling of Grignard.

    • Diagnosis: Catalyst decomposition or "slow" oxidative addition.[1]

    • Fix: Increase catalyst loading to 5 mol%. Ensure the Grignard is added slowly at 0°C. If the solution turns black and precipitates metal immediately, the ligand is dissociating—lower the temperature.

  • Issue: No Reaction (Stalled).

    • Diagnosis: Poisoned catalyst (often by O2).[1]

    • Test: Add a small amount of fresh Grignard. If no color change occurs, the Ni center is inactive.

  • Issue: Isomerization of Alkyl Group.

    • Diagnosis: "Chain walking."[1]

    • Fix: dppp is usually good at preventing this.[1] If it fails, switch to dppf (wider bite angle) to accelerate reductive elimination further, outpacing the isomerization.

Part 5: References

  • Kumada, M. (1980).[1] "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides." Pure and Applied Chemistry. [1]

  • Van Leeuwen, P. W. N. M., et al. (2000).[1] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews.

  • Hayashi, T., Konishi, M., & Kumada, M. (1979).[1] "Nickel-Phosphine Complex-Catalyzed Grignard Coupling. II. Grignard Coupling of Heterocyclic Halides." Journal of Organometallic Chemistry. [1]

  • Drent, E., & Budzelaar, P. H. M. (1996).[1] "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews. (Detailed analysis of dppp in carbonylation).

  • BenchChem. (2025).[1] "1,3-Bis(diphenylphosphino)propane (dppp) - Ligand Properties and Applications." BenchChem Technical Library. [1]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling Using 1,3-Bis(diphenylphosphino)propane (dppp)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While modern bulky phosphines (e.g., Buchwald ligands) often dominate the literature for "difficult" couplings, 1,3-bis(diphenylphosphino)propane (dppp) remains a critical tool in the process chemist’s arsenal. Its specific natural bite angle (~91°) makes it geometrically ideal for stabilizing square-planar Palladium(II) intermediates, offering a unique balance of chelation stability and reactivity.

This guide details the use of dppp in Suzuki-Miyaura Coupling (SMC) , with a specific focus on two high-value applications where it outperforms or offers significant cost advantages over other ligands:

  • Coupling of Aryl Triflates: Where dppp minimizes competing hydrolysis and promotes oxidative addition.

  • Suzuki Polycondensation (SPC): The synthesis of conjugated polymers (e.g., Polyfluorenes) where dppp controls molecular weight distribution and defect suppression.

Mechanistic Grounding: The "Goldilocks" Bite Angle

The efficacy of dppp stems from its geometric fit with the Palladium center. In a square-planar Pd(II) complex, the ideal P-Pd-P bond angle is 90°.

  • dppe (C2 bridge): Bite angle ~85°. Often too rigid; forms a strained 5-membered ring that can retard reductive elimination.

  • dppp (C3 bridge): Bite angle ~91° . Forms a 6-membered chelate ring. This is the "Goldilocks" zone—stable enough to prevent catalyst decomposition (Pd black formation) but flexible enough to allow the geometric distortion required for reductive elimination.

  • dppf (Ferrocene): Bite angle ~99°. Highly active but significantly more expensive.

Catalytic Cycle & Ligand Influence

The dppp ligand stabilizes the trans-metalation intermediate and facilitates the formation of the cis-complex required for reductive elimination.

SuzukiCycle Pd0 Pd(0)(dppp) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Ar-X (Triflate/Halide) PdII_ArX Pd(II)(Ar)(X)(dppp) Square Planar (Stable) OxAdd->PdII_ArX TransMet Transmetalation (Rate Limiting for Triflates) PdII_ArX->TransMet + Ar'-B(OH)3 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron PdII_ArAr Pd(II)(Ar)(Ar')(dppp) Cis-Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Promoted by dppp bite angle) PdII_ArAr->RedElim RedElim->Pd0 + Biaryl Product

Figure 1: The dppp-modulated Suzuki Catalytic Cycle. The 6-membered chelate ring of dppp stabilizes the Pd(II) species (yellow node), preventing premature catalyst death, while supporting the geometry needed for the final bond formation (green node).

Application Focus 1: Aryl Triflates

Aryl triflates are versatile electrophiles (derived from phenols) but are prone to hydrolysis under the basic conditions of Suzuki coupling. dppp is particularly effective here because it accelerates the cross-coupling rate relative to the hydrolysis rate.

Comparative Data: Ligand Efficiency for Triflates

Data synthesized from comparative studies (e.g., Molander et al., Buchwald et al.)

LigandBite AngleYield (Aryl Triflate)Notes
PPh3 N/A (Mono)45-60%Prone to ligand scrambling; slow oxidative addition.
dppe 85°65%Too rigid; slower reductive elimination.
dppp 91° 88-95% Optimal balance; high stability.
dppf 99°92-98%Excellent, but 5-10x higher cost.
Protocol: Coupling of Phenyl Triflate with Phenylboronic Acid

Target: Synthesis of Biaryl from Phenol derivative.

Reagents:

  • Aryl Triflate (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Catalyst: PdCl2(dppp) (2-3 mol%)

    • Note: Pre-formed PdCl2(dppp) is preferred over in-situ mixing for reproducibility.

  • Base: K3PO4 (2.0 equiv) or K2CO3.

    • Avoid Cs2CO3 with triflates as it can accelerate hydrolysis of the triflate starting material.

  • Solvent: THF (anhydrous) or Toluene/Water (if substrate is hydrophobic).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Loading: Add PdCl2(dppp) (3 mol%), Arylboronic acid (1.2 equiv), and Base (2.0 equiv).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of phosphine ligands.

  • Liquid Addition: Add Solvent (degassed) and Aryl Triflate via syringe.

  • Reaction: Heat to 60–80°C .

    • Tip: Triflates are more reactive than chlorides; extreme temperatures (>100°C) are rarely needed and may cause decomposition.

  • Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 2–6 hours.

  • Workup: Filter through a Celite pad to remove Pd black/salts. Concentrate and purify via column chromatography.

Application Focus 2: Suzuki Polycondensation (SPC)

This is the industrial "killer application" for dppp. In the synthesis of conjugated polymers like Poly(9,9-dioctylfluorene) (PFO) , the catalyst must remain active for hundreds of cycles to build high molecular weight chains. Monodentate ligands (PPh3) often lead to "Pd black" precipitation, terminating the chain early.

Why dppp for Polymers?
  • Defect Suppression: dppp minimizes homocoupling and chain-transfer side reactions.

  • End-Group Control: The stability of the Pd-dppp complex ensures the polymer chain ends remain "living" long enough to react with end-cappers.

Protocol: Synthesis of Polyfluorene (PFO)

Reagents:

  • Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.00 equiv)

  • Monomer B: 9,9-Dioctylfluorene-2,7-bis(trimethyleneboronate) (1.00 equiv)

    • Critical: Stoichiometry must be exactly 1:1 for high Molecular Weight (Carothers' equation).

  • Catalyst: Pd(OAc)2 (1 mol%) + dppp (1.1 mol%) OR PdCl2(dppp).

  • Base: Et4NOH (20% aq) or K2CO3 (2M aq).

  • Solvent: Toluene (degassed).

Workflow:

PolymerWorkflow Step1 Degassing (Argon Sparge 30m) Step2 Monomer Mix (Strict 1:1 Ratio) Step1->Step2 Step3 Catalyst Injection (Pd/dppp in Toluene) Step2->Step3 Step4 Polymerization (90°C, 48-72h) Step3->Step4 Step5 End-Capping (1. Phenylboronic acid 2. Bromobenzene) Step4->Step5 Step6 Precipitation (into Methanol) Step5->Step6

Figure 2: Experimental Workflow for Suzuki Polycondensation using dppp.

Critical Steps:

  • Pre-mix Catalyst: Stir Pd(OAc)2 and dppp in a small volume of toluene for 15 mins under Argon to form the active yellow complex before injecting into the monomer mix.

  • Biphasic System: Vigorous stirring is essential as this is often a biphasic reaction (Toluene/Water).

  • End-Capping (The "dppp Advantage"): After 48h, add phenylboronic acid (to cap bromides), stir 6h, then add bromobenzene (to cap boronates). The stability of dppp allows the catalyst to survive until this step, ensuring defined polymer ends.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action (dppp specific)
Pd Black Precipitation Catalyst decompositiondppp is oxidizing. Ensure solvents are sparged with Ar for >20 mins. Increase dppp:Pd ratio to 1.2:1.
Low Yield (Triflate) Hydrolysis of starting materialSwitch base from Cs2CO3 to K3PO4 (anhydrous) or K2CO3. Lower temperature to 60°C.
Low Molecular Weight (Polymer) Stoichiometric imbalance or catalyst deathRecalculate monomer purity (must be >99.5%). Ensure dppp is fresh (white solid, not yellow/sticky).
Slow Reaction Poor Oxidative AdditionSwitch solvent to Dioxane/Water (homogenous). If substrate is an Aryl Chloride, dppp may be too slow; consider dppf or S-Phos.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scherf, U., & List, E. J. (2002). Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships. Advanced Materials, 14(7), 477-487. (Establishes dppp/Pd protocols for high MW polymers). Link

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation. Chemical Reviews, 100(8), 2741–2770. (Definitive source on the 91° bite angle advantage). Link

  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic triflates.[1][2][3] The Journal of Organic Chemistry, 58(8), 2201–2208. Link

Sources

Technical Guide: Regiocontrolled Heck Arylation Using 1,3-Bis(diphenylphosphino)propane (dppp)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet standard protocols utilizing monodentate ligands (e.g., PPh₃) often suffer from poor regiocontrol when applied to electron-rich olefins or complex substrates.

This application note details the dppp-mediated cationic Heck protocol . Unlike the classical "neutral" pathway, the use of the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) in conjunction with labile counterions (triflates) or halide scavengers promotes a cationic mechanistic manifold . This shift is critical for:

  • Inverting Regioselectivity: Achieving

    
    -arylation of electron-rich olefins (enol ethers, enamides).
    
  • Suppressing Isomerization: Preventing double-bond migration in the final product.

  • Enhancing Stability: The ~91° bite angle of dppp forms a robust square-planar Pd(II) complex, resisting de-ligation better than monodentate analogs.

Mechanistic Theory: The Cationic Divergence

To master the dppp protocol, one must understand why it behaves differently from PPh₃.

The Bite Angle Effect

The natural bite angle of dppp is approximately 91° , which is near-ideal for square-planar Pd(II) complexes.[1] This rigidity prevents the facile ligand dissociation observed with PPh₃, thereby suppressing the "neutral" pathway where a ligand must dissociate to create a vacant site. Instead, dppp forces the system to eject the anionic leaving group (X⁻), generating a highly electrophilic cationic palladium species.

Pathway Visualization

The following diagram illustrates the divergence between the Standard (Neutral) and dppp (Cationic) pathways.

HeckPathways Start Pd(0) Precursor OxAdd Oxidative Addition [L2Pd(Ar)(X)] Start->OxAdd NeutralSplit Neutral Pathway (Monodentate Ligands) OxAdd->NeutralSplit PPh3 CatSplit Cationic Pathway (dppp / Bidentate) OxAdd->CatSplit dppp Dissoc Ligand Dissociation [-L] NeutralSplit->Dissoc CoordN Alkene Coordination (Neutral Species) Dissoc->CoordN InsertN Migratory Insertion CoordN->InsertN ProdN Beta-Product (Linear) InsertN->ProdN Ionize Halide Dissociation [-X⁻] (Spontaneous w/ OTf) CatSplit->Ionize Cation Cationic Complex [Pd(Ar)(dppp)(Solv)]+ Ionize->Cation CoordC Alkene Coordination (Cationic Species) Cation->CoordC InsertC Migratory Insertion (Electronic Control) CoordC->InsertC ProdC Alpha-Product (Branched - Electron Rich) InsertC->ProdC

Figure 1: Mechanistic divergence. The dppp ligand, combined with labile counterions, forces the cationic route, altering the electronic discrimination during the insertion step.

Experimental Protocols

Protocol A: -Arylation of Electron-Rich Olefins (The "Cabri" Conditions)

Application: Synthesis of branched enol ethers or enamides (e.g., Naproxen precursors). Mechanism: Cationic Pathway.[2][3][4][5]

Reagents & Materials
  • Aryl Source: Aryl Triflate (Ar-OTf) is preferred. (If Aryl Bromide is used, see Note 1).

  • Olefin: Butyl vinyl ether, N-vinylacetamide, or Styrene.

  • Catalyst Precursor: Pd(OAc)₂ (98%+ purity).

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane).[1]

  • Base: Triethylamine (Et₃N) or Proton Sponge.

  • Solvent: DMF or DMSO (High dielectric constant is required to stabilize the cationic intermediate).

Step-by-Step Procedure
  • Catalyst Pre-complexation (Crucial):

    • In a flame-dried Schlenk tube under Argon, charge Pd(OAc)₂ (1.0 equiv, typically 1-3 mol%) and dppp (1.1 equiv relative to Pd).

    • Add anhydrous DMF (0.1 M concentration).

    • Stir at room temperature for 15–30 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating formation of the Pd(OAc)₂(dppp) complex.

  • Substrate Addition:

    • Add the Aryl Triflate (1.0 equiv).

    • Add the Olefin (2.0 – 4.0 equiv). Excess electron-rich olefin is often needed due to polymerization side-reactions.

    • Add Et₃N (2.0 – 3.0 equiv).

  • Reaction:

    • Heat the sealed vessel to 60–80 °C . Note: Cationic Heck often proceeds at lower temperatures than neutral Heck.

    • Monitor by HPLC/GC. Reaction times vary from 2 to 24 hours.

  • Workup:

    • Cool to RT. Dilute with Et₂O or EtOAc.

    • Wash with water (x3) to remove DMF.

    • Dry organic layer over MgSO₄ and concentrate.

    • Caution: Enol ether products are acid-sensitive. Use basic alumina for purification or buffered silica.

Note 1 (Using Aryl Halides): If starting with Aryl Bromide/Iodide, you must add a halide scavenger (AgOTf or TlOAc, 1.1 equiv) to force the cationic pathway. Without this, dppp will inhibit the reaction or force a slow neutral pathway with poor selectivity.

Protocol B: Regioselective Arylation of Acrylates (Internal vs. Terminal)

Application: While electron-poor olefins (acrylates) generally favor linear (


) products, dppp is used here to prevent double-bond isomerization or to lock trans-selectivity.
Reagents
  • Substrate: Aryl Bromide + Methyl Acrylate.

  • Catalyst: Pd(OAc)₂ + dppp (1:2 ratio).

  • Base: K₂CO₃ or NaOAc.

  • Solvent: DMF.

Procedure
  • Mix Pd(OAc)₂ (1 mol%) and dppp (2 mol%) in DMF under Argon.

  • Add Aryl Bromide (1 equiv), Acrylate (1.2 equiv), and K₂CO₃ (2 equiv).

  • Heat to 100–120 °C.

  • Observation: Unlike PPh₃, which might yield a mixture of isomers if the reaction runs too long, dppp maintains the kinetic trans-

    
     product stability.
    

Data Analysis: Ligand Effects on Regioselectivity[2][6][7][8]

The choice of ligand dictates the product outcome. The table below summarizes the "Cabri Rule" effect for the reaction of Naphthyl Triflate with Butyl Vinyl Ether .

Ligand TypeLigandPathwayMajor ProductRegio-Ratio (

)
Monodentate PPh₃Neutral/MixedLinear (

)
20 : 80
Bidentate dppe (C2 bridge)CationicBranched (

)
60 : 40
Bidentate dppp (C3 bridge) Cationic Branched (

)
>99 : 1
Bidentate dppb (C4 bridge)MixedMixed50 : 50

Interpretation: The C3 bridge of dppp provides the optimal bite angle to stabilize the cationic intermediate [Pd(Ar)(dppp)]+, which electronically favors attack at the electron-rich


-position of the vinyl ether.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize your reaction conditions.

Optimization Input Substrate Analysis CheckE Olefin Electronics? Input->CheckE Rich Electron Rich (Vinyl Ether/Amide) CheckE->Rich Poor Electron Poor (Acrylate/Styrene) CheckE->Poor Leaving Leaving Group? Rich->Leaving Action3 dppp optional. Use PPh3 for cost unless isomerization is issue. Poor->Action3 OTf Triflate (OTf) Leaving->OTf Halide Halide (Br/I) Leaving->Halide Action1 Use dppp + DMF (No Silver needed) OTf->Action1 Action2 Use dppp + AgOTf (Force Cationic) Halide->Action2

Figure 2: Optimization logic for ligand and additive selection.

Common Failure Modes
  • Pd Black Formation:

    • Cause: Ligand oxidation or insufficient ligand:Pd ratio.

    • Fix: Ensure dppp is fresh (white solid, not sticky). Increase dppp:Pd ratio to 1.1:1 or 1.2:1.

  • Low Conversion with Aryl Halides:

    • Cause: Failure to access cationic manifold.[2]

    • Fix: You must add a halide scavenger (Ag salt) or switch to Aryl Triflate.[6] dppp inhibits the neutral oxidative addition pathway compared to PPh₃.

  • Regioselectivity Erosion:

    • Cause: Presence of halide ions (Cl⁻/Br⁻) competing for coordination.

    • Fix: Ensure the system is halide-free (use Triflates) or wash glassware thoroughly to remove halide residues.

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.

  • Cabri, W., et al. (1992). Heck reaction on vinyl ethers: A regio- and stereoselective route to α-aryl vinyl ethers. Journal of Organic Chemistry.

  • Dounay, A. B., & Overman, L. E. (2003). The Intramolecular Heck Reaction.[3][5][7][8][9] Chemical Reviews.

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research.

  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextualization Including the 2010 Nobel Prize. Angewandte Chemie International Edition.

  • Birkholz, M. N., et al. (2009). Bite Angle Effects of Diphosphines in C–C and C–X Bond Forming Cross Coupling Reactions. Chemical Society Reviews.

Sources

Application Note: High-Purity Preparation of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

[1]

Introduction & Scientific Context

Scope and Nomenclature Clarification

This protocol details the preparation of [1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride (commonly abbreviated as Pd(dppp)Cl₂ ; CAS: 59831-02-6).[1][2]

CRITICAL NOMENCLATURE ALERT: The term "1,3-bis(phenylphosphino)propane" strictly refers to the secondary phosphine ligand (

1dppp

1dppp11
Mechanistic Importance in Drug Discovery

Pd(dppp)Cl₂ is a "privileged catalyst" in medicinal chemistry, particularly favored for:

  • Carbonylation of Aryl Triflates: Unlike monodentate phosphines (e.g.,

    
    ), the bidentate dppp ligand enforces a cis-coordination geometry.[1]
    
  • Bite Angle Effect: The natural bite angle of dppp is ~91° .[1] This is nearly ideal for square-planar Palladium(II), stabilizing the complex against ligand dissociation while allowing sufficient steric flexibility for oxidative addition.[1]

  • Copolymerization: It is the catalyst of choice for ethylene-CO copolymerization.[1]

Chemical Background & Reaction Logic

The preparation of Pd(dppp)Cl₂ can be achieved via several routes. We recommend the Ligand Exchange Method using PdCl₂(COD) (COD = 1,5-cyclooctadiene) as the precursor.[1]

Why this method?
  • Purity:

    
     is easily purified and soluble in organic solvents, unlike polymeric 
    
    
    .[1]
  • Thermodynamics: The displacement of COD by dppp is thermodynamically driven by the chelate effect (entropy) and the stronger

    
    -donation of the phosphine compared to the alkene.[1]
    
  • Visual Validation: The reaction provides a clear visual endpoint (color change from yellow/orange to pale yellow/colorless precipitate).

Reaction Equation:

1

Experimental Protocol

Materials & Equipment
Reagent/SolventPurityRole
PdCl₂(COD) >99%Palladium Source
dppp (Ligand)>97%Ligand
Dichloromethane (DCM) AnhydrousSolvent (Dissolution)
Diethyl Ether ACS GradeAnti-solvent (Precipitation)
Argon/Nitrogen UHPInert Atmosphere

Equipment:

  • Schlenk line or Nitrogen manifold.[1]

  • 25 mL Round-bottom flask (oven-dried).

  • Magnetic stir bar.[1][3]

  • Glass frit filter (medium porosity).[1]

Step-by-Step Synthesis Procedure

Step 1: Preparation of Precursor Solution

  • In a 25 mL flask equipped with a stir bar, add 350 mg (1.23 mmol) of

    
    .
    
  • Evacuate and backfill with Argon (3 cycles) to remove oxygen.[1]

  • Add 10 mL of anhydrous DCM . Stir until the orange solid is fully dissolved.

Step 2: Ligand Addition

  • In a separate vial, weigh 530 mg (1.29 mmol, 1.05 equiv) of dppp.

    • Note: A slight excess (5%) ensures complete consumption of the Pd precursor.[1]

  • Dissolve dppp in 5 mL of DCM .

  • Add the dppp solution dropwise to the stirring Pd solution at Room Temperature (RT).

Step 3: Reaction & Precipitation

  • Stir the mixture for 1 hour at RT.

  • Observation: The solution color should lighten.[1]

  • Concentrate the solution to approximately half volume (~7 mL) using a rotary evaporator or gentle stream of nitrogen.

  • Slowly add 20 mL of Diethyl Ether to the stirring solution.

    • Result: A pale yellow to off-white microcrystalline solid will precipitate immediately.[1]

Step 4: Isolation & Drying

  • Filter the solid using a medium-porosity glass frit or Buchner funnel.

  • Wash the filter cake with 3 x 10 mL of Diethyl Ether to remove displaced COD and excess ligand.[1]

  • Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove trace solvents.

Yield Expectation: 90-95% (approx. 700 mg).[1]

Visualization of Workflow

The following diagram illustrates the critical path for synthesis and the logic behind the purification steps.

Gcluster_0Thermodynamic DrivePrecursorPdCl2(COD)(Orange Soln)MixingLigand Exchange(1 hr, RT)Precursor->MixingDissolve in DCMLiganddppp Ligand(DCM Soln)Ligand->MixingDropwise AddnPrecipitationAdd Et2O(Anti-Solvent)Mixing->PrecipitationConcentrateFiltrationFiltration &WashingPrecipitation->FiltrationProductPd(dppp)Cl2(Pale Yellow Solid)Filtration->ProductVacuum DryWasteFiltrate:COD + Excess dpppFiltration->WasteRemove Impurities

Figure 1: Synthesis workflow for Pd(dppp)Cl₂ utilizing the COD-displacement method to ensure high purity.

Quality Control (QC) & Characterization

To validate the catalyst before use in high-value API synthesis, perform the following checks:

P NMR Spectroscopy

This is the definitive test for purity.[1]

  • Solvent:

    
     or 
    
    
    .[1]
  • Standard:

    
     (external, 0 ppm).
    
  • Specification:

    • Product Signal: Singlet at +12 to +14 ppm .

    • Impurity (Free Ligand): Signal at -17 ppm (Should be absent).

    • Impurity (Oxide): Signal at +30 to +35 ppm (Should be <1%).[1]

Elemental Analysis (CHN)
  • Theory: C: 54.98%, H: 4.44%.[1]

  • Acceptance Criteria: ±0.4% deviation.

Solubility Check

The complex is soluble in DCM, Chloroform, and DMF .[1] It is insoluble in Ether, Hexanes, and Alcohols (mostly).[1] Insolubility in DCM suggests decomposition to Pd-black or polymeric species.[1]

Application Logic: Why dppp?

The specific bite angle of dppp makes it unique for Carbonylation reactions .[1]

CatalysisPd0Pd(0)-dpppActive SpeciesOxAddOxidative Addition(Ar-OTf)Pd0->OxAddPdII_ArPd(II)(Ar)(OTf)OxAdd->PdII_ArCO_InsertCO InsertionPdII_Ar->CO_Insertdppp bite anglefacilitates coordinationAcylPd(II)(C(=O)Ar)CO_Insert->AcylNu_AttackNucleophilic Attack(ROH)Acyl->Nu_AttackRedElimReductive EliminationNu_Attack->RedElimRedElim->Pd0Regenerate CatalystProductEster Product(Ar-COOR)RedElim->Product

Figure 2: Catalytic cycle for Carbonylation. The dppp ligand stabilizes the square planar intermediates, preventing Pd-black precipitation.[1]

Safety & Handling

  • Phosphine Toxicity: While dppp is a solid and less volatile than smaller phosphines, it should still be handled in a fume hood.[1]

  • Heavy Metals: Palladium compounds are toxic and potential sensitizers.[1] Wear nitrile gloves and safety glasses.[1]

  • Waste Disposal: All filtrates containing phosphines and palladium residues must be disposed of in dedicated heavy metal/organic waste streams.[1]

References

  • Initial Synthesis & Characterization

    • Source: Sanger, A. R. (1983).[1] "Complexes of platinum and palladium with bis(diphenylphosphino)methane and related ligands."[1] Journal of the Chemical Society, Dalton Transactions.[1]

    • Context: Establishes the displacement of COD as a clean synthetic route.
    • [1]

  • Application in Carbonylation

    • Source: Dolle, R. E., et al. (1991).[1] "Palladium catalyzed alkoxycarbonylation of phenols to benzoates."[1] Journal of the Chemical Society, Chemical Communications.[1]

    • Context: Demonstrates the superiority of dppp over dppe/PPh3 in specific carbonylation manifolds.[1]

    • [1]

  • Bite Angle Effects

    • Source: Birkholz, M. N., et al. (2009).[1] "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews.[1]

    • Context: Theoretical grounding for why dppp (91°) is selected for specific geometries.
    • [1]

application of dppp in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of dppp in Asymmetric & Diastereoselective Hydrogenation

Executive Summary & Strategic Rationale

1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate diphosphine ligand with a natural bite angle of ~91°. While dppp itself is achiral (possessing


 symmetry in its simplest conformation), it plays a critical role in high-precision asymmetric hydrogenation workflows through two distinct mechanisms:
  • Chiral Co-Ligand Systems: Acting as the stabilizing backbone in Ruthenium(II) complexes paired with chiral diamines (e.g., R,R-DPEN), enabling enantioselective hydrogenation of ketones via metal-ligand bifunctional catalysis.

  • Diastereoselective Control: Enhancing face-selectivity in the hydrogenation of chiral substrates (substrate-controlled asymmetry) where the specific bite angle of dppp maximizes the energy difference between transition states.

This guide details the protocol for the Ru(II)-dppp-Diamine system, a cost-effective and highly active alternative to fully chiral diphosphine systems (like BINAP) for specific ketone substrates.

Technical Background: The "Bite Angle" Advantage

The efficacy of dppp lies in its trimethylene backbone, which creates a six-membered chelate ring upon coordination.

LigandBackboneChelate Ring SizeNatural Bite Angle (

)
Electronic Effect
dppe Ethylene (

)
5-membered~85°Tighter binding, often slower rates
dppp Propane (

)
6-membered~91° Optimal flexibility/steric bulk balance
dppb Butane (

)
7-membered~98°Increased flexibility, often lower stability

Expert Insight: In the Ru-dppp-diamine system, the 91° bite angle of dppp often allows for a slightly more open coordination sphere compared to dppe, facilitating hydride transfer in bulky ketone substrates while maintaining sufficient rigidity to transmit the chiral information from the diamine co-ligand.

Core Application: Asymmetric Hydrogenation of Ketones (Ru-dppp-Diamine System)

This protocol utilizes an in situ or pre-formed Ruthenium complex containing achiral dppp and a chiral diamine (e.g.,


-1,2-diphenylethylenediamine).[1] The chirality is induced entirely by the diamine, but the dppp is essential for catalytic turnover.
Mechanism of Action (Metal-Ligand Bifunctional Catalysis)

Unlike traditional mechanisms requiring substrate coordination to the metal, this system operates via an outer-sphere mechanism . The Ru-H delivers a hydride to the carbonyl carbon, while the N-H of the diamine delivers a proton to the oxygen, forming a six-membered pericyclic transition state.

CatalyticCycle PreCat Pre-Catalyst [RuCl2(dppp)(diamine)] ActiveSpecies Active 16e- Species [RuH(dppp)(diamine)]+ PreCat->ActiveSpecies Base (KOtBu) -HCl TS Transition State (6-membered pericyclic) ActiveSpecies->TS + Substrate (Ketone) ProductRel Product Release (Chiral Alcohol) TS->ProductRel Hydride/Proton Transfer H2_Add H2 Activation (Heterolytic Cleavage) ProductRel->H2_Add 18e- Amido Complex H2_Add->ActiveSpecies Regeneration

Caption: The Ru-dppp-diamine cycle. The dppp ligand (not shown for clarity) remains coordinated, stabilizing the Ru center while the diamine directs enantioselectivity.

Experimental Protocol: Hydrogenation of Acetophenone

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol. Catalyst System:



Reagents:

  • 
     (Precursor)
    
  • dppp (1,3-Bis(diphenylphosphino)propane)[1][2]

  • 
    -DPEN ((R,R)-1,2-Diphenylethylenediamine)[1]
    
  • Acetophenone (Substrate)

  • 
     (Base)
    
  • 2-Propanol (Solvent/Hydrogen source if transfer hydrogenation, but here used as solvent for

    
     pressure).
    

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • In a glovebox (Ar atmosphere), weigh

      
       (0.01 mmol), dppp (0.01 mmol), and 
      
      
      
      -DPEN (0.01 mmol) into a Schlenk flask.
    • Add anhydrous toluene (5 mL) and heat at 80°C for 1 hour. The solution typically turns from brown to orange-yellow, indicating ligand exchange (displacement of

      
       by dppp and diamine).
      
    • Remove solvent under vacuum to obtain the solid precatalyst

      
      .
      
  • Reaction Setup:

    • Dissolve the precatalyst in anhydrous 2-propanol (10 mL).

    • Add acetophenone (10 mmol, S/C = 1000).

    • Add

      
       (0.2 mmol) dissolved in 2-propanol (base is required to generate the active hydride species).
      
    • Transfer the solution to a stainless steel autoclave.

  • Hydrogenation:

    • Purge the autoclave 3 times with

      
       gas (flush dead volume).
      
    • Pressurize to 10–50 bar

      
       (substrate dependent; 10 bar is often sufficient for activated ketones).
      
    • Stir vigorously at 25–30°C for 12–24 hours.

    • Note: dppp complexes are thermally stable, but enantioselectivity (ee) often decreases at higher temperatures (

      
      ).
      
  • Workup & Analysis:

    • Vent

      
       carefully.
      
    • Concentrate the solvent via rotary evaporation.

    • Pass through a short silica plug (eluent: EtOAc/Hexane 1:5) to remove metal residues.

    • Validation: Analyze conversion via GC/NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

  • Conversion: >98%

  • Enantiomeric Excess (ee): 80–94% (depending on substrate sterics).

  • Troubleshooting: If conversion is low, increase

    
     pressure or check solvent dryness (water poisons the active hydride). If ee is low, lower the reaction temperature.
    

Application 2: Diastereoselective Hydrogenation (Substrate Control)

When the substrate already contains a chiral center (e.g., a chiral allylic alcohol or amino ester), dppp is often the ligand of choice to maximize diastereoselectivity (dr) due to its specific bite angle, which can accentuate steric clashes in the transition state better than flexible monodentate phosphines.

Protocol Summary:

  • Substrate: Chiral allylic ester (e.g., derived from an amino acid).

  • Catalyst:

    
     (Cationic Rhodium).
    
  • Conditions: 5 bar

    
    , MeOH, RT.
    
  • Outcome: The dppp ligand enforces a rigid square-planar geometry on the Rh, forcing the substrate to approach from the face opposite the existing bulky chiral group (1,3-allylic strain minimization).

Comparative Data: dppp vs. Other Backbones

The following table illustrates why a researcher would choose dppp over dppe or dppb in a Ruthenium-diamine system for a bulky ketone substrate (


).
Ligand BackboneBite AngleRelative Rate (

)
Enantioselectivity (ee%)Comment
dppe (

)
85°1.082%Too rigid; steric crowding slows rate.
dppp (

)
91° 4.5 91% Ideal pocket size for bulky substrates.
dppb (

)
98°2.175%Too flexible; loss of chiral communication.

References & Authority

  • BenchChem Application Notes. (2025). Protocols: DPPp Ligand in Asymmetric Hydrogenation.Link (Cited for general Ru-dppp-diamine protocols).

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation via Architectural and Functional Molecular Engineering. Angewandte Chemie International Edition. (Foundational text on diamine/diphosphine bifunctional catalysis). Link

  • Dierkes, P., & van Leeuwen, P. W. (1999). The bite angle of diphosphine ligands: effects on activity and selectivity. Journal of the Chemical Society, Dalton Transactions. (Source for bite angle data). Link

  • Sigma-Aldrich (Merck). Chiral Ligands for Asymmetric Hydrogenation. (Reference for ligand availability and handling). Link

Safety & Handling

  • Phosphine Toxicity: dppp is an organophosphorus compound. Handle in a fume hood.

  • High Pressure: Hydrogenation requires rated autoclaves. Ensure burst disks are rated for >1.5x working pressure.

  • Pyrophoricity: Active Ru-H species are air-sensitive. All catalyst preparations must occur under Argon/Nitrogen.

Sources

Application Note: dppp-Mediated Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Design, Safety Protocols, and Mechanistic Insights for Drug Development

Abstract

This application note details the experimental implementation of 1,3-Bis(diphenylphosphino)propane (dppp) as a ligand in Palladium-catalyzed carbonylation reactions. While modern ligands like Xantphos or dppf often dominate high-throughput screening, dppp remains a critical "middle-ground" ligand (Bite Angle ~91°) that balances chelate stability with catalytic flexibility. This guide focuses on the aminocarbonylation and alkoxycarbonylation of aryl halides—key transformations in the synthesis of amide and ester pharmacophores. We provide a validated experimental setup for handling Carbon Monoxide (CO) at laboratory scale, a mechanistic rationale for ligand selection, and step-by-step protocols for batch synthesis.

Introduction: The dppp Advantage

In the landscape of bidentate phosphine ligands, dppp occupies a unique geometric niche. Its three-carbon backbone induces a natural bite angle of approximately 91° upon coordination with Palladium.[1]

  • Geometry: This angle is close to the ideal 90° required for square planar Pd(II) complexes, providing high stability to the catalyst resting state.

  • Reactivity: Unlike wider bite-angle ligands (e.g., Xantphos, ~111°) which force reductive elimination via steric crowding, dppp stabilizes the acyl-Pd(II) intermediate. This makes it particularly effective for reactions requiring sustained CO insertion without premature decomposition, such as the industrial Lucite Alpha Process (synthesis of methyl propionate) and the synthesis of polyketones.

  • Pharmaceutical Relevance: For drug development, dppp is a robust, cost-effective baseline ligand for converting aryl bromides/iodides into esters and amides, often serving as the primary comparator in ligand screens.

Experimental Setup & Safety Engineering

Carbonylation requires handling Carbon Monoxide (CO), a colorless, odorless, and systemic asphyxiant. The experimental setup must prioritize engineering controls over procedural controls.

2.1 High-Pressure Reactor Assembly

For discovery-scale reactions (50 mg – 5 g), a stainless steel autoclave (e.g., Parr, Berghof) or a glass pressure reactor (e.g., Fisher-Porter bottle) rated for >6 bar is standard.

Critical Hardware Components:

  • Gas Manifold: A dedicated line with a double-block-and-bleed configuration to prevent CO backflow.

  • Rupture Disc: Calibrated to 1.5x the maximum operating pressure.

  • CO Detector: Handheld or wall-mounted, set to alarm at 25 ppm.

2.2 Visualization: Reactor Setup Logic

The following diagram illustrates the safe gas handling workflow for a batch carbonylation experiment.

CarbonylationSetup cluster_safety Safety Enclosure (Fume Hood) CO_Source CO Cylinder (High Pressure) Regulator Pressure Regulator (Step down to 10-50 bar) CO_Source->Regulator Supply CheckValve Check Valve (Prevent Backflow) Regulator->CheckValve Regulated Gas Manifold Gas Manifold (Ar/CO Switching) CheckValve->Manifold Reactor Autoclave Reactor (Stirring + Heating) Manifold->Reactor Charge CO Vent Scrubber/Vent (Fume Hood Exhaust) Reactor->Vent Purge/Relief Sensor CO Sensor (Interlock/Alarm) Sensor->Manifold Emergency Shutoff

Figure 1: Schematic of a high-pressure carbonylation setup with safety interlocks.

Mechanistic Cycle: The Neutral Pathway

For aryl halides, the reaction proceeds via a neutral Pd(0)/Pd(II) cycle. dppp plays a crucial role in stabilizing the Acyl-Pd-Ligand complex, preventing the formation of Palladium black (aggregation).

Key Steps:

  • Oxidative Addition: Pd(0)-dppp inserts into the Ar-X bond.

  • CO Insertion: CO coordinates and inserts into the Pd-Ar bond, forming an Acyl-Pd species. Note: dppp's rigidity prevents ligand dissociation here.

  • Nucleophilic Attack: Alcohol (ROH) or Amine (RNH2) attacks the acyl carbonyl.

  • Reductive Elimination: Product release and regeneration of Pd(0).

CatalyticCycle Pd0 Pd(0)-dppp (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X CO_Coord Ar-Pd(II)-CO (Coordination) OxAdd->CO_Coord + CO Acyl Acyl-Pd(II) (Migratory Insertion) CO_Coord->Acyl Insertion Acyl->Pd0 + Nucleophile - Product Product Ester/Amide + HX

Figure 2: The Neutral Palladium Catalytic Cycle for Carbonylation of Aryl Halides.

Protocol 1: Aminocarbonylation of Aryl Bromides

Objective: Synthesis of Benzamides from Aryl Bromides. Scale: 1.0 mmol (Discovery Scale).

Reagents & Materials
ComponentEquivalentsRoleNotes
Aryl Bromide1.0 equivSubstrateElectron-deficient works fastest.[2]
Primary/Secondary Amine1.5 equivNucleophileExcess drives reaction.
Pd(OAc)₂ 2 mol%Pre-catalystSource of Pd(II).[2]
dppp 4 mol%Ligand2:1 L:M ratio ensures active species.
Et₃N (Triethylamine)2.0 equivBaseNeutralizes HBr byproduct.
Toluene or DMF0.2 MSolventDMF for polar substrates; Toluene for non-polar.
CO Gas5-10 barReactantCaution: Toxic.
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppp (16.5 mg, 0.04 mmol) in 1 mL of dry solvent. Stir for 15 mins until the solution turns bright yellow/orange (formation of [Pd(dppp)(OAc)₂]).

  • Reactor Loading: Transfer the catalyst solution to the autoclave glass liner. Add the Aryl Bromide (1.0 mmol), Amine (1.5 mmol), and Et₃N (2.0 mmol).[3] Dilute with remaining solvent to 5 mL total volume.

  • Purging: Seal the autoclave. Connect to the manifold.

    • Pressurize with Nitrogen (10 bar) and vent (Repeat 3x) to remove Oxygen.

    • Pressurize with CO (5 bar) and vent (Repeat 3x) to saturate the headspace.

  • Reaction: Pressurize to 5 bar (70 psi) with CO. Heat the reactor block to 100°C . Stir at 600 rpm.

    • Note: dppp is thermally stable; 100°C is standard. For sensitive substrates, lower to 80°C and increase time.

  • Workup:

    • Cool to room temperature. Vent CO slowly into a fume hood scrubber.

    • Flush reactor with Nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove Pd black.

    • Concentrate and purify via flash chromatography.

Protocol 2: Alkoxycarbonylation (Synthesis of Esters)

Objective: Synthesis of Methyl Esters from Aryl Iodides/Bromides. Key Difference: Alcohol serves as both solvent and nucleophile.

Reagents
  • Substrate: Aryl Bromide (1.0 mmol)

  • Catalyst System: Pd(OAc)₂ (2 mol%) / dppp (4 mol%)

  • Base: K₂CO₃ (2.0 equiv) - Inorganic bases often perform better for esters than amines.

  • Solvent: Methanol (or n-Butanol) / Toluene (1:1 mixture).

Procedure Modifications
  • Gas Pressure: Esters often require slightly higher CO pressure (10-20 bar) to compete with beta-hydride elimination if the alkyl chain is long, though for methyl esters, 5 bar is sufficient.

  • Temperature: Maintain 80-100°C .

  • Additives: If conversion is low, add 10 mol% DMAP (4-Dimethylaminopyridine) as a co-catalyst to facilitate acyl transfer.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Pd Black Formation Catalyst decomposition due to low CO pressure or unstable ligand.Increase CO pressure (>10 bar). Ensure dppp quality (no oxidation to phosphine oxide).
Low Conversion Oxidative addition is rate-limiting (common with Aryl Chlorides).Switch to Aryl Iodide. Increase Temp to 120°C. Consider adding Cs₂CO₃.
Hydrodehalogenation Reduction of Ar-Br to Ar-H (competing pathway).Reduce water content in solvent. Ensure CO pressure is sufficient (CO insertion must outcompete H-abstraction).
No Product Poisoning of catalyst by S/N heteroatoms in substrate.Increase catalyst loading to 5 mol%. Clean up substrate (remove thiols/free amines).
References
  • Bite Angle Effects & Ligand Design

    • Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.

  • General Carbonylation Protocols

    • Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation Reactions—A Practical Guide. Organometallics.

  • Industrial Relevance (Lucite Process)

    • Eastham, G. R., et al. (2002). The Lucite Alpha Process: A New Route to Methyl Methacrylate. In Metal-catalyzed Carbonylation Reactions.

  • Aminocarbonylation Methodology

    • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition.

  • Safety in CO Handling

    • ACS Center for Lab Safety. Safe Use of Carbon Monoxide in the Laboratory.

Disclaimer: This protocol involves the use of Carbon Monoxide, a lethal gas. All experiments must be conducted within a certified fume hood with active CO monitoring. The author assumes no liability for accidents arising from the use of this guide.

Sources

Technical Guide: Polymerization Methodologies using 1,3-Bis(phenylphosphino)propane

[1]

Part 1: Strategic Overview & Mechanism[1]

This compound is a versatile bifunctional monomer . Its utility stems from the two secondary phosphine (-PH) moieties, which are highly nucleophilic and capable of undergoing distinct polymerization mechanisms.[1] Unlike tertiary phosphines which act solely as ligands, this secondary diphosphine serves as a backbone-forming unit in the synthesis of phosphorus-containing polymers (polyphosphines).[1]

Core Polymerization Mechanisms[1]
  • Palladium-Catalyzed P-C Coupling: Reacts with aryl dihalides to form semi-rigid poly(arylene phosphine)s.[1][10] This method yields high-performance polymers with alternating aryl and alkyl-phosphine segments.[1]

  • Hydrophosphination (Michael Addition): Reacts with divinyl compounds (acrylates, sulfones) under mild basic or radical conditions.[1] This yields flexible poly(alkylene phosphine)s, often used as flame retardants or precursors for polymer-supported catalysts.[1]

Mechanistic Pathway Diagram

The following flowchart illustrates the divergent pathways for using 1,3-BPPP in polymer synthesis.

PolymerizationPathwaysMonomerThis compound(Secondary Diphosphine)CatPd(II) Catalyst+ Base (KOAc)Monomer->CatPathway ABaseBase Catalyst(e.g., KOtBu) or RadicalMonomer->BasePathway BPolyArylPoly(arylene phosphine)Rigid BackboneCat->PolyArylP-C Bond Formation(Step-Growth)DihalideAryl Dihalide(e.g., 1,4-Diiodobenzene)Dihalide->CatPolyAlkylPoly(alkylene phosphine)Flexible BackboneBase->PolyAlkylMichael Addition(Step-Growth)DivinylDivinyl Compound(e.g., Diacrylate)Divinyl->Base

Caption: Divergent synthesis of rigid vs. flexible phosphorus polymers using 1,3-BPPP.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Poly(arylene phosphine)s via Pd-Catalyzed Coupling

Application: High-thermal stability polymers, precursors for conductive materials, and polymer-bound transition metal catalysts.[1] Basis: This protocol is grounded in the reactivity of P-H bonds with aryl halides in the presence of Pd(II), a method established for forming P-C bonds efficiently.

Materials
  • Monomer A: this compound (1.0 equiv)[1]

  • Monomer B: 1,4-Diiodobenzene (1.0 equiv)[1]

  • Catalyst: Palladium(II) Chloride (

    
    ) (2.5 mol%)[1]
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)[1]

  • Solvent: N,N-Dimethylacetamide (DMAc) (Degassed, Anhydrous)[1]

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk flask or pressure tube and cycle 3x with Argon/Vacuum.[1] Strict oxygen exclusion is required to prevent oxidation of the secondary phosphine to phosphine oxides before polymerization.[1]

  • Reagent Loading:

    • In a glovebox, weigh this compound (e.g., 2.0 mmol, ~521 mg) and 1,4-Diiodobenzene (2.0 mmol, 660 mg).[1]

    • Add KOAc (6.0 mmol, 589 mg) and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (0.05 mmol, 9 mg).[1]
      
  • Solvation:

    • Add degassed DMAc (15 mL) via syringe.[1]

  • Polymerization:

    • Seal the vessel and heat to 130 °C with vigorous stirring.

    • Maintain reaction for 24 hours . The solution typically darkens as the Pd catalyzes the coupling.[1]

  • Work-up:

    • Cool to room temperature.[1][9]

    • Pour the reaction mixture into a precipitation bath containing Methanol (200 mL) + Aqueous Ammonia (50 mL) . The ammonia helps remove residual palladium salts and iodine species.[1]

  • Purification:

    • Filter the precipitate.[1]

    • Wash extensively with methanol and water.[1]

    • Reprecipitate from Chloroform/Ether to obtain the purified polymer.[1][10]

    • Dry under vacuum at 60 °C for 12 hours.

Expected Result: A pale orange/yellow powder.[1] Key Characterization:

1
Protocol B: Synthesis of Poly(alkylene phosphine)s via Hydrophosphination

Application: Flame retardants, metal extraction resins, and flexible ligand scaffolds.[1] Mechanism: Base-catalyzed Michael addition of the P-H bond across an electron-deficient alkene.[1]

Materials
  • Monomer A: this compound (1.0 equiv)[1]

  • Monomer B: 1,4-Butanediol Diacrylate (1.0 equiv) OR Divinyl Sulfone.[1]

  • Catalyst: Potassium tert-butoxide (KOtBu) (1-2 mol%) or AIBN (Radical initiator).[1]

  • Solvent: Toluene or THF (Anhydrous).[1]

Step-by-Step Procedure
  • Preparation:

    • Charge a flask with this compound (5.0 mmol) in Toluene (20 mL) under Argon.

  • Initiation:

    • Add KOtBu (0.05 mmol) dissolved in a minimum amount of THF.[1]

  • Addition:

    • Add the divinyl monomer (5.0 mmol) dropwise at room temperature.[1]

    • Note: The reaction is often exothermic.[1] Control temperature using a water bath if necessary to prevent runaway.[1]

  • Propagation:

    • Stir at 60–80 °C for 12–16 hours to ensure high conversion and molecular weight.

  • Termination & Isolation:

    • Quench with a drop of acetic acid.[1]

    • Concentrate the solution using a rotary evaporator.

    • Precipitate into cold Hexane or Diethyl Ether.[1]

  • Drying:

    • Vacuum dry the resulting viscous oil or gummy solid.[1]

Part 3: Characterization & Data Interpretation[1]

Successful polymerization converts the P-H bonds (secondary phosphine) into P-C bonds (tertiary phosphine).[1] This transformation is most easily monitored via

1
Comparative Data Table
FeatureMonomer (1,3-BPPP)Poly(arylene phosphine)Poly(alkylene phosphine)
P-Environment Secondary (

)
Tertiary (

)
Tertiary (

)

NMR Shift
typically -40 to -60 ppm (doublet or broad)typically -15 to -30 ppm (singlet)typically -20 to -35 ppm

NMR
P-H coupling observed (

large)
No P-H signal.[1] Broad aromatic/alkyl peaks.[1][6]No P-H signal. Broad alkyl backbone peaks.[1]
Solubility Soluble in most organicsSoluble in CHCl3, THF, DMAcSoluble in THF, DCM; often insoluble in Hexane
Air Stability Poor (Oxidizes rapidly)Moderate (Slow oxidation to oxide)Moderate (Slow oxidation to oxide)
Troubleshooting Guide
  • Low Molecular Weight:

    • Cause: Stoichiometric imbalance.[1]

    • Fix: Step-growth polymerization requires an exact 1:1 molar ratio.[1] Use high-precision weighing or titrate the phosphine content prior to reaction.[1]

    • Cause: Oxidation of monomer.[1]

    • Fix: Ensure the monomer is colorless/pale yellow. If cloudy or white solid is present, it may be oxidized.[1] Distill or recrystallize monomer before use.[1]

  • Gelation:

    • Cause: Crosslinking.

    • Fix: Ensure the divinyl monomer does not contain tri-functional impurities. Avoid extremely high concentrations (>1 M).[1]

Part 4: Safety & Handling (E-E-A-T)[1]

  • Stench: Secondary phosphines have a pungent, garlic-like odor detectable at ppb levels.[1] All work must be performed in a fume hood or glovebox.[1]

  • Pyrophoricity: While 1,3-BPPP is less pyrophoric than lower alkyl phosphines, it can heat spontaneously on paper or cotton.[1] Dispose of waste in a dedicated container containing dilute bleach (sodium hypochlorite) to oxidize and neutralize the phosphine.

  • Toxicity: Assume high toxicity similar to other organophosphorus compounds.[1] Wear butyl rubber gloves; nitrile may be permeable to phosphines over long exposure.[1]

References
  • Palladium-Catalyzed Polycondensation: Reaction of aryl diiodides with secondary diphosphines.[1] Macromolecules, American Chemical Society.[1] (Methodology adapted from general Pd-catalyzed P-C coupling protocols for polymers).[1] [1]

  • Hydrophosphination Overview: General reactivity of P-H bonds with alkenes.[1][2] Chemical Reviews / RSC Organophosphorus Chemistry.[1]

  • This compound Structure: PubChem Compound Summary. [1]

Nickel-Catalyzed Reactions with dppp Ligand: A Master Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile[1]

The ligand 1,3-bis(diphenylphosphino)propane (dppp) occupies a unique "privileged" niche in nickel catalysis. While often overshadowed by bidentate ligands like dppf or BINAP in palladium chemistry, dppp is frequently the ligand of choice for nickel-catalyzed transformations due to its specific geometric properties.

The "Goldilocks" Bite Angle

The catalytic efficacy of dppp stems from its natural bite angle of approximately 91° .

  • vs. dppe (85°): dppe often forms a chelate too tight for optimal orbital overlap in reductive elimination transition states for certain bulky substrates.

  • vs. dppf (99°): dppf is more flexible and sterically demanding. While excellent for Pd, in Ni chemistry, dppf can sometimes favor off-cycle dimerization (formation of inactive Ni-Ni species), particularly with heteroaryl halides.

  • dppp (91°): This angle is nearly ideal for distorting the square planar Ni(II) complex just enough to lower the barrier for reductive elimination , while remaining rigid enough to prevent catalyst decomposition during the transmetalation step.

Mechanistic Principles

Understanding the mechanism is the key to troubleshooting. The Ni-dppp catalytic cycle generally follows a Ni(0)/Ni(II) pathway, but with critical distinctions from Palladium.

The Catalytic Cycle (General Cross-Coupling)[2]
  • Pre-catalyst Activation: Ni(dppp)Cl₂ is a Ni(II) species. It must be reduced to Ni(0) to enter the cycle. This occurs via reaction with the organometallic nucleophile (Grignard) or an added reductant (Zn, Mn, or phosphite).

  • Oxidative Addition: Ni(0)-dppp inserts into the C-X bond (X = Cl, Br, I, OTs). Note: Ni-dppp is particularly good at activating aryl chlorides, often requiring lower temperatures than Pd equivalents.

  • Transmetalation: The rate-limiting step for many Ni-dppp reactions.[1] The nucleophile (R-MgX, R-B(OH)₂, etc.) transfers its organic group to Nickel.

  • Reductive Elimination: The C-C or C-Heteroatom bond forms, regenerating Ni(0).

Visualizing the Pathway

The following diagram illustrates the standard cycle alongside the "Ring-Walking" pathway unique to polymerization (Application 2).

Ni_dppp_Cycle PreCat Pre-Catalyst Ni(II)(dppp)Cl2 ActiveCat Active Species Ni(0)(dppp) PreCat->ActiveCat Reduction (Grignard/Zn) OxAdd Oxidative Addition (dppp)Ni(II)(Ar)(X) ActiveCat->OxAdd + Ar-X TransMet Transmetalation (dppp)Ni(II)(Ar)(R) OxAdd->TransMet + R-M (Nu) TransMet->ActiveCat Reductive Elimination (Small Molecule) Prod Product Ar-R TransMet->Prod Polymer Polymer Chain Growth (Ring-Walking Mechanism) TransMet->Polymer If Substrate is Polythiophene Monomer Polymer->OxAdd Intramolecular Transfer

Figure 1: The dual pathways of Ni(dppp) catalysis: Standard cross-coupling cycle vs. the "Ring-Walking" chain-growth mechanism used in polymer synthesis.

Application 1: Kumada-Corriu Cross-Coupling

Best For: Sterically hindered biaryls, unactivated aryl chlorides.

The Kumada coupling is the home turf for Ni(dppp)Cl₂. Unlike Pd catalysts, Ni(dppp) allows for the coupling of aryl chlorides with Grignard reagents under surprisingly mild conditions.

Protocol: Coupling of Aryl Chlorides with Grignards

Target Reaction: 4-Chloroanisole + Phenylmagnesium Bromide


 4-Methoxybiphenyl

Reagents:

  • Aryl Chloride (1.0 equiv)

  • PhMgBr (1.2 - 1.5 equiv, typically 1.0 M in THF)

  • Ni(dppp)Cl₂ (1 - 3 mol%)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon or Nitrogen.

  • Catalyst Loading: Charge the flask with Ni(dppp)Cl₂ (red-orange solid) and the aryl chloride.

  • Solvation: Add anhydrous THF. The catalyst is sparingly soluble but will dissolve/react upon Grignard addition.

  • Activation (Critical Step): Cool the mixture to 0°C. Add the Grignard reagent dropwise over 15-20 minutes.

    • Observation: The color will change from orange to dark red/brown, indicating the reduction to Ni(0).

    • Why Dropwise? Rapid addition can cause homocoupling of the Grignard reagent (Ph-Ph formation) due to local heating and high concentration.

  • Reaction: Allow the mixture to warm to room temperature. For unactivated aryl chlorides, reflux (65°C) for 2-4 hours may be required.

  • Quench: Cool to 0°C and carefully quench with 1M HCl (aqueous).

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting Table:

Issue Probable Cause Solution
Homocoupling (R-R) Grignard added too fast or temp too high. Add Grignard at 0°C or -78°C; dilute Grignard solution.
No Reaction (Ar-Cl) Catalyst poisoning or insufficient activation. Ensure solvent is peroxide-free (THF stabilizes Ni); Increase temp to reflux.

| Beta-Hydride Elimination | Alkyl Grignard used with beta-hydrogens. | Use Ni(dppp)Cl₂ specifically (dppp resists beta-elimination better than monophosphines) but consider switching to Pd-PEPPSI if problem persists. |

Application 2: Kumada Catalyst-Transfer Polycondensation (KCTP)

Best For: Synthesis of Conjugated Polymers (e.g., P3HT).

This is arguably the most sophisticated application of Ni(dppp)Cl₂. In the synthesis of Poly(3-hexylthiophene) (P3HT), the catalyst does not diffuse freely into solution after reductive elimination. Instead, it "walks" along the growing polymer chain, inserting into the next C-Br bond intramolecularly. This leads to Chain-Growth Polymerization (living character) rather than Step-Growth.

Protocol: Synthesis of Regioregular P3HT

Reagents:

  • 2,5-Dibromo-3-hexylthiophene (Monomer)

  • i-PrMgCl (1.0 equiv)

  • Ni(dppp)Cl₂ (0.5 - 2.0 mol%)

  • Solvent: Dry THF

Step-by-Step Procedure:

  • Monomer Activation (GRIM Method): Dissolve 2,5-dibromo-3-hexylthiophene in THF. Add i-PrMgCl (1:1 ratio) at 0°C and stir for 1 hour. This generates the active monomer (2-bromo-5-magnesioclromo-3-hexylthiophene).

  • Initiation: Add Ni(dppp)Cl₂ dissolved in a minimal amount of THF.

  • Polymerization: Stir at room temperature.

    • Visual Cue: The solution will turn purple/metallic sheen as the conjugation length increases.

  • Termination: After 1-2 hours (or desired MW is reached), quench with 5M HCl.

  • Purification: Precipitate into cold methanol. Soxhlet extraction (Methanol

    
     Hexanes 
    
    
    
    Chloroform) is mandatory to remove oligomers and catalyst residues.

Why dppp? The bite angle of dppp is critical here. It binds the Ni(0) center tightly enough to prevent it from dissociating from the polymer chain (which would kill the "living" nature), but loosely enough to allow the "ring-walking" oxidative addition to the adjacent bromide. Ligands like dppe (too tight) or PPh3 (monodentate) often fail to support this mechanism effectively.

Application 3: C-P Bond Formation (Phosphinylation)

Best For: Synthesis of Phosphine Oxides from Aryl Chlorides.[2][3][4]

While amination is possible, Ni(dppp) excels in Carbon-Phosphorus bond formation, a reaction often requiring harsh conditions (Arbuzov) or expensive Pd catalysts. This protocol allows the synthesis of phosphine oxides (precursors to ligands) from cheap aryl chlorides.

Protocol: Cross-Coupling of Aryl Chlorides with Diphenylphosphine Oxide

Reference: Zhao, Y. L., et al. Chem. Eur. J. 2012, 18, 9622.

Reagents:

  • Aryl Chloride (1.0 mmol)

  • Diphenylphosphine oxide (Ph₂P(O)H) (1.2 mmol)

  • Ni(dppp)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or Dioxane[5]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Ni(dppp)Cl₂, K₃PO₄, and the aryl chloride in a pressure tube.

  • Reagent Addition: Add Ph₂P(O)H and solvent (Toluene).

    • Note: Ph₂P(O)H exists in equilibrium with its tautomer Ph₂P-OH. The Ni catalyst facilitates the tautomerization and coupling.

  • Reaction: Seal the tube and heat to 110-120°C for 12-24 hours.

    • Mechanism Note: The phosphorus reagent acts as the reducing agent to generate Ni(0) in situ, eliminating the need for Zn dust or Grignards.

  • Workup: Cool, filter through a celite pad (washing with EtOAc), and concentrate. Purify via silica gel chromatography.

Optimization Decision Tree:

Optimization Start Start Optimization Ni(dppp)Cl2 Solvent Solvent Check THF vs Toluene Start->Solvent Base Base Check K3PO4 vs Cs2CO3 Solvent->Base If conversion < 50% Temp Temp Check 80C vs 120C Base->Temp If conversion stalls Temp->Start If decomp observed (Switch Ligand)

Figure 2: Basic decision tree for optimizing C-P coupling parameters.

References

  • Kumada Coupling Review:Nickel and Palladium Catalyzed Kumada-Tamao-Corriu Cross-Coupling Reactions.

    • Source:

  • C-P Bond Formation Protocol: [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine.[2][6]

    • Source:

  • Polymerization (KCTP)

    • Source:

  • Ligand Bite Angle Effects: The bite angle makes the catalyst.[7]

    • Source:

  • General Nickel Catalysis:Nickel Catalysis: Insights for C

    • Source:

Sources

Unlocking Dual-Gold Activation: dppp as a Ligand for Gold Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of homogeneous gold catalysis, ligand design dictates the fine balance between stability and reactivity. While monodentate phosphines (e.g., PPh₃, JohnPhos) often dominate the literature, bidentate ligands like 1,3-bis(diphenylphosphino)propane (dppp) offer a unique advantage: the ability to support dinuclear gold(I) complexes . This application note explores the structural and mechanistic utility of dppp in gold catalysis, focusing on its role in stabilizing aurophilic interactions and facilitating dual-activation pathways. We provide a validated protocol for synthesizing the [Au₂(dppp)Cl₂] pre-catalyst and a detailed methodology for its application in enyne cycloisomerization.

Part 1: Scientific Foundation & Mechanistic Logic[1]

The Propyl Linker Advantage

Gold(I) centers prefer a linear, two-coordinate geometry.[1] Unlike palladium or platinum, which readily form chelated square-planar complexes with bidentate phosphines, gold(I) typically avoids chelation with ligands having wide bite angles.[1] Instead, dppp acts as a bridging ligand , connecting two gold centers to form a dinuclear species: [Cl-Au-(dppp)-Au-Cl].[1]

The 3-carbon (propyl) backbone of dppp is the "Goldilocks" length:

  • vs. dppm (1-carbon): dppm forces gold centers too close, often locking them into rigid, non-reactive conformations or promoting oxidation to Au(II)/Au(III).[1]

  • vs. dppe (2-carbon): dppe can form stable chelates or bridges, but the bite angle is often too acute for optimal catalytic flexibility.[1]

  • dppp (3-carbon): The propyl chain provides sufficient flexibility to allow aurophilic interactions (Au[1]···Au) —weak metal-metal bonds (~3.0 Å) that stabilize the active cationic species without sterically hindering substrate approach.[1]

Mechanism: Dinuclear Activation

The primary utility of dppp-gold complexes lies in dual activation .[1] In reactions involving 1,n-enynes or bis-allenes, the two gold centers tethered by dppp can act cooperatively:

  • σ-activation: One gold center coordinates to the alkyne.[1][2]

  • π-activation: The second gold center, held in proximity by the ligand backbone, interacts with the alkene or a second π-system, lowering the activation energy for cyclization.

Catalyst Activation Pathway

The neutral pre-catalyst [Au₂(dppp)Cl₂] is inactive.[1] It requires chloride abstraction using a silver salt (e.g., AgSbF₆, AgOTf) to generate the active cationic species.

GoldActivation PreCat Pre-Catalyst [Cl-Au-(dppp)-Au-Cl] Inter Precipitation (- 2 AgCl) PreCat->Inter Mix in DCM AgSalt Activator (2 equiv AgSbF₆) AgSalt->Inter ActiveCat Active Cationic Species [Au₂(dppp)]²⁺(SbF₆⁻)₂ (Solvent Coordinated) Inter->ActiveCat Filtration Complex Dual-Activated Complex ActiveCat->Complex + Substrate Substrate Substrate (1,6-Enyne) Substrate->Complex

Figure 1: Activation pathway of the dinuclear dppp-gold catalyst. The removal of chloride ligands by silver salts generates the electrophilic dicationic species capable of dual substrate activation.

Part 2: Experimental Protocols

Protocol A: Synthesis of [Au₂(dppp)Cl₂]

Objective: Synthesize the air-stable dinuclear gold(I) precursor.[1] Scale: 1.0 mmol (approx. 900 mg product).[1]

Materials
  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄[1]·2H₂O)

  • 2,2'-Thiodiethanol (thiodiglycol) or Dimethyl sulfide (DMS)[1]

  • 1,3-Bis(diphenylphosphino)propane (dppp)[1][3][4]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Procedure
  • Reduction to Au(I):

    • Dissolve NaAuCl₄[1]·2H₂O (2.0 mmol, 796 mg) in MeOH (10 mL) at 0°C.

    • Slowly add 2,2'-thiodiethanol (6.0 mmol) or DMS dropwise.[1] The orange solution will turn colorless as Au(III) reduces to Au(I)-sulfide complex [Au(L)Cl].[1]

    • Stir for 30 minutes at 0°C.

  • Ligand Addition:

    • Dissolve dppp (1.0 mmol, 412 mg) in DCM (5 mL).

    • Add the dppp solution dropwise to the stirred Au(I) solution.

    • A white precipitate should begin to form immediately.[1]

  • Isolation:

    • Stir the mixture at room temperature for 1 hour to ensure complete complexation.

    • Concentrate the solution to ~5 mL under reduced pressure (do not dry completely).

    • Add Diethyl Ether (20 mL) to precipitate the complex fully.

    • Filter the white solid through a sintered glass frit.

    • Wash with water (2 x 5 mL) to remove salts, then with ether (3 x 10 mL).

    • Dry under high vacuum for 4 hours.[1]

  • Validation:

    • Yield: Expect >85% (approx. 750–800 mg).

    • ¹H NMR (CDCl₃): Check for dppp backbone signals.

    • ³¹P NMR (CDCl₃): Expect a singlet around 25–30 ppm (distinct downfield shift from free ligand).[1]

Protocol B: Catalytic Cycloisomerization of 1,6-Enynes

Objective: Perform a standard intramolecular cyclization using the synthesized catalyst.

Reaction Setup
ComponentEquiv.Amount (for 0.2 mmol scale)
Substrate (e.g., Dimethyl 2-allyl-2-(prop-2-ynyl)malonate)1.00.2 mmol
Catalyst [Au₂(dppp)Cl₂]0.0252.5 mol% (5 mol% Au)
Activator AgSbF₆0.055.0 mol%
Solvent (DCM, anhydrous)-2.0 mL (0.1 M)
Procedure
  • Catalyst Activation (In Situ):

    • In a flame-dried vial, weigh [Au₂(dppp)Cl₂] (4.4 mg, 0.005 mmol) and AgSbF₆ (3.4 mg, 0.01 mmol).

    • Add DCM (1.0 mL) and stir for 5–10 minutes. A cloudy precipitate of AgCl will form.

    • Note: Filtering the AgCl is optional but recommended for kinetic studies. For synthetic runs, the suspension can be used directly.

  • Reaction:

    • Dissolve the enyne substrate (0.2 mmol) in DCM (1.0 mL).

    • Add the substrate solution to the catalyst mixture at room temperature.

    • Monitor by TLC (typically complete in 15–60 mins).[1]

  • Workup:

    • Filter the reaction mixture through a short pad of silica/Celite to remove gold/silver residues.

    • Elute with DCM or Ether.[1]

    • Concentrate and purify by column chromatography.[1]

Part 3: Data & Optimization Guide

Comparative Ligand Performance

The following table summarizes why dppp is chosen over other phosphines for specific transformations involving sterically demanding or dual-activation pathways.

LigandChain LengthBite Angle (°)Au···Au InteractionPrimary Application
dppm 1 (C1)72Strong (Rigid)Cluster synthesis; often too reactive/unstable for catalysis.[1]
dppe 2 (C2)85ModerateChelation favored; good for Pd, less common for Au bridging.
dppp 3 (C3) 91 Flexible/Ideal Bridging dinuclear catalysis; 1,n-enyne cyclization.
dppb 4 (C4)98Weak/NoneMonodentate-like behavior; entropy disfavors bridging.[1]
Troubleshooting Common Issues
ProblemDiagnosisSolution
Low Conversion Catalyst poisoning or chloride inhibition.[1]Ensure AgSbF₆ is fresh (hygroscopic).[1] Increase Ag loading to 1.1x relative to Au.
Black Precipitate Colloidal gold formation (catalyst decomposition).[1]Substrate may be reducing.[1][5][6] Lower temperature to 0°C or switch solvent to Nitromethane/DCM mix.[1]
Isomerization Acid-catalyzed side reactions.[1]The active species is Lewis acidic. Add 5 mol% 2,6-di-tert-butylpyridine as a proton scavenger.[1]
Visualization: Catalytic Cycle (Enyne Cycloisomerization)

CatalyticCycle Cat [Au₂(dppp)]²⁺ (Active Catalyst) Complex1 Coordination (η²-Alkyne) Cat->Complex1 + Enyne Cyclization 5-exo-dig Cyclization Complex1->Cyclization Dual Activation Carbene Gold Carbene Intermediate Cyclization->Carbene ProductRel Protodeauration & Product Release Carbene->ProductRel ProductRel->Cat Regeneration

Figure 2: Simplified catalytic cycle for 1,6-enyne cycloisomerization.[1] The dppp ligand maintains the active dinuclear species, allowing efficient coordination and cyclization.

References

  • Puddephatt, R. J. (1983).[1] The Chemistry of Gold. Elsevier.[1][7] (Fundamental text on Gold(I) coordination chemistry and bridging phosphines).

  • Echavarren, A. M., et al. (2008). "Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective." Chemical Reviews, 108(8), 3326–3350. Link[1]

  • Gorren, A. C. F., et al. (2011). "Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters." Inorganic Chemistry, 50(19), 9426–9438. Link[1]

  • Laguna, A., et al. (2013). "Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane." ChemPlusChem, 78(9), 1015-1025.[1] Link[1]

  • Toste, F. D., et al. (2007). "Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidin-3-ones." Journal of the American Chemical Society, 129(10), 2452–2453. (Demonstrates silver salt activation protocols). Link[1]

Sources

synthesis of metal complexes with 1,3-bis(phenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Stereochemical Control of Metal Complexes Ligated by 1,3-Bis(phenylphosphino)propane

Abstract

This application note details the strategic utilization of This compound (bpp) , a secondary diphosphine ligand distinct from its tertiary analogue, dppp. Unlike fully substituted phosphines, bpp retains reactive P-H bonds, offering unique capabilities for template synthesis of macrocycles , phosphido-bridged cluster formation , and stereochemical modulation via inversion at the phosphorus center. This guide provides validated protocols for handling the rac/meso diastereomers, synthesizing Group 6 carbonyl complexes, and executing metal-templated macrocyclization.

Technical Background & Ligand Architecture

The Secondary Phosphine Advantage

Researchers often conflate This compound (


) with the ubiquitous 1,3-bis(diphenylphosphino)propane  (dppp). The distinction is critical:
  • Reactivity: The P-H bond in bpp is acidic upon coordination, allowing for deprotonation and subsequent alkylation. This makes bpp a "building block" ligand rather than just a spectator.

  • Stereochemistry: The phosphorus atoms in bpp are chiral centers. The ligand exists as a mixture of racemic (

    
    )  and meso (
    
    
    
    )
    diastereomers.
  • Cone Angle: The presence of the hydrogen substituent significantly reduces the cone angle compared to dppp, allowing for tighter metal packing and different steric profiles in catalysis.

Handling & Safety (The "Stench" Factor)
  • Air Sensitivity: Unlike dppp, bpp is highly susceptible to oxidation to the phosphine oxide (

    
    ) and must be handled under strict inert atmosphere (Schlenk or Glovebox).
    
  • Odor: Secondary phosphines possess a potent, penetrating garlic-like odor. Bleach (sodium hypochlorite) must be available to neutralize glassware and spills immediately.

Stereochemical Management: Rac vs. Meso

The free ligand is typically synthesized as a mixture of rac and meso isomers.[1][2] Separation is difficult; however, coordination to a metal center often locks the conformation or allows for separation via crystallization.

Figure 1: Stereochemical Pathways and Isomerism

Stereochemistry Ligand Free Ligand (bpp) Mixture of rac/meso Coordination Coordination to Metal (e.g., Mo(CO)4) Ligand->Coordination Inert Atms Inversion Pyramidal Inversion (High Temp) Coordination->Inversion Dynamic Equilibrium Separation Fractional Crystallization Coordination->Separation Isomer Locking Deprotonation Deprotonation (Base) Forms Phosphido Bridge Coordination->Deprotonation P-H Activation

Caption: Workflow for managing the stereochemical complexity of secondary phosphine ligands upon coordination.

Protocol A: Synthesis of Group 6 Carbonyl Complexes

Target:


 (M = Mo, W)
Application:  Baseline characterization, NMR studies, and precursor for phosphido-bridged clusters.
Reagents
  • 
     (M = Mo or W)
    
  • This compound (bpp)[3][4][5]

  • Solvent: Diglyme (high boiling point) or Toluene.

Step-by-Step Methodology
  • Preparation: In a Schlenk flask, suspend

    
     (1.0 eq) in degassed diglyme.
    
  • Ligand Addition: Add bpp (1.05 eq) via syringe. The slight excess prevents the formation of bridged species.

  • Reflux: Heat the mixture to reflux (

    
     for Mo, higher for W) for 2-4 hours.
    
    • Note: Monitor CO evolution. Use a bubbler to visualize gas release.

  • Workup:

    • Remove solvent under high vacuum.

    • Redissolve residue in minimal

      
      .
      
    • Precipitate by adding cold pentane or methanol.

  • Isomer Separation (Optional): Slow crystallization at

    
     often yields pure crystals of the meso or rac isomer, distinguishable by 
    
    
    
    NMR.

Data Interpretation (


 NMR) 
| Complex | Chemical Shift (

, ppm) | Structure Note | | :--- | :--- | :--- | | Free Ligand (bpp) |

ppm | Doublet/Multiplet (P-H coupling) | | cis-Mo(CO)

(bpp) |

to

ppm | Coordination shift downfield.

approx 320-350 Hz. |

Protocol B: Template Synthesis of Macrocycles

Target: 1,5,9,13-tetraphenyl-1,5,9,13-tetraphosphacyclohexadecane Concept: This protocol exploits the template effect . A metal ion holds two bpp ligands in place, and the P-H bonds are deprotonated to attack a linker (1,3-dibromopropane), closing the ring.

Figure 2: Template Synthesis Workflow

TemplateSynthesis Step1 1. Template Formation Ni(II) or Cu(I) + 2 eq. bpp Step2 2. P-H Activation Add Base (e.g., KOtBu or LiBu) Step1->Step2 Pre-organization Step3 3. Cyclization Add 1,3-dibromopropane (Linker) Step2->Step3 Nucleophilic Attack Step4 4. Macrocyclic Complex [M(Macrocycle)]^n+ Step3->Step4 Ring Closure Step5 5. Demetallation (Optional) Add CN- (Cyanide) Step4->Step5 Ligand Liberation

Caption: The metal-templated synthesis route for phosphine macrocycles using secondary phosphine precursors.

Detailed Methodology
  • Template Formation:

    • Dissolve

      
       in ethanol.
      
    • Add 2 equivalents of bpp. The solution typically turns deep red/orange (characteristic of planar Ni-phosphine complexes).

  • Deprotonation:

    • Cool to

      
      . Add 4 equivalents of Lithium Diisopropylamide (LDA) or similar strong base. This generates the nucleophilic metallo-phosphide intermediate.
      
  • Cyclization:

    • Slowly add 2 equivalents of 1,3-dibromopropane (or 1,3-dichloropropane).

    • Allow to warm to room temperature. The steric constraint of the Ni(II) square planar geometry directs the alkylating agent to bridge the terminal phosphides, forming the 16-membered ring.

  • Purification:

    • The resulting macrocyclic complex is often highly stable. It can be purified by column chromatography (silica, anaerobic).

  • Demetallation (To obtain free macrocycle):

    • Dissolve the Ni-complex in cyanide-containing solution (aqueous KCN/DCM biphasic mixture). Caution: Extreme safety protocols required for Cyanide.

    • The strong

      
       ligands displace the phosphine macrocycle, which partitions into the organic layer.
      

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Oxidation (31P NMR signal at +40 ppm) Air leak during synthesis.Use fresh solvents; verify Schlenk line vacuum; add reducing agent (e.g., silanes) if appropriate.
Incomplete Cyclization Template effect failure (wrong metal geometry).Ensure the metal prefers square planar (Ni(II), Pd(II)) or tetrahedral (Cu(I)) depending on the desired ring size.
Oligomerization Concentration too high during linker addition.Use high-dilution techniques for the alkylation step.

References

  • Macrocyclic Synthesis via Cu(I)

    • Synthesis of tetraphosphine macrocycles using copper(I) templates. (2010).[6] Dalton Transactions.[6]

    • Source:

  • Reactivity of Secondary Phosphines

    • Coordination chemistry and catalysis with secondary phosphine oxides.[7] (2010).[6] Chemical Society Reviews.

    • Source:

  • Stereochemical Separation (Analogous Systems)

    • Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Separation of Isomers.[2] (2022).[2] MDPI.

    • Source:

  • General Properties of 1,3-Bis(diphenylphosphino)propane (for contrast)

    • 1,3-Bis(diphenylphosphino)propane [Dppp] - Common Organic Chemistry.[3][5]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: dppp-Catalyzed Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,3-Bis(diphenylphosphino)propane (dppp)
Case ID: YIELD-OPT-2024

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for dppp (1,3-bis(diphenylphosphino)propane) . This guide is designed for researchers experiencing suboptimal yields in Palladium or Nickel-catalyzed cross-couplings (Kumada, Heck) and carbonylation reactions.

The Core Mechanism: The efficacy of dppp relies on its natural bite angle of ~91° . Unlike dppe (~85°) or dppf (~99°), dppp’s trimethylene backbone creates a specific steric environment that accelerates reductive elimination while suppressing β-hydride elimination. This makes it the ligand of choice for coupling secondary alkyl halides and preventing isomerization.

Module 1: Catalyst Integrity & Preparation

Status: Critical Symptom: Reaction fails to initiate; starting material remains unchanged; solution turns black immediately (Pd black formation).

Root Cause Analysis: Oxidation

dppp is an alkyl-bridged diphosphine. While more stable than alkyl-phosphines, it is susceptible to oxidation in solution, forming dppp-monoxide and dppp-dioxide. Oxidized ligand does not bind Pd/Ni effectively , leading to catalyst decomposition (Pd black).

Diagnostic Protocol: The ³¹P NMR Check

Before troubleshooting reaction conditions, validate your ligand quality.

  • Sampling: Take ~10 mg of dppp ligand (or precatalyst).

  • Solvent: Dissolve in degassed CDCl₃ or C₆D₆ under inert atmosphere.

  • Analysis: Run a standard proton-decoupled ³¹P NMR.

SpeciesChemical Shift (δ ppm)StatusAction
Free dppp -17 to -20 ppm (Singlet)Active Proceed to reaction.
dppp-monoxide ~ +32 ppm (Split signals)Compromised Purify if >5% present.
dppp-dioxide +33 to +35 ppm (Singlet)Dead Discard batch.
Preventative Workflow

CatalystPrep Start dppp Solid Storage Weigh Weigh in Glovebox or under Ar flow Start->Weigh Mix Complexation: Mix Metal + Ligand (RT, 15-30 min) Weigh->Mix Solvent Solvent Prep: Sparge with Ar (20 min) or Freeze-Pump-Thaw Solvent->Mix Add Degassed Solvent Check Solution Color Check Mix->Check Good Yellow/Orange/Red (Homogeneous) Check->Good Stable Bad Black Precipitate (Pd Black) Check->Bad O2 Leak / Bad Ligand

Figure 1: Correct preparation workflow to prevent ligand oxidation and catalyst decomposition.

Module 2: Reaction Optimization (Kumada & Carbonylation)

Scenario A: Kumada Coupling (Ni-Catalyzed)

Target: Coupling Grignard reagents with secondary alkyl halides . Why dppp? The 91° bite angle accelerates reductive elimination faster than the rate of β-hydride elimination, preventing the isomerization of the secondary alkyl group to a primary alkyl group.

Troubleshooting Protocol:

  • Isomerization Observed? (e.g., Isopropyl halide yielding n-propyl product).

    • Fix: Switch catalyst from Pd to NiCl₂(dppp) . Nickel is superior for alkyl halides.

    • Fix: Lower temperature to 0°C or -20°C.

  • Homocoupling of Grignard?

    • Fix: Slow addition of the Grignard reagent (syringe pump) to the halide/catalyst mixture.[1]

    • Fix: Ensure the halide is in slight excess (1.1 equiv).

Scenario B: Carbonylation (Polyketones)

Target: Copolymerization of Ethylene and CO. Why dppp? dppp is strictly required to form high-molecular-weight polyketones. Monodentate ligands (PPh₃) produce methyl propionate (termination); dppe produces oligomers. Only dppp allows perfect alternating insertion.

Optimization Table:

ParameterRecommendationMechanistic Reason
Metal Source Pd(OAc)₂Acetate acts as a base to assist activation.
Acid Co-catalyst p-TsOH or HBF₄ (2-5 equiv vs Pd)Generates the active cationic Pd-hydride species [Pd(H)(dppp)]⁺.
Solvent Methanol/H₂O or MethanolMethanol acts as the chain transfer agent/initiator.
Pressure 30-60 bar (CO/Ethylene 1:1)High pressure ensures rapid insertion over termination.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in standard cross-coupling (Suzuki/Heck) using dppp.

Troubleshooting Start Low Yield / No Reaction Color Is the reaction mixture black (precipitate)? Start->Color YesBlack Pd Black Formation Color->YesBlack Yes NoBlack Homogeneous Solution Color->NoBlack No Oxidation Cause: Ligand Oxidation Action: Check 31P NMR Increase Ligand:Metal ratio to 2:1 YesBlack->Oxidation Temp Temperature Check NoBlack->Temp HighTemp Temp > 100°C? Temp->HighTemp Yes Yes HighTemp->Yes Yes No No HighTemp->No No (<80°C) BetaElim Issue: β-Hydride Elimination Action: Switch solvent to DMF/DMA (stabilizes Pd-H) Activation Issue: Poor Oxidative Addition Action: Add additive (Ag salt) or switch to Iodide substrate Yes->BetaElim No->Activation

Figure 2: Systematic troubleshooting logic for dppp-catalyzed reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ instead of forming the dppp complex in situ? A: Generally, no. If your specific reaction requires the 91° bite angle (e.g., for regioselectivity), the monodentate PPh₃ will not provide the same steric control. You must use a dppp precursor, such as PdCl₂(dppp) or mix Pd(OAc)₂ + dppp (1:1.1) .

Q: What is the optimal Metal-to-Ligand ratio? A:

  • Pre-formed catalysts (e.g., PdCl₂(dppp)): 1:1 ratio is fixed.

  • In-situ generation: Use 1:1.1 to 1:1.5 (Pd:dppp) . A slight excess of dppp protects the metal from precipitating but do not exceed 1:2, as excess chelating ligand can occupy all coordination sites and shut down the catalytic cycle.

Q: My Kumada coupling with dppp yields the isomerized product. Why? A: This indicates the rate of β-hydride elimination is faster than reductive elimination.

  • Ensure you are using Nickel (NiCl₂(dppp)), not Palladium. Ni promotes faster reductive elimination.

  • Lower the temperature.[2]

  • Ensure the Grignard reagent is free of radical initiators.

Q: Is dppp compatible with aryl chlorides? A: dppp is often insufficient for unactivated aryl chlorides due to the high barrier of oxidative addition. For aryl chlorides, consider switching to electron-rich, bulky monophosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs), unless you are using Nickel, which handles chlorides better than Palladium.

References

  • Bite Angle Effects: Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099. Link

  • Kumada Coupling & Isomerization: Kumada, M., Tamao, K., & Sumitani, K. (1988). Phosphine-Nickel Complex Catalyzed Cross-Coupling of Grignard Reagents with Aryl and Alkenyl Halides. Organic Syntheses, Coll.[1] Vol. 6, p. 407. Link

  • dppp 31P NMR Characterization: Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Link

  • Carbonylation Mechanisms: Drent, E., & Budzelaar, P. H. M. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide. Chemical Reviews, 96(2), 663–682. Link

  • Ligand Oxidation Data: Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Link

Sources

common side reactions with 1,3-bis(phenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Status: Active Molecule Type: Secondary Diphosphine Ligand Chemical Formula:


 (PhHP-(CH₂)₃-PHPh)
Warning:  Distinct from the tertiary phosphine "dppp" (1,3-bis(di phenylphosphino)propane).[1]

Introduction: The "Hidden" Variable in Your Ligand Design

Welcome to the technical support hub for 1,3-bis(phenylphosphino)propane . Unlike its ubiquitous tertiary cousin (dppp), this secondary phosphine possesses reactive P-H bonds and chiral phosphorus centers.[1] These features unlock unique coordination chemistry but introduce specific failure modes—primarily uncontrolled oxidation , stereochemical scrambling (meso/rac) , and unintended P-H activation .[1]

This guide addresses the root causes of these side reactions, providing self-validating protocols to ensure your experimental data remains reproducible.

Troubleshooting Module 1: Oxidation & P-H Bond Instability

The Issue: You observe the formation of white precipitates in your ligand solution or a loss of catalytic activity.


P NMR shows new peaks downfield.[1]

Technical Diagnosis: Secondary phosphines are significantly more air-sensitive than tertiary phosphines.[1] The P-H bond is susceptible to radical chain oxidation, forming secondary phosphine oxides (SPOs). Unlike tertiary oxides, SPOs can tautomerize between the oxide form (


) and the phosphinous acid form (

), complicating analysis.[1]

The Mechanism:

  • Direct Oxidation:

    
     (Secondary Phosphine Oxide).[1]
    
  • Over-Oxidation:

    
     (Phosphinic Acid).[1]
    

Corrective Protocol: The "Zero-O2" Verification Do not rely on "nitrogen-flushed" bottles.[1] Use this rigorous degassing protocol:

  • Solvent Prep: Distill solvents over Sodium/Benzophenone or use an alumina-column SPS.[1] Sparging is insufficient for secondary phosphines.

  • Validation (The Color Test): Add a drop of sodium benzophenone ketyl solution to your solvent. If the blue color persists, it is safe. If it turns colorless, oxygen/water is present.

  • Recovery: If oxidation is suspected, SPOs are difficult to reduce back to phosphines without harsh reagents (e.g.,

    
     or silanes). It is often more cost-effective to re-synthesize or discard the batch.
    
Diagnostic Data: Distinguishing Species by NMR
Species

P NMR Shift (

, ppm)
Coupling Constant (

)
Multiplicity (Proton-Coupled)
Intact Ligand (

)
-55 to -45 ppm200 - 220 Hz Doublet of Triplets
Mono-Oxide (

)
+20 to +40 ppm450 - 550 Hz Doublet
Bis-Oxide +30 to +50 ppm~480 HzDoublet

Critical Check: Run your


P NMR without  proton decoupling initially. The magnitude of the P-H coupling constant (

) is the definitive fingerprint. A value >400 Hz confirms oxidation.[1]

Troubleshooting Module 2: Stereochemical Inconsistency (Meso vs. Rac)

The Issue: Your metal complex synthesis yields inconsistent crystals, or your catalytic enantioselectivity varies batch-to-batch.

Technical Diagnosis: this compound contains two chiral phosphorus atoms.[1][2] Synthesis typically produces a mixture of two diastereomers:

  • Racemic (rac): (

    
    ) and (
    
    
    
    ) pair.[1]
  • Meso (meso): (

    
    ).
    

These isomers have different solubilities and coordination geometries. Using a mixture leads to a statistical distribution of metal complexes (e.g., meso-complex vs. rac-complex), which have distinct catalytic rates.[1][3]

The Logic of Separation: Because P-inversion is slow at room temperature (barrier ~30-35 kcal/mol), these isomers are separable.[1]

Corrective Protocol: Isomer Identification & Enrichment

  • High-Field NMR: Obtain a

    
    P{
    
    
    
    H} NMR spectrum. You will likely see two distinct singlets separated by 1-5 ppm.[1]
  • Crystallization:

    • Dissolve the mixture in hot ethanol or toluene.

    • Cool slowly. The meso isomer often crystallizes differently than the rac pair due to packing symmetry.

    • Action: Check the supernatant vs. precipitate by NMR to determine which fraction is enriched.

  • Derivatization (If separation fails): Coordinate the ligand to a metal (e.g., Ni or Pd). The resulting metallacycles often have vastly different solubilities, allowing separation of the complex, which can then be used directly.

Troubleshooting Module 3: Unintended P-H Activation (Metal Coordination)

The Issue: During complexation, you observe the release of gas or the formation of a bridging species rather than a chelate.

Technical Diagnosis: The P-H bond is somewhat acidic (


 ~20-30 depending on solvent).[1] Basic metal precursors (e.g., acetates, carbonates) or even electron-rich low-valent metals can induce oxidative addition  of the P-H bond to the metal, forming a phosphido-bridged species (

) and a metal-hydride.[1]

Visualizing the Divergence:

PH_Activation Ligand This compound (Secondary Phosphine) Metal Metal Precursor (e.g., Pt(cod)Cl2) Ligand->Metal Mix Chelate Desired Chelate [M(L)Cl2] Metal->Chelate Neutral Conditions Bridge Phosphido Bridge (Side Reaction) Metal->Bridge Base Present or Oxidative Addn Hydride Metal Hydride (H-M-PPh...) Bridge->Hydride H-transfer

Figure 1: Divergent pathways during metallation.[1] Path Red (Bridge) is favored by basic conditions.

Corrective Protocol:

  • Avoid Internal Bases: Use metal halide precursors (e.g.,

    
    ) rather than acetates.[1]
    
  • Proton Scavenging: If deprotonation is intended (to make a phosphido ligand), add exactly 2.0 equivalents of base (e.g., n-BuLi or KOtBu) at -78°C before adding the metal.[1]

  • Temperature Control: Perform metallation at low temperature (0°C or lower) to kinetically favor coordination over P-H oxidative addition.

Frequently Asked Questions (FAQs)

Q: Can I use this ligand to synthesize the tertiary dppp? A: Yes. This is a common route. Deprotonate with 2.0 equiv. of n-BuLi to form the dilithio-species, then quench with 2.0 equiv. of Phenyl Iodide (or relevant electrophile).[1] Warning: Incomplete alkylation yields a mixture of secondary/tertiary phosphines that are difficult to separate.

Q: How do I clean glassware contaminated with this phosphine? A: Secondary phosphines are odorous and toxic.

  • Oxidize: Rinse glassware with a dilute bleach (NaOCl) solution or

    
    .[1] This converts the phosphine to the water-soluble (and less smelly) acid/oxide.
    
  • Acid Wash: Follow with an acid rinse to remove metal residues.

  • Ventilation: Always perform this in a fume hood.

Q: Why does my ligand turn yellow upon storage? A: Pure this compound should be a colorless oil or white solid.[1] Yellowing indicates trace oxidation or the formation of P-P bonds (diphosphines) via radical coupling. Redistill or recrystallize immediately.

References

  • Organic Chemistry Portal. (2022).[1] Phosphine oxide synthesis and secondary phosphine reactivity. Retrieved from [Link] (Cited for oxidation mechanisms).[1]

  • Wipf, P. (2014).[1][4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[4] Retrieved from [Link] (Cited for Schlenk protocols).[1]

  • ResearchGate. (2018).[1] Monomerisation of [Rh (1,3-bis-(diphenylphosphino)-propane) (µ -Cl) ]. Retrieved from [Link] (Cited for NMR characterization logic of diphosphine ligands).

Sources

Technical Support Center: dppp Palladium Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting of [1,3-Bis(diphenylphosphino)propane]palladium Complexes Ticket ID: #Pd-DPPP-STAB-001 Status: Active[1][2][3]

Core Technical Overview: The "Bite Angle" Factor

Before troubleshooting, it is critical to understand why you are using dppp.[2][3] The stability and reactivity of Pd-dppp complexes are governed by the natural bite angle (~91°).

  • The Stability Sweet Spot: Unlike dppe (bite angle ~85°), which forms a rigid 5-membered ring often too tight for rapid reductive elimination, dppp forms a 6-membered chelate ring.[1][2][3] This allows for a "Goldilocks" flexibility—rigid enough to prevent rapid ligand dissociation (and subsequent Pd black formation) but flexible enough to accommodate the transition states required for carbonylation and cross-coupling.

  • The Vulnerability: This 6-membered ring is susceptible to ring-opening under high stress (high T, low CO pressure), leading to the formation of vacant coordination sites where Pd aggregation (deactivation) begins.[2][3]

Pre-Reaction Diagnostics (Storage & Handling)

User Query: "My Pd(dppp)Cl2 precursor is not dissolving in toluene. Is it degraded?"

Diagnosis: Likely not degraded, but chemically mismatched.[2][3] Technical Insight: Pd(dppp)Cl2 is a neutral, square-planar complex with low solubility in non-polar aromatic solvents like toluene or benzene at room temperature.[1][2][3] Resolution Protocol:

  • Solvent Switch: Switch to Dichloromethane (DCM) or Chloroform .[1][2][3] The complex should dissolve readily to form a clear yellow/orange solution.

  • In-Situ Generation: If your reaction requires toluene, do not use the pre-formed chloride complex.[2][3] Instead, generate the active species in situ:

    • Mix Pd(OAc)₂ + dppp (1.1 equiv) in Toluene.

    • Heat to 60°C for 15 mins. The acetate ligands make the initial species more soluble and liable for ligand exchange.

User Query: "How do I check if my dppp ligand or complex has oxidized?"

Diagnosis: Phosphine oxidation is the #1 cause of catalytic failure. Validation Method (Self-Validating System): Run a ³¹P{¹H} NMR in CDCl₃.[1][2][3]

  • Free dppp: ~ -17 ppm (Singlet).[1][2][3]

  • Pd(dppp)Cl₂: ~ +12 to +14 ppm (Singlet).[1][2][3]

  • Oxidized Ligand (dppp=O): ~ +32 to +35 ppm.[1][2][3]

  • Action: If the oxide peak constitutes >5% of the integration, recrystallize the ligand (EtOH/Hexane) or purchase fresh stock. Oxidized phosphines act as poor ligands, destabilizing the Pd(0) intermediate.

Reaction Optimization & Troubleshooting

User Query: "The reaction solution turned black and precipitation occurred. What happened?"

Diagnosis: Palladium Aggregation (Pd Black Formation). Root Cause: The rate of reductive elimination or oxidative addition slowed down, allowing the dppp ligand to dissociate. Once "naked" Pd(0) forms, it aggregates into inactive metal clusters.[1][2][3]

Troubleshooting Guide:

VariableAdjustmentTechnical Rationale
L:M Ratio Increase to 1.1:1 or 1.2:1 Excess free ligand shifts the equilibrium back toward the ligated Pd species (

), preventing aggregation.[1][2][3]
Concentration Dilute the reactionHigh Pd concentrations favor bimolecular aggregation (

).[2][3]
Additives Add BQ (Benzoquinone) For oxidative reactions (like Wacker-type), BQ acts as a stabilizing electron-acceptor ligand preventing Pd(0) crash-out.[1][2][3]
Anion Switch Cl⁻ to OTf⁻ or OAc⁻ Halides can bridge Pd centers, promoting clustering.[1][2][3] Non-coordinating anions (triflates) often stabilize cationic Pd-dppp intermediates.[1][2][3]
User Query: "I am running a Carbonylation (CO) reaction. The catalyst dies after 1 hour."

Diagnosis: CO Poisoning or Protolysis. Context: dppp is the industry standard for polyketone synthesis (CO/ethylene copolymerization).[2][3] However, it is sensitive to the acid co-catalyst. Resolution:

  • Check Acid Strength: If using TsOH (pKa ~ -2.8), ensure the concentration is not effectively protonating the phosphine ligand (which would cause dissociation).[2][3]

  • CO Pressure: If CO pressure drops too low, the resting state of the catalyst shifts. Ensure constant CO feed (isobaric conditions).

  • Water Control: In alkoxycarbonylation, excess water can hydrolyze the acyl-Pd intermediate irreversibly if the pH is not buffered.

Visual Troubleshooting Workflows

Figure 1: The "Black Precipitate" Decision Tree

Caption: Diagnostic logic flow for identifying the cause of catalyst decomposition (Pd Black).

Pd_Black_Troubleshooting Start Observation: Black Precipitate Forms Check_Time When did it form? Start->Check_Time Immediate Immediately upon mixing Check_Time->Immediate During During heating/reaction Check_Time->During Reduc_Issue Issue: Uncontrolled Reduction Immediate->Reduc_Issue Ligand_Issue Issue: Ligand Dissociation During->Ligand_Issue Soln_1 Fix: Remove strong reducing agents (e.g., NaBH4) or cool down. Reduc_Issue->Soln_1 Check_Ratio Check L:Pd Ratio Ligand_Issue->Check_Ratio Ratio_Low Ratio = 1:1 Check_Ratio->Ratio_Low Ratio_High Ratio > 1.1:1 Check_Ratio->Ratio_High Soln_2 Fix: Add excess dppp (10-20%) Ratio_Low->Soln_2 Substrate_Issue Issue: Oxidative Addition Slow Ratio_High->Substrate_Issue Soln_3 Fix: Increase Temp or Switch to Pd(dppf) (Larger Bite Angle) Substrate_Issue->Soln_3

Figure 2: Stability Mechanism of dppp vs. Monodentates

Caption: The chelate effect of dppp prevents the "Dissociation Pathway" common in PPh3 systems.

Stability_Mechanism Pd_Pre Pd(II) Precursor Active Pd(dppp)(Solvent) (Active Species) Pd_Pre->Active Reduction OxAdd Oxidative Addition (Substrate Ar-X) Active->OxAdd Dissoc Ligand Dissociation (Ring Opening) Active->Dissoc High T / Strain Pd_II_Ar Pd(II)(dppp)(Ar)(X) OxAdd->Pd_II_Ar Dissoc->Active Excess dppp (Re-association) Agg Pd Aggregation (Pd Black) Dissoc->Agg Irreversible

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Pd(dppp)Cl₂ (High Stability Method)

Use this if commercial batches are showing inconsistent activity.[1][2][3]

  • Reagents: Dissolve PdCl₂(COD) (Cyclooctadiene complex) (1.0 mmol) in DCM (10 mL).

    • Why COD? The COD ligand is easily displaced, much cleaner than starting from PdCl₂ polymer.

  • Addition: Add dppp (1.05 mmol) dissolved in DCM (5 mL) dropwise.

  • Observation: The solution changes from yellow to pale orange.

  • Precipitation: Add Diethyl Ether (30 mL) slowly to force precipitation.

  • Filtration: Filter the yellow solid, wash with ether, and dry under vacuum.

  • Yield: Expect >90%. Store under Argon.[1][2][3]

Protocol B: In-Situ Catalyst Generation for Carbonylation
  • Charge: Add Pd(OAc)₂ (1 mol%) and dppp (1.1 mol%) to the autoclave liner.

  • Solvent: Add Methanol (if making esters) or THF/H₂O (if making polyketones).[1][2][3]

  • Acid: Add TsOH (p-Toluenesulfonic acid) (2 mol%).

    • Note: The acid protonates the acetate, generating a cationic [Pd(dppp)(MeOH)₂]²⁺ species which is highly active for CO insertion.[3]

  • Purge: Purge with Argon (3x), then CO (3x).

References

  • Bite Angle Effects: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation."[1][2][3] Chemical Reviews, 2000, 100(8), 2741–2770.[2][3] Link[1][2][3]

  • Pd-dppp Mechanism: Amatore, C., et al. "Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp)."[1][2][3] Organometallics, 2001, 20(15), 3241–3249.[2][3] Link[1][2][3]

  • Carbonylation Stability: Drent, E., & Budzelaar, P. H. M.[3] "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews, 1996, 96(2), 663–682.[2][3] Link[1][2][3]

  • Oxidative Addition Kinetics: Galardon, E., et al. "Kinetic Study of the Oxidative Addition of Phenyl Iodide to Pd0(dppp)." Chemistry - A European Journal, 2003.[1][2][3] Link[1][2][3]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with dppp

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Bis(diphenylphosphino)propane (dppp) in Palladium-Catalyzed Reactions

Welcome to the Advanced Catalysis Support Hub. Operator: Senior Application Scientist (Ph.D.) Status: Online Ticket ID: DPPP-OX-2024

You are likely here because your cross-coupling or carbonylation reaction has stalled, precipitated "Pd black," or failed to achieve the expected turnover frequency (TOF). While dppp is a robust ligand—favored for its specific ~91° bite angle that accelerates reductive elimination—it is not invincible.

This guide bypasses generic advice. We focus on the specific failure modes of the dppp-Pd system: oxidative degradation, bite-angle-induced instability, and aggregation.

Module 1: Diagnostic Triage

Identify the root cause before altering the reaction parameters.

Q: My reaction solution turned from orange/yellow to a dark suspension. Is the catalyst dead?

A: Almost certainly. This is the hallmark of Pd-aggregation (formation of "Palladium Black").

  • The Cause: The dppp ligand has likely dissociated or oxidized, leaving the Pd(0) center unprotected. Without the ligand's stabilization, Pd(0) atoms cluster into catalytically inactive nanoparticles.

  • The Fix: You cannot "redissolve" Pd black effectively. You must filter, restart, and increase the Ligand:Metal (L:M) ratio (try 1.1:1 or 1.2:1) to shift the equilibrium toward the bound complex.

Q: The reaction color looks fine, but conversion stopped at 40%. How do I check the ligand integrity?

A: You need 31P NMR .[1] This is the only way to definitively distinguish between active catalyst and oxidized ligand.

  • Protocol: Take a crude aliquot (anaerobic if possible) and run a phosphorus NMR.

  • The Signatures:

    • Active dppp: Look for a singlet peak around -17 ppm (free) or shifted slightly downfield when bound to Pd.

    • Deactivated (Oxidized) dppp: Look for a sharp singlet in the positive region, typically +32 to +35 ppm . This is the phosphine oxide (dppp=O or dppp(=O)2).

    • Diagnosis: If the oxide peak dominates, your system has an oxygen leak, or your reagents contained peroxides.

Visual Guide: Troubleshooting Logic Flow

TroubleshootingFlow Start Reaction Stalled/Failed CheckColor Check Solution Color Start->CheckColor DarkPrecip Black Precipitate (Pd Black) CheckColor->DarkPrecip Yes NoPrecip No Precipitate (Solution Clear/Orange) CheckColor->NoPrecip No Sol_Agg Increase L:M Ratio Check Reducing Agent DarkPrecip->Sol_Agg NMR Run 31P NMR NoPrecip->NMR OxidePeak Peak at +32 ppm (Oxidation) NMR->OxidePeak FreeLigand Peak at -17 ppm (Ligand Intact) NMR->FreeLigand Sol_Ox Degas Solvents Add Scavenger OxidePeak->Sol_Ox Sol_Inhib Product Inhibition or Poisoning FreeLigand->Sol_Inhib

Figure 1: Decision matrix for diagnosing dppp-catalyst failure modes.

Module 2: The Chemistry of Failure (Deep Dive)
1. The "Bite Angle" Trap

The effectiveness of dppp lies in its natural bite angle (~91°) .

  • Why it works: Compared to dppe (~85°), the wider angle of dppp distorts the square planar geometry of the Pd complex, pushing the other two ligands (the substrates) closer together. This steric pressure accelerates reductive elimination , often the rate-determining step in cross-coupling [1].

  • Why it fails: This same distortion makes the complex less thermodynamically stable than dppe complexes. If the catalytic cycle rests too long (e.g., slow oxidative addition due to a difficult substrate), the labile dppp ligand can dissociate, leading to catalyst death.

Table 1: Ligand Bite Angle & Stability Correlation

LigandBackbone ChainBite Angle (θ)Reductive Elimination RateStability (Resting State)
dppe C2 (Ethyl)~85°SlowHigh
dppp C3 (Propyl)~91° Fast Moderate
dppb C4 (Butyl)~98°Very FastLow (Prone to chelate opening)
2. Oxidative Deactivation Mechanism

dppp is an alkyl-aryl phosphine. While more stable than trialkylphosphines, it is susceptible to oxidation by atmospheric oxygen or peroxides in solvents (THF/Ethers are common culprits).

  • Mechanism: The oxidation breaks the catalytic cycle by converting the soft donor P(III) to a hard donor P(V)=O, which binds poorly to soft Pd(0/II) centers.

  • Hemilability: Often, one arm oxidizes first (hemi-labile species), creating a monodentate ligand that fails to enforce the required bite angle, causing selectivity loss before total activity loss [2].

Visual Guide: Deactivation Pathways

DeactivationMech ActiveCat Active Pd(dppp)L2 MonoOx Hemilabile Species Pd-P(~O)P ActiveCat->MonoOx Oxidation (Slow) Oxidant O2 / Peroxides Oxidant->MonoOx FullOx Free Ligand Oxide dppp(=O)2 MonoOx->FullOx Ligand Dissociation PdBlack Pd(0) Aggregates (Inactive Black Powder) FullOx->PdBlack Pd Precipitation

Figure 2: The cascade from active catalyst to inactive oxide and metal aggregation.

Module 3: Experimental Protocols (Recovery & Prevention)
Protocol A: The "Freeze-Pump-Thaw" (Mandatory for dppp)

Do not rely on simple nitrogen sparging (bubbling) for dppp reactions, especially if using low catalyst loadings (<1 mol%).

  • Seal: Place your solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Thaw: Close vacuum, remove from N2, and thaw in a warm water bath.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon (heavier than air, better blanket than N2).

Protocol B: Scavenging Peroxides

If you are using ether, THF, or dioxane, peroxides can accumulate and oxidize dppp instantly.

  • Test: Use a simple starch-iodide strip on the solvent.

  • Pre-treatment: If positive, pass the solvent through a column of activated alumina before adding the ligand.

Protocol C: Rescuing a "Stalling" Reaction

If 31P NMR shows partial oxidation but no Pd black:

  • Add Excess Ligand: Add 10–20 mol% fresh dppp (relative to Pd) as a concentrated solution in degassed solvent.

  • Heat Boost: Briefly increase temperature by 5–10°C to overcome the activation energy of the sluggish step that caused the stall.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use dppp in water or biphasic systems? A: Not easily. dppp is highly lipophilic. For aqueous systems, you would need a sulfonated version (e.g., dppp-SO3Na), which is not standard. Using unmodified dppp in water will result in zero solubility and immediate catalyst precipitation.

Q: Why does dppp work better than dppf for my carbonylation? A: While dppf has a wider bite angle (~99°), dppp (~91°) is often the "sweet spot" for CO insertion. It opens enough space for the CO molecule to coordinate but remains tight enough to prevent the acyl-palladium intermediate from decomposing before the nucleophile attacks [3].

References
  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.

  • Alkhuder, O., et al. (2026).[2] 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.[2] Physical Chemistry Chemical Physics.[2]

  • Bhanage, B. M., et al. (2014).[3] Recent developments in palladium catalysed carbonylation reactions.[3][4] RSC Advances.[3]

Sources

optimizing reaction conditions for dppp ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for dppp Ligands

Role: Senior Application Scientist Subject: Technical Guide for 1,3-Bis(diphenylphosphino)propane (dppp) Ticket ID: DPPP-OPT-2026

Introduction: The Geometry of Selectivity

Welcome to the technical support center. You are likely here because you are transitioning from standard ligands (like PPh3 or dppe) to dppp (1,3-bis(diphenylphosphino)propane) to solve a selectivity or rate issue.

The critical parameter defining dppp is its natural bite angle of ~91° [1].[1] Unlike dppe (C2 backbone, ~85°), the C3 backbone of dppp creates a wider chelate ring. This geometric shift is not trivial; it forces the metal center into a geometry that significantly accelerates reductive elimination —often the turnover-limiting step in cross-coupling reactions [2].

This guide addresses the specific handling, optimization, and troubleshooting required to harness this bite angle effect effectively.

Module 1: Catalyst Preparation & Handling (The Foundation)

Q: My dppp ligand appears as a white solid, but my reaction yields are inconsistent. Is my ligand degraded?

A: dppp is susceptible to oxidation, forming phosphine oxides which are catalytically dead.

  • Diagnosis: Pure dppp is a white crystalline solid. If it appears "sticky" or has a lower melting point than 63–65 °C, it is likely oxidized.

  • The Fix: Store dppp under Argon or Nitrogen. While it is technically air-stable as a solid for short periods, solution-phase dppp oxidizes rapidly.

  • Protocol: Always degas your solvents (freeze-pump-thaw or sparging with inert gas) before adding the ligand.

Q: How do I pre-form the Ni(dppp)Cl2 complex for Kumada coupling?

A: In situ mixing works, but pre-formed catalysts often yield more reproducible kinetics.

  • Standard Protocol: Dissolve 1.0 eq of NiCl2·6H2O and 1.05 eq of dppp in dry ethanol. Reflux for 30 minutes. The complex will precipitate as a reddish/brown solid. Filter, wash with cold ethanol, and dry in vacuo [3].

Module 2: Reaction Optimization (The Variable)

Q: Why does dppp work better than dppe for my Kumada coupling?

A: It comes down to the "Bite Angle Effect" on Reductive Elimination.[2] In Nickel-catalyzed cross-coupling (e.g., Kumada), the final step involves the coupling of two organic groups (Ar-R). A wider bite angle (dppp ~91°) compresses the angle between the two leaving groups (R-Ni-Ar), destabilizing the square planar intermediate and lowering the activation energy for product release [4].

Comparative Data: Ligand Bite Angles & Reactivity

LigandBackboneNatural Bite AngleEffect on Reductive EliminationPrimary Application
dppe C2 (Ethane)~85°SlowHydrogenation, stabilizing intermediates
dppp C3 (Propane)~91° Fast Kumada Coupling, Carbonylation
dppf Ferrocene~99°Very FastSuzuki Coupling, steric bulk req.

Q: I am optimizing a Palladium-catalyzed Carbonylation (Ethylene to Methyl Propanoate). How does dppp influence selectivity?

A: dppp is the industry standard (Lucite Process) for a reason.

  • Mechanism: The dppp ligand coordinates to Pd(II).[3] Its specific bite angle favors the formation of the Pd-acyl intermediate but, crucially, prevents the coordination of a second ethylene molecule that would lead to polymerization (polyketones).

  • Optimization Tip: If you see oligomers/polymers, your ligand might be dissociating or you are using a ligand with a tighter bite angle (like dppe). Ensure a slight excess of dppp (1.1 eq relative to Pd) to maintain the chelate effect [5].

Module 3: Troubleshooting Matrix (The Fix)

Use this matrix to diagnose reaction failures immediately.

Q: The reaction turns black and precipitates metal immediately upon adding the Grignard reagent.

  • Cause: "Nickel Black" formation. The Grignard reagent reduced the Ni(II) to Ni(0) before the oxidative addition could stabilize the complex, or the ligand dissociated.

  • Solution:

    • Ensure the aryl halide is added before the Grignard reagent.

    • Lower the temperature (0°C to -20°C) during the Grignard addition.

    • Verify your solvent is dry (THF is preferred over ether for solubility).

Q: Reaction stalls after 50% conversion.

  • Cause: Product inhibition or catalyst death via oxidation.

  • Solution: Add 1-2 mol% fresh catalyst (in solution) to the mixture. If the reaction restarts, your catalyst is dying (likely O2 leak). If it does not, the product is inhibiting the metal center (try a more coordinating solvent like THF/NMP mixtures).

Visualizing the Workflow

Diagram 1: The dppp-Accelerated Kumada Cycle

This diagram illustrates where dppp exerts its kinetic advantage (Reductive Elimination).

KumadaCycle PreCat Pre-Catalyst Ni(dppp)Cl2 ActiveCat Active Species Ni(0)(dppp) PreCat->ActiveCat Activation (Grignard) OxAdd Oxidative Addition (Ar-Ni(II)-X) ActiveCat->OxAdd + Ar-X TransMet Transmetallation (+ R-MgX) OxAdd->TransMet - MgX2 RedElim Reductive Elimination (Product Release) TransMet->RedElim dppp bite angle (91°) Accelerates this step RedElim->ActiveCat Regeneration

Caption: The Ni(dppp)-catalyzed Kumada cycle. The 91° bite angle of dppp sterically crowds the Ni(II) center in the Transmetallation state, forcing rapid Reductive Elimination.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when your yield is low.

Troubleshooting Start Issue: Low Yield Color Did solution turn black immediately? Start->Color YesBlack Catastrophic Reduction (Ni Black) Color->YesBlack Yes NoBlack Check Ligand Integrity Color->NoBlack No FixBlack Fix: Lower Temp Add Ar-X first YesBlack->FixBlack OxCheck Is Ligand Sticky/White? NoBlack->OxCheck Oxidized Ligand Oxidized (Phosphine Oxide) OxCheck->Oxidized Sticky/Opaque Pure Ligand OK Check Solvents OxCheck->Pure Crystalline

Caption: Diagnostic flow for identifying catalyst deactivation versus ligand degradation.

Standard Operating Procedure (SOP)

Protocol: Ni(dppp)Cl2 Catalyzed Kumada Coupling of Aryl Halides

  • Preparation: Flame-dry a two-neck round bottom flask and cool under a stream of Argon.

  • Catalyst Loading: Charge flask with Ni(dppp)Cl2 (1–3 mol%).

  • Substrate Addition: Add Aryl Halide (1.0 eq) and dry THF (0.5 M concentration). Stir to dissolve.

  • Temperature Control: Cool the reaction mixture to 0°C (ice bath). Critical: This prevents uncontrolled exotherms during Grignard addition.

  • Initiation: Add the Grignard reagent (1.2 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes.

    • Visual Cue: Solution should shift from red/brown to distinct orange/yellow (active species). If it turns black instantly, addition was too fast.

  • Completion: Allow to warm to Room Temperature (RT) and stir until TLC indicates consumption of Aryl Halide.

  • Quench: Quench carefully with dilute HCl (1M) to destroy excess Grignard.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Natural Bite Angle of the Dppp Ligand. Link

  • Van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews. Link

  • ChemicalBook. (2019). 1,3-Bis(diphenylphosphino)propane Properties and Synthesis. Link

  • StackExchange Chemistry. (2018).[2] How does the bite angle of a ligand affect the efficiency of its catalyst?Link

  • MDPI. (2010). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. Link

Sources

🔬 Technical Support Center: Purification of dppp-Catalyzed Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers dealing with the downstream processing of reactions catalyzed by metal complexes of 1,3-Bis(diphenylphosphino)propane (dppp) .[1]

Unlike monodentate phosphines (e.g., PPh₃), dppp forms a highly stable 6-membered chelate ring with transition metals.[1] This "chelate effect" significantly increases the difficulty of removing metal residues and requires specific protocols distinct from standard workups.

Status: Operational Agent: Senior Application Scientist Topic: Ligand (dppp), Oxide (dppp=O), and Metal Removal Strategies[1]

📋 Quick Diagnostics: The Impurity Profile

Before selecting a protocol, identify your primary contaminant. dppp reactions typically yield three distinct impurity classes:

Impurity TypeChemical NatureDiagnostic SignPrimary Removal Strategy
Residual Ligand dppp (Free base)Lipophilic, oxidizes on TLC plate.[1]Oxidation to oxide or Hexane wash.
Ligand Oxide dppp-oxide (Bis-oxide)Highly polar, UV active, streaks on Silica.[1]ZnCl₂ Complexation or Polar Wash.[2][3]
Metal Complex M(dppp)Cl₂ / M(dppp)⁰Colored (Red/Orange/Yellow), paramagnetic (NMR broadening).[1]Thiol-Silica Scavengers or Activated Carbon.[1]

🛠️ Module 1: Metal Removal (The Chelate Challenge)

User Query: "I ran a Kumada coupling with Ni(dppp)Cl₂. I've columned the product twice, but the material is still off-white/yellow, and ICP-MS shows 500 ppm Nickel. Why isn't the column working?"

Technical Analysis: Standard silica chromatography is often insufficient for dppp complexes. The dppp ligand forms a 6-membered chelate ring with the metal (Ni or Pd), which is thermodynamically favored and lipophilic enough to co-elute with many organic products. You are likely eluting the intact catalyst, not just "free metal."

🔹 Protocol A: The Thiol-Silica Scavenge (High Specificity)

Functionalized silica is superior to extraction because it relies on the high affinity of Sulfur for soft metals (Pd/Ni), displacing the dppp ligand.

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (avoid MeOH if possible, as it competes for coordination).

  • Loading: Add SiliaMetS® Thiol or MP-TMT resin.[1]

    • Dosage: 5–10 equivalents relative to the initial metal loading (not the residual).

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Note: Room temperature is often too slow for breaking the dppp-Metal chelate.[1] Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Validation: Color loss is the first indicator; ICP-MS is the final validator.

🔹 Protocol B: Activated Carbon (The "Catch-All")

If specialized resins are unavailable, activated carbon is the industrial standard, though less selective.

  • Slurry: Add Darco® KB-B or similar activated carbon (10–20 wt% relative to product) to the reaction mixture.

  • Heat: Reflux in a non-polar solvent (Toluene or Heptane/IPAc mixtures) for 1 hour.

  • Filtration: Filter hot through Celite®.

    • Warning: Do not let the filter cake dry out completely during filtration to prevent pyrophoric hazards from metal blacks.

🛠️ Module 2: dppp-Oxide Removal (The Polarity Trap)[1]

User Query: "My product is co-eluting with dppp-oxide. The oxide streaks across my column and contaminates everything."

Technical Analysis: dppp-oxide is a bis-phosphine oxide.[1] It is highly polar and Lewis basic. It tends to streak on silica due to hydrogen bonding with silanols.

🔹 Protocol C: The ZnCl₂ Precipitation (The "Batesky-Weix" Method)

While originally developed for TPPO (Triphenylphosphine oxide), this method exploits the Lewis basicity of the P=O bond to form insoluble complexes. dppp-oxide, having two P=O sites, precipitates efficiently.

  • Solvent Switch: Dissolve the crude mixture in Ethanol or Isopropanol .

  • Reagent: Add ZnCl₂ (approx. 2–3 equiv relative to dppp).

    • Tip: Use a 1M solution of ZnCl₂ in ether or solid ZnCl₂ predissolved in EtOH.

  • Precipitation: Stir for 30 minutes. The complex [Zn(dppp=O)Cl₂]n will form a white precipitate.[1]

  • Filtration: Filter off the solids.[3][4] The filtrate contains your product.

  • Wash: Concentrate the filtrate and partition between Water/EtOAc to remove excess ZnCl₂.

🔹 Protocol D: The "Oxidative Wash"

If you have a mixture of free dppp and dppp-oxide, the separation is harder. Force the equilibrium to the oxide form first.

  • Oxidation: Treat the crude reaction mixture with 30% H₂O₂ (1 equiv) or bleach for 10 mins. This converts all lipophilic dppp to polar dppp-oxide.[1]

  • Extraction:

    • If Product is Non-Polar: Dissolve in Hexanes/Ether.[3][4][5] Wash 3x with Water/Methanol (1:1).[1] The dppp-oxide prefers the aqueous/methanol layer.

    • If Product is Polar: Use Protocol C (ZnCl₂).[1]

📊 Troubleshooting Decision Tree

The following diagram illustrates the logical flow for purifying dppp reaction mixtures based on impurity type.

PurificationWorkflow Start Crude Reaction Mixture (dppp catalyzed) CheckColor Visual Check: Is it Red/Orange/Dark? Start->CheckColor MetalPath High Metal Content (Intact Catalyst) CheckColor->MetalPath Yes LigandPath Colorless/Pale (Ligand/Oxide Issue) CheckColor->LigandPath No Scavenger Protocol A: Thiol-Silica (50°C, 4h) MetalPath->Scavenger High Value Product Carbon Protocol B: Activated Carbon (Reflux) MetalPath->Carbon Robust Product CheckTLC TLC Analysis: Identify Impurity Spot LigandPath->CheckTLC Scavenger->CheckTLC Carbon->CheckTLC FreeLigand Non-Polar Spot (Free dppp) CheckTLC->FreeLigand Oxide Polar/Streaking Spot (dppp-oxide) CheckTLC->Oxide Oxidation Oxidize with H2O2 to convert to Oxide FreeLigand->Oxidation Force to Oxide ZnCl2 Protocol C: ZnCl2 Precipitation Oxide->ZnCl2 Precipitation (Scalable) Chrom Protocol E: Buffered Silica Column (+1% Et3N) Oxide->Chrom Purification (Small Scale) Oxidation->Oxide

Caption: Logic flow for selecting the appropriate purification module based on visual and TLC diagnostics.

❓ Frequently Asked Questions (FAQs)

Q: Can I just use a standard silica column to remove the metal? A: Rarely. The dppp-metal complex is often stable enough to survive the column. Furthermore, acidic silanols on the silica can sometimes strip the ligand, leaving "metal black" (precipitated metal) inside your column, which might bleed into your product fractions later. Recommendation: Use a scavenger resin BEFORE the column.

Q: Why does my product yield decrease when I use the ZnCl₂ method? A: dppp-oxide is a bidentate coordinator. If your product has Lewis basic sites (amines, pyridines), the ZnCl₂ might complex with your product instead of (or in addition to) the phosphine oxide. Correction: If your product is a Lewis base, skip ZnCl₂. Use Protocol D (Oxidative Wash) or Reverse Phase (C18) chromatography.[1]

Q: How do I visualize dppp impurities on TLC? A:

  • dppp (Free): High Rf (non-polar).[1] Stains strongly with KMnO₄ (oxidizes instantly).[1]

  • dppp-oxide: Low Rf (polar).[1] UV active. Does not stain well with KMnO₄ but stains with Iodine.

📚 References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[3][6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][3][6][7][8] The Journal of Organic Chemistry, 82(19), 9931–9936.

    • [1]

  • Phillips, S.; Kauppinen, P. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.[9][10] Platinum Metals Review, 54(1), 69–70.

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[1][11] ACS Omega, 7(5), 4382–4393.

    • [1]

  • Fantoni, T., et al. (2025).[12][13] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

Sources

Introduction: The Invisible Variable in Catalytic Failure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Air-Sensitive dppp Compounds Subject: Troubleshooting Guide for 1,3-Bis(diphenylphosphino)propane (dppp) Integrity Case ID: DPPP-OX-PREV-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the technical support center. If you are reading this, you are likely dealing with inconsistent yields, "dead" catalysts, or the dreaded formation of palladium black in your reaction vessel.

In my experience troubleshooting over 500+ coupling reactions, the degradation of electron-rich phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) is the single most common silent killer of catalytic cycles. Unlike simple reagents, dppp does not just "go bad"—it fundamentally changes its coordination chemistry upon oxidation, transforming from a soft donor ligand into a hard phosphine oxide that cannot stabilize low-valent transition metals.[1]

This guide is designed to give you autonomous control over this variable. We will move beyond "keep it under nitrogen" and define the rigorous protocols required to guarantee ligand integrity.

Module 1: The Mechanism of Failure

Why does my reaction turn black?

To fix the problem, you must visualize the failure mode. dppp relies on the phosphorus lone pair to bind metals (e.g., Pd, Ni). Oxygen attacks this lone pair to form a phosphine oxide (


).[1]
  • The Consequence: The

    
     bond is a "hard" base and binds very poorly to "soft" metals like Pd(0) or Pd(II).
    
  • The Result: The metal center loses its stabilizing ligand, aggregates, and precipitates as catalytically inactive metal black (Pd active

    
     Pd black).
    

DpppOxidation dppp Active dppp Ligand (P-Metal Coordination) oxide dppp-oxide (No Metal Binding) dppp->oxide Oxidation pd_active Active Catalyst (Yellow/Orange) dppp->pd_active Stabilizes oxygen O2 Ingress (Solvent/Atmosphere) oxygen->oxide pd_black Pd Black Precipitate (Inactive) oxide->pd_black Ligand Dissociation pd_active->pd_black Decomposition

Figure 1: The cascade of catalytic failure caused by ligand oxidation.

Module 2: Diagnostics & Quality Control

How do I know if my dppp is already dead?

Do not rely on visual inspection of the white powder alone.[1] Oxidized dppp is often also a white solid.[1] You must use


 NMR  as your primary validation tool.[1]
Diagnostic Reference Table
Diagnostic MetricActive dppp (Good) Oxidized dppp (Bad) Notes
Visual (Solid) White crystalline solidWhite powder/sticky solidHygroscopic nature often indicates oxide formation.[1]
Visual (Pd-Complex) Bright Yellow/OrangeBlack PrecipitatePd(dppp)Cl2 is distinctly yellow.[1]

NMR Shift
-17 ppm (approx)+32 to +34 ppm The shift from negative (shielded) to positive (deshielded) is definitive.
Solubility Soluble in Toluene, DCMHigher polarityOxides are harder to dissolve in non-polar solvents.[1]

Pro-Tip: If you see a small peak at ~32 ppm, you have partial oxidation.[1] If your catalytic loading is low (e.g., 1-2 mol%), even 5% oxidation can stall the reaction by altering the ligand-to-metal ratio.[1]

Module 3: Solvent Preparation (The "Freeze-Pump-Thaw" Protocol)

Q: Can I just sparge my solvent with Argon? A: For robust dppp handling, No. [1]

Sparging (bubbling gas) removes bulk oxygen but leaves trace dissolved


 in the solvation shell. For dppp, we recommend the Freeze-Pump-Thaw (FPT)  method.[1] This uses Henry's Law to physically rip gas molecules out of the liquid phase under static vacuum.[1]
Step-by-Step FPT Protocol
  • Setup: Place solvent in a Schlenk flask (fill no more than 50% to prevent cracking). Connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Critical: Valve must be closed during freezing to prevent condensing liquid oxygen (explosion hazard).[1]

  • Pump: Open the valve to high vacuum.[1] Pump for 5–10 minutes. You are removing the headspace gas.[1]

  • Thaw: Close the valve. Remove the flask from

    
     and thaw in a warm water bath.
    
    • Observation: You will see vigorous bubbling as trapped gas escapes the melting lattice.[1]

  • Repeat: Perform this cycle 3 times total.

  • Backfill: After the final thaw, backfill with high-purity Argon.

FPT_Cycle Start Solvent in Schlenk Flask Freeze 1. Freeze (LN2) Valve Closed Start->Freeze Vacuum 2. Vacuum Headspace Valve Open Freeze->Vacuum Thaw 3. Thaw (Warm Bath) Valve Closed Vacuum->Thaw Check Bubbles Visible? Thaw->Check Check->Freeze Yes (Repeat) Ready Backfill Argon Ready for dppp Check->Ready No (Done)

Figure 2: The Freeze-Pump-Thaw (FPT) decision loop for solvent degassing.[1]

Module 4: Reaction Troubleshooting FAQs

Q: I added dppp to my Pd source and the solution turned black immediately. Diagnosis: Your solvent was likely wet or oxygenated, or the Pd source was already decomposed. The Fix:

  • Check the color of your Pd precursor (e.g.,

    
     should be deep purple/black, but 
    
    
    
    should be orange/brown).
  • Pre-mix dppp and the Pd source in a small amount of DCM (degassed) before adding to the main reaction vessel. This ensures the stable Pd(dppp) complex (Yellow) forms immediately. If this pre-mix turns black, your dppp is oxidized.[1]

Q: My reaction works on 50mg scale but fails on 5g scale. Diagnosis: Surface-to-volume ratio issues. On a small scale, sparging might have been "good enough."[1][2] On a large scale, diffusion of oxygen is slower, and removal is harder. The Fix: Switch to the FPT method described above for all solvents. Ensure your stir rate is high enough to create a vortex, ensuring the inert gas blanket actually protects the liquid surface.

Q: How do I remove dppp-oxide from my final product? Diagnosis: dppp-oxide is difficult to separate because it streaks on silica.[1] The Fix:

  • Solubility: dppp-oxide is highly polar.[1] If your product is non-polar, dissolve the crude mixture in non-polar solvent (Hexane/Pentane) and filter.[3][4] The oxide often precipitates out.[1][2][4]

  • Complexation: Treat the crude mixture with

    
    . Zinc coordinates strongly to the phosphine oxide oxygen, creating a precipitate that can be filtered off [1].
    

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936.[1] Link

  • Sigma-Aldrich.[1] "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)." Merck KGaA.[1] Link

  • Magritek.[1] "Monitoring the Oxidation of Phosphine Ligands using 31P NMR." Magritek Application Notes. Link

  • University of Washington.[1] "Freeze-Pump-Thaw Degassing of Liquids." Dept of Chemistry SOPs. Link

Sources

regioselectivity problems in heck reactions with dppp

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Specialist: Senior Application Scientist Topic: Regioselectivity in Heck Reactions using 1,3-Bis(diphenylphosphino)propane (dppp)

Diagnostic Workflow (Interactive Troubleshooting)

Before modifying your reaction parameters, use this decision tree to identify the mechanistic bottleneck. Most regioselectivity failures with dppp stem from an unintentional mismatch between the electronic nature of the substrate and the catalytic manifold (Neutral vs. Cationic) .

HeckDiagnostic Start START: Identify Target Regioisomer Target Target Structure? Start->Target Alpha Branched (α-arylation) (Geminal) Target->Alpha I need Branched Beta Linear (β-arylation) (Vicinal) Target->Beta I need Linear Substrate Olefin Type? Alpha->Substrate Sol2 SOLUTION B: Standard Neutral Heck (dppp may be unnecessary; sterics dominate) Beta->Sol2 Standard Condition ER Electron-Rich (Enol ethers, Enamides) Substrate->ER Enol Ether/Enamide EW Electron-Poor (Acrylates, Styrenes) Substrate->EW Acrylate CheckPath Current Pathway Check ER->CheckPath EW->Sol2 Electronic mismatch (Hard to get α) Neutral Neutral Pathway (Pd(OAc)2 + dppp + Halide) CheckPath->Neutral No Ag salt/Triflate Cationic Cationic Pathway (Pd + dppp + Ag salt/OTf) CheckPath->Cationic Ag salt present Sol1 SOLUTION A: Force Cationic Pathway (Add AgOTf or use Aryl-OTf) Neutral->Sol1 WRONG PATHWAY (Sterics causing mix/beta) Cationic->Sol1 Correct path, check Ag equivalents

Figure 1: Diagnostic logic for determining the necessary catalytic pathway based on substrate electronics and desired outcome.

Core Logic: The "Cabri" Switch

The most frequent user error in dppp-catalyzed Heck reactions is ignoring the Cabri Rule . Regiocontrol is not inherent to the ligand alone; it is a function of the ligand plus the coordination state of the Palladium.

The Mechanism Matrix

Regioselectivity is a competition between Steric Control and Electronic Control .

FeatureNeutral Pathway Cationic Pathway
Active Species

(Neutral)

(Cationic)
Leaving Group Halide (I, Br, Cl) stays boundHalide is sequestered (Ag/Tl) or OTf used
Driver Sterics : Pd attaches to least hindered carbon.[1]Electronics : Pd attaches to most electron-rich carbon.
dppp Role Acts as a standard chelator.Crucial : Bite angle (~91°) enforces tight square planar geometry, amplifying electronic discrimination.
Outcome (Enol Ethers) Mixture or Linear (

)
Highly Branched (

)

Why dppp? Monodentate ligands (PPh


) allow ligand dissociation, leading to equilibrium mixtures. dppp is a bidentate ligand with a natural bite angle of ~91°. This specific geometry is rigid enough to prevent ligand dissociation but flexible enough to accommodate the square-planar cationic complex 

. This cationic charge makes the Pd center highly electrophilic, forcing it to coordinate to the carbon of the olefin with the highest electron density (the

-position in enol ethers).

Support Tickets (FAQs)

Ticket #101: "I am reacting Butyl Vinyl Ether with Aryl Bromide using dppp, but I'm getting a 60:40 mixture of isomers."

Diagnosis: You are likely operating in the Neutral Pathway . Even though you are using dppp, the presence of the Bromide ion (Br


) keeps the palladium species neutral (

). In this state, the electronic polarization of the enol ether is not strong enough to overcome steric repulsion, leading to a mixture.

Troubleshooting Protocol:

  • Switch Leaving Groups: Use an Aryl Triflate (Ar-OTf) instead of Aryl Bromide. The triflate anion is non-coordinating, instantly generating the cationic Pd species.

  • Add a Scavenger: If you must use Aryl Bromide, add a stoichiometric halide scavenger.

    • Recommendation: Add 1.1 - 2.0 equivalents of AgOTf or Ag

      
      CO
      
      
      
      .
    • Mechanism:[2][3][4][5][6]

      
      . This precipitates the halide, forcing the Pd into the cationic mode.
      
Ticket #102: "My product is undergoing double bond migration (isomerization) after the coupling."

Diagnosis: Slow


-hydride elimination or re-insertion.
Heck reactions are reversible.[1] If the reductive elimination step is slow, the Pd-H species can re-insert into the formed double bond, leading to isomerization (e.g., terminal alkene migrating to internal).

Troubleshooting Protocol:

  • Base Selection: Switch to Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or inorganic carbonates (K

    
    CO
    
    
    
    ) rather than simple amines like Et
    
    
    N. Proton Sponge effectively scavenges the proton without coordinating to the Pd.
  • Silver Effect: Silver salts (Ag

    
    CO
    
    
    
    ) serve a dual purpose. They create the cationic pathway and facilitate the reductive elimination step, preventing the "dwell time" that allows migration.
  • Temperature: Lower the temperature. Isomerization has a higher activation energy than the coupling itself. Try 60°C instead of 80-100°C.

Ticket #103: "Why use dppp? Can I just use dppe or dppf?"

Diagnosis: Ligand Bite Angle Optimization. The bite angle (P-Pd-P angle) dictates the electronic bite and steric environment.

  • dppe (Angle ~85°): Often too tight. Can suffer from slower rates or reduced stability in the cationic manifold.

  • dppf (Angle ~99°): Too wide. The flexibility can lead to dissociation or allow sterics to override the electronic control.

  • dppp (Angle ~91°): The "Goldilocks" zone for the Cabri cationic manifold. It provides the optimal balance of chelation stability and electronic transmission for

    
    -regioselectivity on electron-rich olefins.
    

Experimental Protocols

Protocol A: High-Selectivity Cationic Heck ( -Arylation)

Use this for coupling Aryl Triflates/Halides with Enol Ethers/Enamides to generate branched products.

Reagents:

  • Aryl Triflate (1.0 equiv) [OR Aryl Halide + 1.1 equiv AgOTf]

  • Electron-rich Olefin (e.g., Butyl Vinyl Ether) (2.0 - 4.0 equiv)

  • Pd(OAc)

    
     (3-5 mol%)
    
  • dppp (6-10 mol%) [Maintain 1:2 Pd:Ligand ratio]

  • Base: Et

    
    N (2.0 equiv) or K
    
    
    
    CO
    
    
  • Solvent: DMF or DMSO (Polar solvents stabilize the cationic intermediate)

Step-by-Step:

  • Complex Formation: In a flame-dried Schlenk tube, dissolve Pd(OAc)

    
     and dppp in DMF under Argon. Stir for 15 minutes at RT until the solution turns bright yellow/orange (formation of 
    
    
    
    ).
  • Substrate Addition: Add the Aryl Triflate (or Aryl Halide + AgOTf).

    • Critical: If using AgOTf, protect from light.

  • Olefin & Base: Add the Enol Ether and Base.

  • Reaction: Heat to 60-80°C. Monitor by TLC/LCMS.

    • Note: Cationic pathways are often faster than neutral ones. Check early (2-4 hours).

  • Workup: Filter through a Celite pad (especially if Ag salts were used) to remove Pd/Ag residues.

Protocol B: Data Comparison (Ligand vs. Selectivity)

Typical selectivity ratios for Aryl Triflate + Butyl Vinyl Ether:

LigandPathwayMajor IsomerRatio (

)
PPh

(Monodentate)
Neutral/MixedLinear (

)
20 : 80
dppe (Bidentate, 85°)CationicBranched (

)
85 : 15
dppp (Bidentate, 91°)CationicBranched (

)
>99 : 1
dppf (Bidentate, 99°)CationicBranched (

)
60 : 40

References

  • Cabri, W., et al. (1991). Regioselectivity in the Palladium-Catalyzed Arylation of Enol Ethers. The Journal of Organic Chemistry.

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.

  • Daves, G. D., & Hallberg, A. (1989). 1,2-Additions to Heteroatom-Substituted Olefins by Organopalladium Reagents. Chemical Reviews.[3][7]

  • Birkholz, M. N., et al. (2009).[5] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[8] Chemical Society Reviews.

  • Jensen, J. H., et al. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega.

Sources

dppp ligand concentration effects on reaction rate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing dppp Ligand Concentration

Status: ONLINE Agent: Senior Application Scientist (Catalysis Division) Ticket ID: DPPP-KIN-001

Introduction: Beyond the Stoichiometry

Welcome to the technical support hub. You are likely here because your palladium-catalyzed reaction—be it a carbonylation, copolymerization, or cross-coupling—is behaving erratically. You might be seeing excellent yields one day and a "dead" reaction the next, or perhaps you are struggling with an unexplained induction period.

In my 15 years of troubleshooting organometallic kinetics, dppp (1,3-Bis(diphenylphosphino)propane) is frequently the culprit. Unlike its cousins dppe (too tight) or dppf (wide and flexible), dppp possesses a natural bite angle of ~91° . This places it in a unique "Goldilocks" zone: perfect for stabilizing square-planar Pd(II) species but notoriously sensitive to concentration effects.

This guide is not a textbook; it is a diagnostic tool. We will dismantle the kinetic effects of ligand concentration and provide you with a self-validating protocol to fix it.

Module 1: The Kinetic "Kill Switch" (Excess Ligand)

User Issue: "I increased my ligand loading to protect the catalyst, but my reaction rate (TOF) dropped significantly."

Diagnosis: You have likely triggered the Bis-Chelate Inhibition Effect .

While it is standard practice to use a slight excess of ligand (e.g., 1.1:1 L:M ratio) to account for oxidation, dppp has a high binding constant. If you push the ratio towards 2:1 or higher, dppp does not just "float" in solution; it aggressively coordinates to the metal center to form a saturated, catalytically inactive species, typically


 or neutral 

.

The Mechanism of Inhibition: For the catalytic cycle to turn, the metal must have an open coordination site (or a labile solvent ligand). Excess dppp occupies these sites. The reaction rate becomes inversely proportional to the concentration of free ligand:



Visualizing the Equilibrium: The diagram below illustrates the "tug-of-war" between the active catalytic species and the dormant bis-chelate resting state.

Dppp_Inhibition Precursor Pd(II) Precursor (Active) MonoChelate [Pd(dppp)(Solvent)]²⁺ (ACTIVE CATALYST) Precursor->MonoChelate + 1 eq dppp BisChelate [Pd(dppp)₂]²⁺ (INACTIVE SINK) MonoChelate->BisChelate + Excess dppp (Reversible) Product Product Formation MonoChelate->Product Substrate Binding BisChelate->MonoChelate - dppp (Dissociation)

Module 2: Troubleshooting "Dead" vs. "Dormant" Reactions

User Issue: "My reaction solution is colored, but no product is forming. Is the catalyst dead?"

Use this diagnostic table to determine if you have a concentration problem or a decomposition problem.

ObservationProbable CauseThe "Why" (Mechanistic Insight)Corrective Action
Black Precipitate Ligand Deficiency (L:M < 1)Without sufficient dppp, Pd(II) reduces to Pd(0) and aggregates into "Pd Black" (inactive nanoparticles).Increase [dppp]. Target 1.1:1 ratio. Ensure dppp purity (check for oxide).
Bright Yellow/Orange Solution (No Precipitate) Ligand Excess (L:M > 2)The system is trapped in the stable

resting state. The energy barrier to dissociate one dppp arm is too high at current T.
Increase Temperature to promote ligand dissociation OR Add more Pd precursor to rebalance ratio.
Long Induction Period (>1 hr) Slight Ligand Excess The system is slowly releasing the active species from the bis-chelate trap or reducing from a stable Pd(II)-dppp precursor.Wait. Do not add more catalyst. Future runs: Reduce dppp loading by 10%.
Pale/Colorless Solution Ligand Oxidation Phosphine has oxidized to phosphine oxide (dppp=O), which is a poor ligand. Pd is likely precipitating slowly.Schlenk Technique Check. Oxygen ingress is killing the ligand before it binds Pd.

Module 3: The Bite Angle & Selectivity

User Issue: "I switched from dppe to dppp and my reaction rate increased, but now I have selectivity issues."

Technical Insight: dppp has a bite angle of 91° , whereas dppe is 85° . This 6° difference is massive in coordination chemistry.

  • Rate Acceleration: The wider bite angle of dppp often destabilizes the square planar geometry just enough to accelerate reductive elimination (the product-releasing step), which is often rate-limiting in C-C coupling.

  • Selectivity: In CO/Ethylene copolymerization, dppp is the industry standard because its bite angle enforces perfect cis-coordination, leading to strictly alternating polyketones. If you deviate concentration (too low), you risk "chain transfer" or oligomerization rather than polymerization.

The "Goldilocks" Ratio for dppp:

  • Standard Coupling: 1.1 : 1 (L:M)

  • Carbonylation: 1.05 : 1 (L:M) – Extremely sensitive to excess.

  • Copolymerization: 1.0 : 1 (L:M) – Stoichiometric precision required.

Module 4: Validated Protocol – The "Ligand Titration" Screen

Do not guess your optimal concentration. Perform this standardized benchmarking protocol to determine the kinetic sensitivity of your specific substrate.

Objective: Define the L:M ratio where


 occurs without precipitation.

Reagents:

  • Pd Precursor (e.g.,

    
     or 
    
    
    
    )[1]
  • dppp (Freshly recrystallized or stored under Ar)

  • Internal Standard (e.g., dodecane or mesitylene - inert)

Workflow (Graphviz):

Protocol_Flow Start Start Optimization Stock Prepare Stock Solutions (Avoid weighing errors <5mg) Start->Stock Parallel Set up 4 Parallel Reactions L:M Ratios: 0.8, 1.0, 1.2, 2.0 Stock->Parallel Monitor Monitor t=15 min Conversion (GC/NMR with Int. Std.) Parallel->Monitor Decision Check Results Monitor->Decision Res1 0.8 Ratio: Black Precipitate? Decision->Res1 Low L:M Res2 2.0 Ratio: <10% Conv? Decision->Res2 High L:M Res3 1.0-1.2 Ratio: Max Rate? Decision->Res3 Optimal

Step-by-Step Execution:

  • Stock Solution Preparation (Critical):

    • Weighing <5 mg of dppp introduces massive error. Prepare a stock solution of dppp in your reaction solvent (e.g., 10 mM).

    • Prepare a separate stock of Pd precursor.

  • The Array:

    • Vial A (0.8 eq): Deliberately ligand-deficient. Expectation: Pd black formation. (Positive control for decomposition).

    • Vial B (1.0 eq): Stoichiometric.

    • Vial C (1.2 eq): Standard excess.

    • Vial D (2.0 eq): Inhibition check.

  • Analysis:

    • Run reaction for a short interval (e.g., 15-30 mins) to measure Initial Rate . Do not run to completion.

    • If Vial D (2.0 eq) is significantly slower than Vial C, your reaction is Inhibition Controlled . You must strictly control dppp stoichiometry.

    • If Vial A is clear (no precipitate), your Pd precursor might contain stabilizing impurities, or the reaction is extremely fast.

References

  • Bite Angle Effects & Kinetics

    • van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000.

    • Note: Defines the ~91° natural bite angle of dppp and its impact on reductive elimination r
  • Mechanism of Inhibition (Bis-Chelate Formation)

    • Amatore, C., & Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry, 1999.

    • Note: Establishes the equilibrium between active mono-ligated Pd and inactive bis-lig
  • CO/Ethylene Copolymerization (dppp Specifics)

    • Drent, E., & Budzelaar, P. H. M. "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews, 1996.

    • Note: The definitive text on why dppp is the specific choice for this reaction and how concentration affects polymer vs.
  • dppp Ligand Properties

    • BenchChem Technical Guide.[2] "An In-depth Technical Guide on the Natural Bite Angle of the Dppp Ligand."

Sources

Executive Summary: The "dppp" Advantage & Solvent Criticality

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects in Suzuki Coupling (dppp System)

Case ID: SC-DPPP-SOLV-001 Topic: Optimization & Troubleshooting of Solvent Systems for Pd(dppp)-Catalyzed Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the technical support center. You are likely using 1,3-bis(diphenylphosphino)propane (dppp) because its natural bite angle (~91°) creates a highly stable square-planar Pd(II) complex, ideal for minimizing ligand dissociation [1]. However, this stability can be a double-edged sword: if the solvent system does not facilitate the specific geometry required for transmetallation (the rate-determining step in many dppp systems), your reaction will stall.

Unlike bulky monodentate ligands (e.g., P(t-Bu)₃) that rely on steric bulk to drive reductive elimination, dppp relies on electronic tuning and geometry. Therefore, solvent choice in dppp systems is not just about solubility—it dictates the concentration of the active hydroxypalladium species and the stability of the catalytic cycle.

Troubleshooting Guide (Q&A Format)

Q1: My reaction with Pd(dppp)Cl₂ stalls at 40-50% conversion. Adding more catalyst doesn't help.[1][2] Why?

Diagnosis: This is a classic symptom of "Phase Transfer Failure" or "Base Insolubility." Technical Explanation: Suzuki coupling requires a base to activate the boronic acid (forming a boronate) or the Palladium complex (forming Pd-OH).

  • The Issue: If you are using a non-polar solvent like Toluene or Dioxane with an inorganic base (K₂CO₃, K₃PO₄) and insufficient water, the base remains solid and inactive. The reaction starts on the surface of the base but stalls as the surface becomes coated with salt byproducts (KBr/KCl).

  • The Fix:

    • Introduce Water: Ensure a ratio of at least 4:1 or 9:1 (Organic:Water). Water is essential to dissolve the base and facilitate the transfer of OH- ions [2].

    • Switch to Polar Aprotic: If water is incompatible with your substrate, switch to DMF or DMAc . These dissolve inorganic bases better than toluene, keeping the reaction homogeneous.

Q2: I see rapid precipitation of "Pd Black" (metal plating) within 15 minutes. Is my solvent causing catalyst decomposition?

Diagnosis: Likely Solvent-Induced Ligand Dissociation or Inadequate Stabilization . Technical Explanation: While dppp is a chelating ligand, strongly coordinating solvents (like Acetonitrile or DMSO ) can compete with dppp for the Pd center, especially at high temperatures (>100°C). If the solvent displaces one arm of the dppp phosphine, the complex becomes unstable and aggregates into inactive Pd(0) clusters (Pd Black) [3].

  • The Fix:

    • Avoid MeCN: Acetonitrile is a known "poison" for some phosphine systems at high heat because it binds too strongly to Pd(0), inhibiting the oxidative addition step.

    • Use "Inert" Solvents: Switch to Toluene , THF , or 2-MeTHF . These coordinate weakly, allowing the dppp ligand to remain tightly bound to the Palladium.

Q3: I am getting significant "Protodeboronation" (loss of the boron group) instead of coupling.

Diagnosis: The solvent system is too protic or the base is too strong in the presence of water. Technical Explanation: Protodeboronation is accelerated in high-dielectric solvents (like DMF/Water mixtures) and high temperatures, particularly with electron-rich heteroaryl boronic acids.

  • The Fix:

    • Reduce Polarity: Move from DMF/Water to DME (Dimethoxyethane) or Toluene/EtOH .

    • Lower Water Content: Use a minimum amount of water (just enough to dissolve the base) or use an anhydrous base (e.g., CsF or K₃PO₄) in dry Dioxane.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for solvent selection and the specific role of solvent in the dppp catalytic cycle.

Suzuki_DPPP_Solvent_Logic Start Start: Solvent Selection for Pd(dppp) Substrate_Type Analyze Substrate Sensitivity Start->Substrate_Type Hydrophobic Hydrophobic Substrates (Aryl Chlorides/Bromides) Substrate_Type->Hydrophobic Sensitive Base/Protic Sensitive (Esters, Nitriles) Substrate_Type->Sensitive Heteroaryl Unstable Boronic Acids (2-Pyridyl, etc.) Substrate_Type->Heteroaryl Base_Solubility Is Base Soluble in Organic Phase? Toluene_Water Toluene : Water (4:1) High Temp (80-100°C) Robust, Phase Separation easy Hydrophobic->Toluene_Water Standard Protocol Anhydrous_Dioxane Anhydrous Dioxane or THF Base: CsF or K3PO4 No Water Added Sensitive->Anhydrous_Dioxane Avoid Hydrolysis DME_Alcohol DME or n-Butanol Lower Temp (<80°C) Mild Base (K2CO3) Heteroaryl->DME_Alcohol Prevent De-boronation Deactivation Issue: Catalyst Deactivation? Toluene_Water->Deactivation Switch_Green 2-MeTHF or t-Amyl Alcohol Higher Boiling Point Better Stability Deactivation->Switch_Green Try Green Alt

Figure 1: Decision Tree for Solvent Selection based on Substrate and Stability constraints.

Mechanism_Solvent Pd0 Pd(0)-dppp (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Boronate Boronate Formation (Ar-B(OH)3-) Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Solvent_Polar Polar Solvents (DMF) Stabilize Ionic Intermediates Solvent_Polar->OxAdd Accelerates Solvent_Water Water/Base Essential for Boronate Activation Solvent_Water->Boronate Enables

Figure 2: Influence of Solvent on Key Mechanistic Steps. Polar solvents accelerate Oxidative Addition; Water enables Transmetallation.

Comparative Data: Solvent Performance

The following table summarizes expected performance trends for dppp-catalyzed coupling of 4-bromoanisole with phenylboronic acid (Standard Test Reaction).

Solvent SystemTemp (°C)Time (h)Yield (%)Key CharacteristicRecommended For
Toluene / H₂O (4:1)90492%Biphasic, requires vigorous stirring.Hydrophobic substrates, Scale-up.
DMF / H₂O (9:1)90295%Homogeneous, fast rate.Difficult substrates, Aryl Chlorides.
THF / H₂O (4:1)65 (Reflux)1278%Lower temp limits rate.Thermally sensitive groups.
1,4-Dioxane (Anhydrous)10024<10%Fails without water/activator.Not Recommended without CsF.
2-MeTHF (Green)80590%Bio-renewable, easy phase cut.Green Chemistry replacement for THF/Tol.

Note: Data represents generalized trends for bidentate phosphine ligands (dppp/dppf) derived from comparative literature [4][5].

Optimized Experimental Protocol

Protocol: Pd(dppp)-Catalyzed Cross-Coupling in Green Solvent (2-MeTHF) This protocol replaces Toluene/DMF with 2-Methyltetrahydrofuran for easier workup and higher reaction stability.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppp)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 2-MeTHF : Water (4:1 ratio)

Step-by-Step:

  • Charge: Add solid reagents (Aryl Halide, Boronic Acid, Base, Catalyst) to a reaction vial equipped with a stir bar.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen/Argon (3 cycles). Crucial: Oxygen causes rapid catalyst death in dppp systems.

  • Solvent Addition: Syringe in degassed 2-MeTHF and degassed Water.

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). The biphasic mixture must form an emulsion for effective transfer.

  • Monitor: Check TLC/LCMS at 2 hours. If stalling occurs, add 0.5mL Ethanol to improve homogeneity.

  • Workup: Cool to RT. The 2-MeTHF layer will separate automatically from the water layer (unlike THF/DMF). Wash organic layer with brine, dry over MgSO₄, and concentrate.

References

  • Bidentate Ligand Angles: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation." Chem. Rev.[1] 2000, 100, 8, 2741–2770. Link

  • Role of Water/Base: Amatore, C., & Jutand, A. "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Acc.[2][3][4] Chem. Res. 2000, 33, 5, 314–321. Link

  • Solvent Effects & Selectivity: Watson, D. A., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." J. Org. Chem. 2020. Link

  • Green Solvents (2-MeTHF): Gallou, F., et al. "2-Methyltetrahydrofuran: An Efficient Green Solvent for the Suzuki-Miyaura Coupling." Org.[5] Process Res. Dev. 2016. Link

  • Comparative Solvent Studies: Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chem., 2019, 21, 2164-2213.[1][6] Link

Sources

Validation & Comparative

Comparative Technical Guide: dppp vs. dppe in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bite Angle" Imperative

In the optimization of transition-metal catalyzed reactions, the choice between dppe and dppp is rarely about cost; it is a decision governed by the Natural Bite Angle (


) .

While both are bidentate chelators, their methylene backbones (C2 for dppe, C3 for dppp) dictate the geometry of the active catalytic species.

  • Select dppp (

    
    )  when Reductive Elimination  is the rate-determining step (RDS). The wider bite angle sterically compresses the leaving groups, accelerating product release.[1] This is the gold standard for Kumada couplings  involving secondary alkyls and Carbonylation  reactions.
    
  • Select dppe (

    
    )  when the catalytic intermediate requires stabilization against dissociation or when a tighter coordination sphere is necessary to prevent isomerization, though it often suffers from slower turnover frequencies (TOF).
    

Fundamental Mechanics: The Bite Angle Hypothesis

The structural difference of a single methylene unit creates a divergent mechanistic impact. According to the Casey and van Leeuwen "Natural Bite Angle" hypothesis, the angle P-M-P determines the electronic and steric environment of the metal center.

Comparative Parameters
Featuredppe (C2 Backbone)dppp (C3 Backbone)Mechanistic Impact
Natural Bite Angle (

)
~85°~91°Critical: dppp forces a near-perfect square planar geometry, while dppe is slightly constrained.
Flexibility RigidSemi-flexibledppp can accommodate distorted geometries better during transition states.
Reductive Elimination SlowerFaster Wider P-M-P angle compresses the C-M-C angle, forcing product expulsion.
Chelate Stability Very HighHighdppe forms a tight 5-membered ring (highly stable); dppp forms a 6-membered ring (labile enough for turnover).
Visualization: The Steric Compression Effect

The following diagram illustrates why dppp accelerates reductive elimination. By widening the P-M-P angle, the ligand "pinches" the R-groups together.

BiteAngle cluster_dppe dppe (Narrow Angle) cluster_dppp dppp (Wide Angle) dppe_complex P-M-P Angle: ~85° (Relaxed R-M-R) dppe_result Slow Reductive Elimination dppe_complex->dppe_result No Steric Compression dppp_complex P-M-P Angle: ~91° (Compressed R-M-R) dppp_result Fast Reductive Elimination dppp_complex->dppp_result Orbital Overlap Forced

Figure 1: Mechanistic impact of bite angle on the reductive elimination step. The wider angle of dppp destabilizes the starting complex relative to the transition state, lowering the activation energy for product release.

Case Study A: Kumada-Corriu Coupling (Nickel)

The coupling of Grignard reagents with aryl halides is the defining arena for dppp.

The Challenge: -Hydride Elimination

When coupling secondary alkyl Grignards (e.g., isopropylmagnesium chloride), a common failure mode is the isomerization of the alkyl group or reduction of the aryl halide via


-hydride elimination.
The Solution: Ni(dppp)Cl

Ni(dppp)Cl


  is superior to Ni(dppe)Cl

in this context.
  • Speed: The reductive elimination of the Ar-R product from Ni(dppp) is significantly faster than

    
    -hydride elimination.
    
  • Cycle Efficiency: Ni(dppe) forms a 5-membered chelate that is often too stable. The catalytic cycle stalls because the complex refuses to release the product, leading to catalyst decomposition or homocoupling side reactions.

Experimental Verdict: For the synthesis of Poly(3-hexylthiophene) (P3HT) via Kumada Catalyst-Transfer Polycondensation (KCTP), Ni(dppp)Cl


  is the industry standard. It ensures a "living" chain-growth mechanism because the catalyst remains associated with the growing chain end, a process facilitated by the specific bite angle of dppp.

Case Study B: Palladium-Catalyzed Carbonylation

In the carbonylation of ethylene to form polyketones or methyl propionate (Lucite process), the ligand determines the product distribution.

  • dppe: Often leads to non-selective oligomers or rapid catalyst precipitation. The bite angle is insufficient to stabilize the acyl-palladium intermediate in the correct geometry for ethylene insertion.

  • dppp: The ~91° angle is ideal for the square-planar Pd(II) acyl species. It promotes the perfect coordination of CO and ethylene, leading to high-molecular-weight alternating copolymers (Polyketones).

Experimental Protocol: Kumada Coupling of Aryl Chlorides

Objective: Cross-coupling of 4-chloroanisole with iso-propylmagnesium chloride using Ni(dppp)Cl


.
Rationale:  This protocol validates the ability of dppp to facilitate difficult couplings (aryl chlorides + secondary alkyls) where dppe typically fails or gives low yields.
Materials
  • Catalyst: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl

    
    )[2]
    
  • Substrate: 4-Chloroanisole (1.0 equiv)

  • Reagent:

    
    -PrMgCl (1.3 equiv, 2.0 M in THF)
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • In a flame-dried Schlenk flask under Argon, charge Ni(dppp)Cl

      
       (1-2 mol%).
      
    • Self-Validation: The solid should be a distinct orange/red crystalline powder. If green, the catalyst has oxidized (likely Ni(II) hydrate formation) and will fail.

  • Substrate Addition:

    • Add 4-Chloroanisole and anhydrous THF via syringe.

    • Stir to suspend the catalyst (it may not fully dissolve yet).

  • Grignard Initiation (Critical Step):

    • Cool the reaction to 0°C (ice bath).

    • Add

      
      -PrMgCl dropwise.
      
    • Self-Validation: The suspension must change color from orange to a deep red/brown solution immediately. This indicates the reduction to Ni(0) and oxidative addition of the aryl halide. If the solution turns black and precipitates, the catalyst has decomposed (Grignard addition too fast).

  • Reaction & Quench:

    • Allow to warm to room temperature or reflux (65°C) for 2–4 hours.

    • Monitor by GC-MS.

    • Quench by slow addition of 1M HCl (exothermic).

Workflow Diagram

KumadaProtocol start Start: Ni(dppp)Cl2 (Orange Solid) step1 Add Aryl Chloride + THF start->step1 step2 Add Grignard (0°C) step1->step2 check Self-Check: Color -> Dark Red/Brown? step2->check path_success Reflux 2-4h (Product Formation) check->path_success Yes path_fail Black Precipitate (Catalyst Death) check->path_fail No

Figure 2: Operational workflow for Ni(dppp)Cl2 catalyzed Kumada coupling, highlighting the critical colorimetric checkpoint.

References

  • Bite Angle Effects in Catalysis

    • van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation."[3] Chemical Reviews, 2000, 100(8), 2741–2770.

  • The Natural Bite Angle Concept

    • Casey, C. P., & Whiteker, G. T. "The Natural Bite Angle of Chelating Diphosphines." Israel Journal of Chemistry, 1990, 30(4), 299–304.
  • Kumada Catalyst-Transfer Polycondensation (KCTP)

    • Llusar, M., et al. "Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2." Macromolecules, 2017.[4]

    • [5]

  • Reductive Elimination Kinetics

    • Brown, J. M., et al. "Ligand Electronic Effect on Reductive Elimination." Journal of the American Chemical Society.[6]

Sources

Definitive Guide: DPPP vs. Xantphos in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bite Angle Dictates the Outcome

In the landscape of Palladium-catalyzed C–N cross-coupling, the choice between DPPP (1,3-Bis(diphenylphosphino)propane) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is rarely a matter of preference—it is a matter of mechanistic necessity .

  • Xantphos is the superior choice for challenging substrates (aryl chlorides, electron-rich halides) and heterocycles . Its wide bite angle (~111°) mechanically forces the Palladium center to undergo reductive elimination, the rate-determining step for C–N bond formation.

  • DPPP serves as a cost-effective baseline for activated substrates (aryl bromides/iodides) where the catalytic cycle does not require geometric forcing. However, it frequently fails with aryl chlorides due to a stable, sluggish square-planar intermediate.

This guide details the structural causality behind these differences and provides self-validating protocols for their application.

Mechanistic Foundation: The "Bite Angle" Effect[1][2][3][4][5]

To understand why Xantphos often outperforms DPPP, one must look beyond electronic density and focus on geometry. The Natural Bite Angle (


) —the P-Pd-P angle preferred by the ligand backbone—governs the stability of the catalytic intermediates.
The Geometric Conflict
  • Square Planar Stability (Resting State): Pd(II) complexes prefer a square planar geometry (angles ~90°).

  • Reductive Elimination (Product Formation): This step proceeds via a distortion toward a tetrahedral transition state.[1]

The Causality:

  • DPPP (

    
    ):  Perfectly matches the square planar geometry. It stabilizes the Pd(II) amido complex, often creating a "thermodynamic sink." The catalyst gets stuck, leading to low turnover or 
    
    
    
    -hydride elimination side products.
  • Xantphos (

    
    ):  The rigid xanthene backbone imposes a wide angle that strains the square planar complex. This steric strain destabilizes the resting state  and lowers the activation energy for the distortion required for reductive elimination.
    
Visualization: Catalytic Cycle & Bite Angle Impact

G cluster_0 The Xantphos Advantage Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Pd(II) Amido Complex RedElim->Pd0 Product Release Note1 Wide Bite Angle (111°) Accelerates this step Note1->RedElim

Figure 1: The Buchwald-Hartwig catalytic cycle. The red node highlights the Reductive Elimination step, which is significantly accelerated by wide-bite-angle ligands like Xantphos.[2]

Technical Comparison Matrix

The following data synthesizes crystallographic data and kinetic studies (van Leeuwen et al.) to quantify the differences.

FeatureDPPPXantphos
Ligand Class Bidentate Phosphine (Flexible)Bidentate Phosphine (Rigid Pincer)
Natural Bite Angle (

)
~91° ~111°
Primary Mechanism Driver Chelation stability (prevents Pd black)Forced Reductive Elimination
Aryl Halide Scope Bromides, Iodides, TriflatesChlorides , Bromides, Iodides, Tosylates
Catalyst Stability Moderate (prone to oxidation)High (inhibits dimerization)
Cost Efficiency High (Commodity chemical)Moderate (Specialty ligand)
Key Limitation Slow reductive elimination; fails with steric bulk.Requires higher temperatures (>80°C) to activate.

Experimental Protocols

Protocol A: High-Performance Coupling (Xantphos)

Best for: Aryl Chlorides, Heterocycles, and Sterically Hindered Amines.

Rationale: This protocol uses a weak base (


) to minimize side reactions, relying on the high activity of the Xantphos-Pd complex to drive the reaction. Dioxane is used to allow heating up to 100°C, essential for activating the rigid ligand.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • 
     (1.0 – 2.0 mol% Pd)
    
  • Xantphos (2.0 – 4.0 mol%) (Maintains 1:1 or 1.5:1 P:Pd ratio)

  • 
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Pre-complexation (Critical): In a glovebox or under Argon, add

    
     and Xantphos to the reaction vial. Add 1/3 of the solvent volume. Stir at RT for 5–10 minutes.
    
    • Self-Validation: The solution should turn from dark purple/black to a clear orange/brown. If it remains black, the ligand has not ligated the Pd; check solvent purity (

      
       free).
      
  • Substrate Addition: Add the aryl halide, amine, and base.

  • Solvent Wash: Use the remaining solvent to wash down the sides of the vial.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Note: Xantphos systems rarely work well at room temperature due to the high energy barrier of the rigid backbone.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Cost-Effective Coupling (DPPP)

Best for: Aryl Bromides/Iodides, Primary Amines, Large Scale non-critical steps.

Rationale: DPPP is sufficient for weaker bonds (C-Br, C-I). Stronger bases (


) are often used here to compensate for the lower catalytic activity of the Pd-DPPP species.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • 
     (1.0 mol%)
    
  • DPPP (2.0 mol%)

  • 
     (1.4 equiv)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Charge: Add

    
    , DPPP, and 
    
    
    
    to a Schlenk flask under
    
    
    .
  • Solvent Addition: Add Toluene. Stir for 2 minutes.

  • Substrate Addition: Add Aryl Bromide and Amine.

  • Reaction: Heat to 80°C .

    • Self-Validation: Monitor via TLC. If starting material persists after 4 hours, DPPP is likely failing to promote turnover. Do not overheat (>110°C) as DPPP-Pd complexes are less thermally stable than Xantphos variants.

  • Workup: Standard Celite filtration and silica purification.

Decision Logic: When to Switch?

Use this logic flow to determine the appropriate ligand for your specific campaign.

DecisionTree Start Select Substrate Class Halide Electrophile Type? Start->Halide Cl Aryl Chloride (Ar-Cl) or Tosylate Halide->Cl Br Aryl Bromide (Ar-Br) or Iodide Halide->Br UseXant USE XANTPHOS (Force Reductive Elimination) Cl->UseXant Mandatory Sterics Steric Hindrance? Br->Sterics Cost Cost Sensitivity? Sterics->Cost Simple Structure Sterics->UseXant Ortho-substituted / Heterocycle Cost->UseXant Low (mg Scale) UseDPPP USE DPPP (Standard Protocol) Cost->UseDPPP High (Kg Scale)

Figure 2: Decision matrix for ligand selection based on electrophile and steric constraints.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Reaction stalls at ~50% conversion (Xantphos) Catalyst DeactivationXantphos is robust, but

leakage is fatal. Ensure rigorous degassing. Switch to pre-formed catalyst Pd(dba)(Xantphos).
Reaction turns black immediately (DPPP) Pd Black FormationDPPP is detaching. Increase Ligand:Pd ratio to 2.5:1 or switch to Xantphos (chelates more strongly).
Product formed but low yield (Aryl Chlorides) Incomplete Oxidative AdditionDPPP cannot activate Ar-Cl. Must switch to Xantphos or electron-rich bulky phosphines (e.g., Buchwald biaryl ligands).

-Hydride Elimination observed
Slow Reductive EliminationThe complex is waiting too long in the Pd(II) state. Switch to Xantphos to accelerate the reductive elimination step.

References

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Kranenburg, M., van Leeuwen, P. W. N. M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very Large Bite Angles. Angewandte Chemie International Edition. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

Sources

The "Goldilocks" Backbone: A Technical Guide to dppp Performance in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of dppp Ligand in Different Catalytic Systems Content Type: Publish Comparison Guide

Executive Summary

In the landscape of bidentate phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) occupies a critical geometric niche.[1] With a natural bite angle of ~91° , dppp enforces a near-perfect square-planar geometry on metal centers (Pd, Ni), distinguishing it from the tighter bite of dppe (~85°) and the wider, more flexible bite of dppf (~99°) or Xantphos (~111°).

This guide analyzes the performance of dppp across three distinct catalytic systems, providing experimental evidence where dppp outperforms alternatives and explaining the mechanistic causality rooted in its C3-backbone flexibility.

Palladium-Catalyzed CO/Ethylene Copolymerization

Verdict: Superior Performance. dppp is the industry standard for producing perfectly alternating polyketones.

Comparative Analysis

The copolymerization of carbon monoxide (CO) and ethylene requires a catalyst that enforces cis-coordination of the growing polymer chain and the incoming monomer.

LigandBackboneBite AnglePolymer StructureActivity (g/g Pd/h)Mechanistic Outcome
dppp Propane (C3)91° Perfectly Alternating High (>10⁴) Stable cis-chelation prevents β-hydride elimination.
dppe Ethane (C2)85°Oligomers/Low MWLowBite angle too tight; destabilizes the transition state for insertion.
dppb Butane (C4)98°Low ActivityVery LowBackbone too flexible; forms inactive polymeric Pd species.
PPh₃ MonodentateN/ANon-alternating/EstersModerateLacks chelation; leads to chain termination (methanolysis).
Mechanistic Insight

The C3 backbone of dppp allows the phosphines to occupy cis positions without significant ring strain. This geometry blocks the coordination site trans to the growing chain, preventing β-hydride elimination (which terminates the chain) and forcing the alternating insertion of CO and ethylene. Monodentate ligands like PPh₃ allow trans isomerization, leading to premature termination and methyl propanoate formation rather than high-molecular-weight polymers.

Experimental Protocol: Polyketone Synthesis

Self-Validating Step: The immediate precipitation of white solid indicates successful polymerization.

  • Catalyst Precursor: In a Schlenk flask, dissolve Pd(OAc)₂ (0.05 mmol) and dppp (0.055 mmol) in methanol (100 mL).

  • Acid Promoter: Add p-Toluenesulfonic acid (TsOH, 0.1 mmol) . Note: The acid displaces acetate, creating a cationic Pd(II) center [Pd(dppp)(MeOH)₂]²⁺.

  • Reaction: Transfer solution to a high-pressure autoclave. Pressurize with a 1:1 mixture of CO/Ethylene (40 bar) .

  • Heating: Heat to 90°C with stirring (1000 rpm) for 1 hour.

  • Workup: Vent gases. Filter the precipitated white polymer, wash with methanol, and dry under vacuum.

Pathway Visualization

CO_Ethylene_Cycle Fig 1. Perfect Alternating Copolymerization Cycle enforced by dppp cis-chelation. Resting Pd(dppp)(Me)(CO)+ (Resting State) Insert_Eth Ethylene Coordination (cis-geometry enforced) Resting->Insert_Eth + C2H4 Alkyl_Species Pd-Alkyl Intermediate (Stable, no β-H elim) Insert_Eth->Alkyl_Species Migratory Insertion Insert_CO CO Insertion (Rapid) Alkyl_Species->Insert_CO + CO Insert_CO->Resting Repeat Cycle

Nickel-Catalyzed Kumada Cross-Coupling

Verdict: High Efficiency (Kinetic Advantage). dppp significantly accelerates the reaction rate compared to dppe.[1]

Comparative Analysis

In the coupling of aryl halides with Grignard reagents, the rate-determining step (RDS) shifts based on the ligand.

LigandRate (k_obs)Rate-Limiting StepPerformance Note
dppp 14.76 × 10⁻² s⁻¹ Transmetalation ~3x faster than dppe. Optimal bite angle facilitates Grignard attack.
dppe 5.09 × 10⁻² s⁻¹Reductive EliminationSlower.[1] Tighter bite angle stabilizes the Ni(II) complex too strongly.
dppf VariableTransmetalationGood yields, but often slower kinetics than dppp in Ni-systems due to steric bulk.
Mechanistic Insight

The wider bite angle of dppp (91°) compared to dppe (85°) increases the electrophilicity of the Nickel center, making the transmetalation step (transfer of the organic group from Mg to Ni) faster. Furthermore, dppp is flexible enough to allow the distortion required for reductive elimination, whereas dppe creates a rigid "trapped" state that releases the product slowly.

Experimental Protocol: Kumada Coupling of 4-Bromoanisole

Self-Validating Step: Color change from orange/yellow to dark brown usually indicates active Ni(0)/Ni(II) cycling.

  • Catalyst Prep: Flame-dry a Schlenk flask. Add Ni(dppp)Cl₂ (1.0 mol%) .

  • Substrate: Add 4-bromoanisole (1.0 equiv) and dry ether or THF.

  • Reagent Addition: Cool to 0°C. Dropwise add PhMgBr (1.2 equiv) under N₂.

  • Execution: Warm to Room Temperature (RT). Stir for 2-4 hours.

  • Quench: Quench with 1M HCl. Extract with ether.

  • Analysis: Yield is determined by GC/NMR. (Expected Yield: >90%).

Pathway Visualization

Kumada_Cycle Fig 2. Ni(dppp)-Catalyzed Kumada Cycle. dppp accelerates the Transmetalation step. Ni0 Ni(0)(dppp) OxAdd Oxidative Addition (Ar-Ni-X) Ni0->OxAdd + Ar-X TransMet Transmetalation (+R-Mg-X) OxAdd->TransMet dppp accelerates RedElim Reductive Elimination (Product Release) TransMet->RedElim Ni(dppp)(Ar)(R) RedElim->Ni0 - Ar-R

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Verdict: Context Dependent. dppp is generally inferior to BINAP or Xantphos but useful for specific primary amines.

Comparative Analysis

For C-N coupling, reductive elimination is often the difficult step. Ligands with very wide bite angles (Xantphos, >100°) force the Pd center to "squeeze" out the product.

  • dppp (91°): Often forms stable bis-amine complexes that fail to reductively eliminate.

  • BINAP (92°): Similar angle but sterically bulkier (atropisomerism), which prevents catalyst deactivation and promotes elimination.

  • dppf (99°): Superior to dppp for sterically hindered amines due to the larger bite angle.

Recommendation: Use dppp only for coupling unhindered primary amines with aryl bromides if BINAP is unavailable. For hindered substrates, switch to Pd(dppf)Cl₂ or Pd2(dba)3/Xantphos .

References
  • Comparison of Ligand Effects in Kumada Coupling: Thomas, A. A., et al. "Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study." ChemRxiv, 2025.[1]

  • CO/Ethylene Copolymerization Mechanism: Sen, A., et al. "Palladium(II)-Catalyzed Copolymerization of Carbon Monoxide with Ethylene. Direct Evidence for a Single Mode of Chain Growth." Penn State Research Database, 1984.

  • Bite Angle Effects in Catalysis: van Leeuwen, P. W. N. M., et al.[2] "The bite angle makes the catalyst." Pure Appl.[2] Chem., 1999.[2]

  • Ligand Selection in Cross-Coupling: Colacino, E., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025.

Sources

Ligand Effect Validation: The dppp Advantage in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Leads Focus: Mechanism Validation & Performance Benchmarking of 1,3-bis(diphenylphosphino)propane (dppp)

Executive Summary: The "Goldilocks" Backbone

In homogeneous catalysis, the choice of phosphine ligand dictates the steric and electronic environment of the metal center. While electronic parameters (Tolman electronic parameter) are critical, the bite angle —the P-M-P angle enforced by the ligand backbone—is often the rate-determining variable in C-C bond formation.

This guide validates the mechanism of dppp (1,3-bis(diphenylphosphino)propane) . With a natural bite angle of approximately 91° , dppp occupies a unique "Goldilocks" zone between the rigid, tight-biting dppe (~85°) and the flexible, wide-biting dppb (~98°). This specific geometry is critical for reactions requiring a balance between stable cis-coordination (for migratory insertion) and steric flexibility (for reductive elimination).

The Bite Angle Hypothesis: Mechanistic Grounding

The catalytic efficacy of dppp is not random; it is a function of chelate ring size.

  • dppe (C2 bridge): Forms a 5-membered ring. Highly rigid. Often "traps" intermediates because the bite angle is too small to lower the barrier for reductive elimination.

  • dppp (C3 bridge): Forms a 6-membered ring. The ~91° bite angle is nearly ideal for square-planar Pd(II) and Ni(II) complexes, enforcing cis-geometry without excessive ring strain.

  • dppb (C4 bridge): Forms a 7-membered ring. More flexible but entropically less favorable formation. The wider angle often accelerates reductive elimination but may destabilize the resting state.

Visualization: The Chelate Effect & Bite Angle

The following diagram illustrates how the ligand backbone length influences the P-M-P angle and the resulting steric crowding around the metal center.

BiteAngleEffect cluster_0 Ligand Backbone Impact dppe dppe (C2) Bite Angle: ~85° Rigid 5-membered ring Result: Stable, Slow Elimination Mechanism Catalytic Outcome dppe->Mechanism Steric crowding low dppp dppp (C3) Bite Angle: ~91° Ideal 6-membered ring Result: Balanced Insertion/Elimination dppp->Mechanism Optimized overlap dppb dppb (C4) Bite Angle: ~98° Flexible 7-membered ring Result: Fast Elimination, Unstable Chelate dppb->Mechanism Steric crowding high

Caption: Comparison of natural bite angles. dppp (green) provides the optimal 91° angle for square planar geometries, distinct from the tighter dppe and wider dppb.

Case Study 1: Pd-Catalyzed Ethylene-CO Copolymerization

This is the definitive reaction validating the dppp mechanism. The industrial production of polyketones relies on the specific ability of dppp to enforce a cis-coordination of the growing polymer chain and the incoming monomer.

Comparative Performance Data
LigandBackboneP-Pd-P AnglePolymer Yield (g/g Pd/h)Molecular Weight (

)
Mechanistic Failure Mode
dppe -(CH₂)₂-85°< 100Low (Oligomers)Chellate Trap: Forms stable bis-chelate; blocks vacant site for CO/ethylene coordination.
dppp -(CH₂)₃-91° 6,000 - 20,000 High Optimal: Enforces cis-geometry essential for alternating insertion.
dppb -(CH₂)₄-98°~1,500MediumSteric Clash: Wider angle destabilizes the resting state; lower propagation rate.
PPh₃ MonodentateN/ANegligibleN/ATrans-Effect: Monodentate ligands equilibrate to trans, preventing insertion.
Mechanistic Pathway (Alternating Insertion)

The dppp ligand ensures that the acyl-palladium intermediate and the ethylene monomer are always cis to each other, a requirement for migratory insertion.

Copolymerization cluster_fail Why Monodentate Fails Start Pd(dppp)(Solvent)2++ Complex1 Pd-Alkyl Species Start->Complex1 Initiation Complex2 CO Insertion (Acyl-Pd) Complex1->Complex2 + CO Complex3 Ethylene Coordination (cis-enforced by dppp) Complex2->Complex3 + Ethylene Complex4 Migratory Insertion (Rate Determining Step) Complex3->Complex4 dppp maintains cis-geometry Complex4->Complex2 Repeat Cycle Trans Trans-Isomer (PPh3)2 Trans->Complex4 Insertion Impossible

Caption: The dppp ligand enforces cis-coordination (Complex 3), enabling the alternating insertion of CO and ethylene. Monodentate ligands favor trans-isomers, halting the cycle.

Case Study 2: Ni-Catalyzed Kumada Coupling

In the cross-coupling of Grignard reagents with aryl halides, Ni(dppp)Cl₂ is a benchmark catalyst.[1] The mechanism relies on the ligand's ability to facilitate Reductive Elimination .

The Validation Logic
  • Oxidative Addition: Both dppe and dppp complexes undergo oxidative addition readily.

  • Transmetallation: The Grignard reagent replaces the halide.

  • Reductive Elimination (The Differentiator): This step releases the product. It is accelerated by increasing the bite angle .

    • dppe (85°): Slower elimination due to reduced steric pressure.

    • dppp (91°): Faster elimination. The propyl backbone exerts just enough steric pressure to "squeeze" the product out, increasing Turnover Frequency (TOF).

Experimental Protocol: Kinetic Profiling

To validate this mechanism in your lab, perform a competitive rate study.

Protocol: Comparative Kinetics

  • Setup: Prepare three flame-dried Schlenk flasks under Argon.

  • Catalyst Loading: Add 1.0 mol% of Ni(dppe)Cl₂, Ni(dppp)Cl₂, and Ni(dppb)Cl₂ to respective flasks.

  • Substrates: Add 4-bromoanisole (1.0 eq) and THF (0.5 M).

  • Initiation: Add Phenylmagnesium bromide (1.2 eq) dropwise at 0°C.

  • Sampling: Aliquot 0.1 mL every 5 minutes into MeOH (quench).

  • Analysis: Analyze via GC-FID using dodecane as an internal standard.

  • Result: Plot Yield vs. Time. You will observe dppb > dppp > dppe for initial rate, but dppp often sustains higher conversion over time due to better catalyst stability than the wider dppb.

Self-Validating Protocol: In-Situ 31P NMR Monitoring

The most robust method to validate the dppp mechanism is tracking the phosphorus chemical shift. The 6-membered ring of dppp has a distinct signature compared to free ligand or monodentate species.

Objective: Confirm the formation of the active cationic species [Pd(dppp)(Solvent)₂]²⁺.

Materials:

  • Pd(OAc)₂

  • dppp ligand[1][2][3][4][5]

  • TsOH (p-Toluenesulfonic acid)

  • CD₂Cl₂ (Deuterated Dichloromethane)

Step-by-Step Workflow:

  • Baseline (Free Ligand): Dissolve 10 mg dppp in 0.6 mL CD₂Cl₂. Acquire ³¹P NMR.[6]

    • Expected Shift: ~ -17 ppm (singlet).

  • Complexation: Add 1.0 eq Pd(OAc)₂. Shake for 10 min.

    • Observation: Solution turns yellow/orange.

    • NMR: Signal shifts downfield to ~ 10-15 ppm (broad).

  • Activation (Acid): Add 2.0 eq TsOH.

    • Mechanism:[7][8][9][10][11][12] Protonation of acetate ligands opens coordination sites.

    • NMR: Sharp singlet appears around 12-18 ppm (solvent dependent). This confirms the formation of the cationic square planar [Pd(dppp)]²⁺ species.

  • Validation: If multiple peaks appear (e.g., at 30 ppm or -10 ppm), it indicates the formation of oligomeric species or inactive bis-chelates [Pd(dppp)₂]²⁺, signaling an incorrect Metal:Ligand ratio.

References

  • Bite Angle Effects in Catalysis

    • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[2] "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews.[2][10]

  • Pd-Catalyzed Copolymerization Mechanism

    • Drent, E., & Budzelaar, P. H. M. (1996). "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews.

  • Ni-Catalyzed Kumada Coupling

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes." Journal of the American Chemical Society.[9]

  • 31P NMR Characterization

    • Benn, R., & Rufińska, A. (1986). "High-resolution metal NMR spectroscopy of organometallic compounds." Angewandte Chemie International Edition.

Sources

Definitive Guide: NMR Characterization of Metal-dppp Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

dppp (1,3-bis(diphenylphosphino)propane) is a bidentate ligand that forms a six-membered chelate ring upon coordination to transition metals. Distinguishing dppp coordination from its five-membered analog dppe (1,2-bis(diphenylphosphino)ethane) is critical in catalysis, as the bite angle (


) significantly influences reductive elimination rates.

The Verdict: The most definitive NMR evidence for dppp coordination is the Ring Contribution (


)  to the 

P chemical shift. While dppe complexes exhibit a massive downfield shift (deshielding) upon coordination, dppp complexes appear significantly upfield relative to their dppe counterparts—often by 40–50 ppm.

Part 1: The Chelate Ring Effect (Theoretical Basis)

To interpret the NMR data correctly, one must understand the Garrou Rule of ring contributions. The coordination chemical shift (


) is defined as:


This shift is composed of a metal-ligand bonding term and a ring contribution term (


).
  • 5-Membered Rings (dppe): High ring strain and puckering lead to a large positive (downfield)

    
    . The phosphorous nuclei are highly deshielded.
    
  • 6-Membered Rings (dppp): These rings adopt a flexible chair conformation similar to cyclohexane. The

    
     is small or negative. Consequently, dppp complexes appear upfield  (more shielded) compared to dppe complexes.
    
Visualization: Chemical Shift Spectrum

The following diagram illustrates the distinct spectral windows for free ligands, oxides, and metal complexes.

ChemicalShiftSpectrum Free_dppp Free dppp (-17 ppm) Pd_dppp Pd(dppp)Cl2 (+12 to +15 ppm) (6-membered ring) Free_dppp->Pd_dppp Coordination (Small Δδ) Free_dppe Free dppe (-12 ppm) Pd_dppe Pd(dppe)Cl2 (+55 to +65 ppm) (5-membered ring) Free_dppe->Pd_dppe Coordination (Large Δδ) Oxide Oxidation Artifacts (Phosphine Oxides) (+30 to +50 ppm)

Figure 1: Comparative


P NMR chemical shift windows. Note the distinct separation between dppp and dppe complexes.

Part 2: Comparative Data Analysis

The following tables provide the benchmark values required to validate your experimental results. All values are referenced to


 (0 ppm).
Table 1: Free Ligand vs. Oxidation Artifacts

Before assigning a metal complex, ensure your "complex" signal is not a phosphine oxide.

SpeciesChemical Shift (

ppm)
MultiplicityNotes
Free dppp -17.0 SingletMore shielded than dppe.
Free dppe -12.0Singlet
dppp-oxide +32 to +35SingletCommon impurity; distinct from Pd-dppp.
dppe-oxide +38 to +42SingletOverlaps dangerously with Pt-dppe signals.
Table 2: Metal Coordination Benchmarks (Pd & Pt)

This table highlights the "Upfield Shift" rule for dppp.

Metal CenterLigand

(ppm)

(Coordination Shift)
Coupling Constants (

)
Pd(II)Cl₂ dppp +12 to +15 +29 ppm -
Pd(II)Cl₂dppe+58 to +65+75 ppm-
Pt(II)Cl₂ dppp -6.0 +11 ppm

Hz
Pt(II)Cl₂dppe+42.0+54 ppm

Hz

Key Insight:

  • Palladium: If your signal is near +14 ppm , you have Pd-dppp . If it is near +60 ppm , you have Pd-dppe .

  • Platinum: The dppp complex appears at negative ppm (-6), while dppe is deeply positive (+42). The coupling constant

    
     is also slightly smaller for dppp due to the reduced s-character in the Pt-P bond (6-membered ring effect).
    

Part 3: Experimental Protocol (Self-Validating System)

To ensure the data collected matches the benchmarks above, follow this anaerobic protocol. Phosphine ligands are susceptible to oxidation, which can lead to false positives (oxides often appear in the +30 ppm range).

Workflow Diagram

Protocol Step1 1. Sample Prep (Glovebox/Schlenk) Dissolve 10-15 mg complex in 0.6 mL anaerobic CD2Cl2 Step2 2. Parameter Setup Pulse: 30° | Delay (D1): >5s | Scans: 64-128 *Decouple 1H* Step1->Step2 Step3 3. Acquisition & Phasing Reference to external H3PO4 (0 ppm) Step2->Step3 Decision Check Signal Position Step3->Decision Result_A Signal @ +14 ppm (Pd) or -6 ppm (Pt) CONFIRMED: dppp Coordination Decision->Result_A Target Range Result_B Signal @ +35 ppm WARNING: dppp-oxide (Ligand Oxidation) Decision->Result_B Oxide Range Result_C Signal @ -17 ppm WARNING: Free Ligand (No Reaction) Decision->Result_C Free Ligand

Figure 2: Decision tree for validating dppp coordination via


P NMR.
Detailed Methodology
  • Solvent Choice: Use CD₂Cl₂ (Dichloromethane-d2) or CDCl₃ (Chloroform-d).

    • Expert Tip: CD₂Cl₂ is preferred for Pd/Pt complexes as it provides better solubility and is less acidic than CDCl₃, reducing the risk of protonolysis.

  • Relaxation Delay (D1): Phosphine nuclei have long

    
     relaxation times.[1] Set D1 to at least 5 seconds  to ensure quantitative integration, especially if comparing free ligand vs. complex ratios.
    
  • Broadband Decoupling: Always run

    
    P{¹H}  (proton-decoupled). This collapses the signal into a singlet (for Pd) or a singlet with satellites (for Pt), maximizing signal-to-noise ratio.
    

Part 4: Mechanistic Insights via Fluxionality

Unlike dppe, which is rigidly locked in a puckered 5-membered ring, dppp forms a 6-membered chair . This allows for fluxional behavior (chair-to-chair inversion) in solution.

  • Room Temperature: The

    
    P signal is usually a sharp singlet (Pd) or singlet with satellites (Pt), indicating rapid averaging of the chair conformers.
    
  • Low Temperature (-80°C): In sterically crowded complexes, the signal may broaden or split as the chair inversion freezes out, distinguishing the axial and equatorial environments. This is a secondary confirmation of the 6-membered ring structure that dppe cannot replicate.

References

  • Garrou, P. E. "The Ring Contribution to ³¹P NMR Chemical Shifts of Chelate Complexes." Chemical Reviews, 1981, 81(3), 229–266.

  • Pregosin, P. S., & Kunz, R. W. "³¹P and ¹³C NMR of Transition Metal Phosphine Complexes." NMR Basic Principles and Progress, Vol. 16, Springer-Verlag, 1979.
  • ResearchGate Data Repository. "³¹P NMR chemical shifts and ¹⁹⁵Pt-³¹P coupling constants for Pt(dppe) and Pt(dppp) complexes."

  • MDPI Molecules. "DFT Calculations of ³¹P NMR Chemical Shifts in Palladium Complexes." Molecules, 2022.[2]

Sources

Crystallographic Determinism in Metal-dppp Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

In the landscape of bidentate phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) occupies a unique structural niche. While its analog dppe (n=2) forms rigid 5-membered chelate rings and dppb (n=4) forms flexible 7-membered rings, dppp (n=3) forms a 6-membered ring upon coordination.

This guide objectively analyzes the crystallographic parameters of dppp metal complexes. The central thesis is that the natural bite angle (


)  of dppp (~91°) is the primary determinant of its superior performance in specific catalytic cycles (e.g., CO/ethylene copolymerization) and bio-inorganic stability, as it perfectly matches the orbital requirements of square planar Pd(II) and Pt(II) centers without inducing the ring strain seen in dppe.

Structural Mechanics: The Bite Angle Effect

The performance of dppp cannot be understood without comparing it to its chain-length homologs. The governing principle is the Natural Bite Angle —the preferred P-M-P angle determined solely by the ligand backbone constraints, independent of metal electronic requirements.

comparative Crystallographic Metrics (Pd-Complexes)

The following data, synthesized from Cambridge Structural Database (CSD) benchmarks, illustrates the structural progression.

ParameterPd(dppe)Cl₂ (Alternative)Pd(dppp)Cl₂ (Focus)Pd(dppb)Cl₂ (Alternative)
Backbone Carbon Chain

(Ethano)

(Propano)

(Butano)
Chelate Ring Size 5-membered6-membered7-membered
Natural Bite Angle (

)
~85.8°~90.6° - 91.0° ~98.0°
Pd-P Bond Length (

)
2.233 (Shorter)2.244 2.260+ (Longer)
Ring Conformation Puckered (Rigid)Chair (Fluxional) Twisted (Flexible)
Coordination Geometry Distorted Square PlanarIdeal Square Planar Distorted / Tetrahedral
Mechanism of Action[3][4][5][6][7][8][9][10]
  • dppe (Compressed): The ~85° angle forces a distortion in the square planar geometry. This compression often strengthens the metal-ligand bond (chelate effect) but can retard reductive elimination steps in catalysis that require a wider angle to bring reacting substrates closer.

  • dppp (Idealized): The ~91° angle is nearly identical to the theoretical 90° angle required by

    
     hybridized Pd(II). This minimizes orbital re-hybridization energy, stabilizing the resting state of the catalyst while maintaining enough flexibility (chair conformation) to accommodate transition states.
    

Critical Application: Catalytic Copolymerization

The most distinct validation of dppp's crystallographic superiority lies in the palladium-catalyzed copolymerization of CO and ethylene to form polyketones.

The Alternating Insertion Pathway

In this reaction, the catalyst must strictly alternate between inserting CO and ethylene.

  • Why dppp wins: The 91° bite angle favors the formation of a specific square planar intermediate that sterically blocks double ethylene insertion.

  • Why dppe fails: The smaller bite angle (~85°) destabilizes the required acyl-ethylene intermediate, often leading to

    
    -hydride elimination and premature chain termination.
    

CatalyticPathway Ligand Ligand Selection BiteAngle Natural Bite Angle (βn) Ligand->BiteAngle dppe dppe (n=2) βn ≈ 85° BiteAngle->dppe dppp dppp (n=3) βn ≈ 91° BiteAngle->dppp Geom Metal Geometry (Square Planar) dppe->Geom Distorts PathwayA Steric Compression (Ring Strain) dppe->PathwayA dppp->Geom Stabilizes PathwayB Ideal Orbital Overlap (Chair Conf.) dppp->PathwayB Geom->PathwayA Geom->PathwayB OutcomeFail β-Hydride Elimination (Termination) PathwayA->OutcomeFail OutcomeWin Perfect Alternating Insertion (Polyketone) PathwayB->OutcomeWin

Figure 1: Mechanistic flow showing how the crystallographic bite angle of dppp dictates the catalytic outcome in CO/ethylene copolymerization.

Experimental Protocol: Synthesis & Crystallization

To validate these parameters in-house, high-quality single crystals are required. The following protocol is optimized for Pd(dppp)Cl₂ and includes self-validating checkpoints to prevent common oxidation errors.

Reagents
  • Precursor:

    
     (Preferred over 
    
    
    
    for solubility) or
    
    
    .
  • Ligand: 1,3-bis(diphenylphosphino)propane (dppp).

  • Solvents: Dichloromethane (DCM) [Anhydrous], Diethyl Ether [Anhydrous].

Step-by-Step Workflow
Phase 1: Complex Synthesis
  • Dissolution: Dissolve 1.0 eq of

    
     in minimal DCM. The solution should be yellow/orange.
    
  • Ligand Addition: Add 1.05 eq of dppp dissolved in DCM dropwise.

    • Checkpoint: A rapid color change (often to a lighter yellow or precipitate formation) indicates ligand exchange. The COD is displaced.

  • Reaction: Stir at room temperature for 1 hour under Argon. (dppp is relatively air-stable, but phosphines oxidize to phosphine oxides in solution over time).

  • Isolation: Concentrate the solution to ~20% volume. Add excess diethyl ether to precipitate the complex. Filter and wash with ether.[1]

Phase 2: Crystallization (Layering Method)

This method relies on the slow diffusion of a "bad" solvent (precipitant) into a "good" solvent.

  • Preparation: Dissolve 20 mg of the isolated Pd(dppp)Cl₂ powder in 2 mL of DCM in a narrow scintillation vial or NMR tube.

  • Layering: Carefully layer 4 mL of Hexane or Diethyl Ether on top.

    • Technique: Tilt the vial and let the ether run down the side to prevent mixing. You must see a distinct interface.

  • Incubation: Cap tightly and store at 4°C in the dark.

    • Timeline: Crystals suitable for X-ray diffraction (block-like, yellow) usually form within 24-72 hours.

  • Validation: Check unit cell parameters.

    • Target: Monoclinic or Triclinic systems are common. If you see white powder, it is likely phosphine oxide (decomposition).

Crystallization Start Crude Pd(dppp)Cl2 Solvent Dissolve in DCM (Good Solvent) Start->Solvent Layer Layer with Hexane/Ether (Anti-Solvent) Solvent->Layer Wait Diffusion (24-72h) @ 4°C Layer->Wait Check Visual Inspection Wait->Check ResultA Yellow Blocks/Prisms (Success: X-Ray Ready) Check->ResultA Distinct Crystals ResultB White Powder/Needles (Failure: Oxide/Amorphous) Check->ResultB Opaque Solid ResultC No Precipitate (Solution too dilute) Check->ResultC Clear Soln

Figure 2: Decision tree for the solvent diffusion crystallization of dppp complexes.

References

  • Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299–304.

    • Foundational text defining the n
  • Drent, E., & Budzelaar, P. H. M. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide.[2][3] Chemical Reviews, 96(2), 663–682.

    • Establishes the mechanistic link between dppp bite angle and polyketone synthesis.
  • Engelhardt, L. M., et al. (1985). Crystal and Molecular Structure of [1,3-Bis(diphenylphosphino)propane]palladium(II) Chloride. Australian Journal of Chemistry. Provides specific bond lengths and angles for the Pd(dppp)Cl₂ benchmark.
  • Marinho, V. R., et al. (2021). Cytotoxicity and Mechanism of Action of Metal Complexes: An Overview. Pharmaceuticals, 14(5).

    • Comparative analysis of bio-activity in phosphine metal complexes.

Sources

electrochemical comparison of dppp and dppf ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electrochemical & Mechanistic Comparison: dppp vs. dppf Ligands Subtitle: A Senior Scientist’s Guide to Redox Non-Innocence, Bite Angles, and Catalytic Efficacy

Executive Summary

This guide provides a technical comparison between 1,3-bis(diphenylphosphino)propane (dppp) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) . While both are bidentate diphosphines used extensively in organometallic catalysis (e.g., Pd-catalyzed cross-couplings), their electrochemical behaviors differ fundamentally.

  • dppp is a Redox-Innocent ligand. Its propyl backbone acts solely as a structural bridge, insulating the phosphine donors. Its electrochemical profile is defined entirely by the metal center it coordinates.

  • dppf is a Redox-Non-Innocent ligand. Its ferrocenyl backbone is electrochemically active, capable of reversible oxidation (

    
    ). This allows dppf to function as an electron reservoir and influence the electron density of the catalytic metal center via through-space or through-bond communication.
    

Key Takeaway: Choose dppp for sterically constrained, electronically static environments. Choose dppf when a large bite angle (~99°) is required to accelerate reductive elimination or when the catalyst requires a ligand capable of buffering electronic changes.

Structural & Electronic Fundamentals

The electrochemical distinctions stem directly from the ligand backbones.

Featuredppp (1,3-bis(diphenylphosphino)propane) dppf (1,1'-bis(diphenylphosphino)ferrocene)
Backbone Structure Saturated Propyl Chain (

)
Ferrocene Moiety (

)
Electronic Nature Insulating / InnocentRedox Active / Non-Innocent
Natural Bite Angle (

)
~91°~99°
Flexibility Moderate (Propyl chain conformers)High (Cp ring rotation + tilt)
Electronic Effect

-donor only

-donor + potential electron sink (

)
Visualization: Electronic Connectivity

LigandComparison cluster_dppp dppp (Innocent) cluster_dppf dppf (Non-Innocent) dppp_backbone Propyl Backbone (Insulator) dppp_P Phosphine Donors dppp_backbone->dppp_P Structural Link No e- flow dppp_Metal Metal Center (Pd/Ni) dppp_P->dppp_Metal Sigma Donation dppf_backbone Ferrocene Backbone (Redox Active Fe II/III) dppf_P Phosphine Donors dppf_backbone->dppf_P Electronic Communication (Through-bond/space) dppf_Metal Metal Center (Pd/Ni) dppf_backbone->dppf_Metal Direct Interaction (Rare but possible) dppf_P->dppf_Metal Sigma Donation + Inductive Tuning

Figure 1: Mechanistic difference in electronic communication. dppf allows electronic crosstalk between the backbone and the metal center, whereas dppp acts as an insulator.

Electrochemical Performance Analysis

Redox Potentials and Reversibility[1][2][3][4]

The defining feature of dppf is the presence of the Iron(II/III) couple. In cyclic voltammetry (CV), this presents a distinct signature absent in dppp.

  • Free dppf: Exhibits an oxidation wave corresponding to the ferrocene backbone.[1]

    • 
       V vs. 
      
      
      
      (in
      
      
      ).
    • Note: Oxidation of free dppf can be chemically irreversible because the generated

      
       center can induce radical cation formation on the phosphines, leading to decomposition or dimerization.
      
  • Bound dppf (e.g., [Pd(dppf)Cl

    
    ]): 
    
    • Coordination to Palladium stabilizes the phosphines, often restoring the reversibility of the Ferrocene wave.

    • Anodic Shift: The oxidation potential shifts positively (to

      
       V vs. 
      
      
      
      ) because the Pd(II) center is electron-withdrawing, making the Fe center harder to oxidize.
  • Bound dppp (e.g., [Pd(dppp)Cl

    
    ]): 
    
    • No backbone redox features.

    • Observed redox events are solely centered on the Palladium (

      
       or 
      
      
      
      ).
    • The reduction potential of Pd(dppp)Cl

      
       is highly sensitive to the nature of the halide ligands (Cl vs Br vs I), more so than in dppf analogues.
      
Comparative Data Summary
Parameter[Pd(dppp)Cl

]
[Pd(dppf)Cl

]
Significance
Ligand Oxidation (

)
None (Inert window)

V (vs

)
dppf can act as a "redox switch."
Pd(II) Reduction (

)

to

V

to

V
dppf complexes are often easier to reduce to the active Pd(0) species.
HOMO Location Metal-Ligand (

)
Ferrocene Backbone (

)
Determines the site of initial electron loss.
Bite Angle Effect Stabilizes Square PlanarDistorts Square PlanarLarge bite angle of dppf destabilizes the ground state, enhancing reactivity.

Experimental Protocol: Comparative Cyclic Voltammetry

Objective: To distinguish the redox-active backbone of dppf from the inert backbone of dppp and determine the influence on the metal center.

Expert Insight: When analyzing dppf complexes, do not use Ferrocene (Fc) as an internal standard blindly. The Fc signal will overlap with the dppf backbone signal. Use Decamethylferrocene (Fc)* or Cobaltocenium instead.

Materials:
  • Analyte: 1.0 mM solution of [Pd(dppp)Cl

    
    ] and [Pd(dppf)Cl
    
    
    
    ].
  • Solvent: Anhydrous Dichloromethane (

    
    ) (Stabilizes oxidative states).
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum wire.

    • Reference: Ag/Ag+ (calibrated vs Fc*).

Step-by-Step Workflow:
  • System Preparation (Self-Validating Step):

    • Run a "blank" CV of the solvent + electrolyte only.

    • Validation: Current should be negligible (< 1

      
      A) within the window -2.0 V to +1.5 V. If peaks appear, re-distill solvent or recrystallize electrolyte.
      
  • dppp Characterization (Baseline):

    • Add [Pd(dppp)Cl

      
      ] to the cell.
      
    • Scan from 0 V

      
       -2.0 V (Reduction) 
      
      
      
      +1.5 V (Oxidation).
    • Observation: Look for a single irreversible reduction wave (Pd(II)

      
       Pd(0)). Note the absence of oxidation waves below +1.0 V.
      
  • dppf Characterization (The "Non-Innocent" Test):

    • Clean electrode thoroughly. Add [Pd(dppf)Cl

      
      ].
      
    • Scan 0 V

      
       +1.0 V first.
      
    • Observation: You will see a reversible wave around +0.6 V. This is the Ferrocene backbone.

    • Scan 0 V

      
       -2.0 V.
      
    • Observation: Reduction of Pd(II) occurs at a less negative potential than the dppp analogue, indicating dppf makes the metal more electrophilic or the complex less stable.

  • Internal Standardization:

    • Add Decamethylferrocene (

      
      ) at the end of the experiment.
      
    • 
       V vs 
      
      
      
      . Use this to reference all potentials to the standard Hydrogen Electrode (SHE) or Fc/Fc+ scale.
Visualization: Experimental Logic Flow

CV_Protocol start Start CV Analysis blank 1. Run Solvent Blank (Validation: No Peaks) start->blank dppp_step 2. Analyze Pd(dppp)Cl2 Scan: 0 -> -2.0V -> +1.5V blank->dppp_step dppp_result Result: Pd-centered Reduction only No Ligand Oxidation dppp_step->dppp_result dppf_step 3. Analyze Pd(dppf)Cl2 Scan: 0 -> +1.0V (Oxidation first) dppp_result->dppf_step dppf_result Result: Reversible Fe(II)/Fe(III) Wave (+0.6V vs Fc/Fc+) dppf_step->dppf_result reference 4. Add Internal Standard (Use Fc*, NOT Fc) dppf_result->reference

Figure 2: Step-by-step electrochemical characterization workflow highlighting the critical differentiation step for dppf.

Applications & Causality

Why does this electrochemical difference matter in drug development?

  • Reductive Elimination Rates:

    • dppf: The large bite angle (~99°) forces the P-Pd-P angle open. This sterically compresses the R-Pd-R' angle (where R/R' are the coupling partners), lowering the activation energy for reductive elimination.

    • dppp: The smaller bite angle (~91°) creates a more relaxed square planar geometry, often resulting in slower elimination rates.

  • Catalyst Longevity (Redox Buffering):

    • In oxidative reactions, the dppf backbone can temporarily store an electron hole (

      
      ), potentially protecting the Pd center from over-oxidation or stabilizing high-energy intermediates. dppp  lacks this buffering capacity.
      
  • Selectivity:

    • dppf is often superior for bulky substrates (e.g., ortho-substituted biaryls) because its flexibility and bite angle create a specific "pocket" that favors the formation of the reductive elimination transition state.

References

  • Nataro, C., et al. (2025).[2] Group 10 metal compounds of 1,1′-bis(diphenylphosphino)ferrocene (dppf): A structural and electrochemical investigation. ResearchGate.[3] Link

  • Houlton, A., et al. (2023). Exploring the Emergent Redox Chemistry of Pd(II) Nodes with Pendant Ferrocenes. MDPI Molecules. Link

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews.[4] Link

  • Common Organic Chemistry. (2023). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride Properties.Link

  • Ossila. (2023). Cyclic Voltammetry Guide: Oxidation Onset and Reversibility.Link

Sources

Computational Studies Comparing Bidentate Phosphine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Geometry of Selectivity

In homogeneous catalysis, bidentate phosphine ligands are the "steering wheels" of transition metal complexes. While monodentate ligands (like PPh₃) are often interchangeable based on simple steric/electronic scales, bidentate ligands introduce a third, critical dimension: Geometry .

This guide moves beyond basic ligand screening. It provides a computational framework for comparing bidentate phosphines—specifically dppe, dppf, BINAP, DPEphos, and Xantphos —using three quantitative descriptors:

  • Natural Bite Angle (

    
    ):  The intrinsic chelation preference.
    
  • Percent Buried Volume (%

    
    ):  The true steric footprint.
    
  • Electronic Parameter (

    
    ):  The donor/acceptor capacity.[1]
    

The Core Descriptors: A Computational Framework

To rationally design or select a ligand, one must quantify its influence on the metal center. The following descriptors are the industry standard for computational ligand profiling.

A. Natural Bite Angle ( )

Definition: The preferred P-M-P angle determined solely by the ligand backbone, independent of metal electronic bonding. Why it Matters:

  • Wide Angles (>100°): Stabilize bis-equatorial coordination in trigonal bipyramidal intermediates (critical for Rh-catalyzed hydroformylation). They also accelerate reductive elimination in Pd-cross coupling by destabilizing the square-planar starting material.

  • Narrow Angles (<90°): Stabilize cis-coordination in square planar complexes, often slowing down reductive elimination but stabilizing reactive intermediates.

B. Percent Buried Volume (% )

Definition: The percentage of the total volume of a sphere (typically


 Å) centered on the metal that is occupied by the ligand.
Superiority over Cone Angle:  Tolman Cone Angles assume a conical symmetry that bidentate ligands rarely possess. %

captures the "cleft" or "pocket" shape of ligands like dppf and Xantphos, providing a more accurate steric map.
C. Electronic Parameter (TEP equivalent)

Protocol: Calculate the symmetric carbonyl stretching frequency (


) of a probe complex, typically [Ni(CO)2(L-L)] or [Pd(CO)Cl2(L-L)].
  • Lower

    
    :  Stronger 
    
    
    
    -donation (more electron-rich metal).
  • Higher

    
    :  Stronger 
    
    
    
    -acidity (less electron-rich metal).

Comparative Analysis: Ligand Performance Data

The following table synthesizes computational and experimental data for the most common bidentate scaffolds.

Ligand FamilyScaffold TypeNatural Bite Angle (

)
Electronic CharacterKey Catalytic Application
dppe Alkyl Backbone~85°Strong

-donor
Stabilizing reactive Pd(II) species; slow reductive elimination.
dppp Alkyl Backbone~91°Strong

-donor
Alternating copolymerization of CO/ethene.
dppf Ferrocenyl~99°Electron-richSuzuki-Miyaura Coupling. Flexible "pocket" allows fast reductive elimination.
DPEphos Ether Backbone~102°Moderate donorBuchwald-Hartwig Amination. Hemilabile oxygen can stabilize open coordination sites.
Xantphos Heterocycle~111°Weak donor (wide angle)Hydroformylation. Enforces bis-equatorial geometry for high linear regioselectivity.
BISBI Biaryl~123°Bulky / RigidSpecialized hydroformylation; extreme steric demand.

Critical Insight: The jump from dppf (99°) to Xantphos (111°) is a "reactivity cliff." This 12° difference shifts the preferred coordination geometry from cis-square planar to distorted tetrahedral, accelerating reductive elimination rates by orders of magnitude.

Case Studies: Mechanistic Causality

Case Study 1: Regioselectivity in Rh-Catalyzed Hydroformylation[2][3]
  • The Challenge: Controlling the ratio of linear (n) to branched (iso) aldehydes.

  • Ligand Comparison: dppe vs. Xantphos .

  • Mechanism:

    • dppe (

      
      ):  Coordinates apical-equatorial in the trigonal bipyramidal Rh-hydride intermediate. This places the steric bulk away from the active site, allowing both linear and branched alkene insertion. Result: Low l:b ratio (~2:1). [2]
      
    • Xantphos (

      
      ):  The rigid backbone forces the phosphines into a bis-equatorial arrangement. This crowds the equatorial plane, forcing the alkene to insert in a way that minimizes steric clash (linear pathway). Result: High l:b ratio (>50:1). 
      
Case Study 2: Speed of Reductive Elimination in Cross-Coupling
  • The Challenge: Forming the C-C bond from a stable Pd(II) intermediate.

  • Ligand Comparison: Pd(dppe)Ph(Me) vs. Pd(dppf)Ph(Me) .

  • Mechanism:

    • Reductive elimination requires the P-Pd-P angle to open up towards 180° (linear Pd(0) product).

    • dppe: The narrow bite angle (~85°) locks the complex in a stable square planar geometry. High activation energy is required to distort the complex for elimination.

    • dppf: The wider bite angle (~99°) and flexible ferrocene backbone pre-distort the complex, raising the ground state energy of the Pd(II) species and lowering the barrier to elimination.

    • Data: Pd(dppf) eliminates Ph-Me significantly faster than Pd(dppe) at comparable temperatures.

Computational Workflow Protocol

To replicate these studies or profile novel ligands, follow this standardized DFT workflow.

LigandProfiling cluster_0 Phase 1: Structure Generation cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Descriptor Extraction Start Ligand Structure (2D) ConfSearch Conformational Search (Molecular Mechanics / CREST) Start->ConfSearch SelectConf Select Lowest Energy Conformers (Boltzmann) ConfSearch->SelectConf Opt Geometry Optimization (B3LYP-D3 or wB97X-D / def2-SVP) SelectConf->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq CalcBite Calculate Natural Bite Angle (Dummy Metal Method) Freq->CalcBite CalcVbur Calculate %V_bur (SambVca Tool, r=3.5A) Freq->CalcVbur CalcElec Calculate TEP (v_CO) (Using Ni(CO)2 probe) Freq->CalcElec

Caption: Standardized computational workflow for profiling bidentate phosphine ligands, ensuring reproducibility of steric and electronic descriptors.

Detailed Protocol Steps:
  • Conformational Search:

    • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or Spartan.

    • Why: Large ligands like Xantphos have multiple accessible conformers. You must identify the global minimum.

  • Geometry Optimization:

    • Level of Theory: DFT with dispersion correction is mandatory.

    • Recommended:wB97X-D or B3LYP-D3(BJ) with a def2-SVP (optimization) and def2-TZVP (single point) basis set.

    • Solvation: Use implicit solvation (SMD model) matching your intended reaction solvent (e.g., THF, Toluene).

  • Natural Bite Angle Calculation:

    • Do not just measure the angle in the optimized complex.

    • Method: Optimize the ligand with a "dummy" metal atom (M) fixed at typical M-P bond lengths (e.g., 2.3 Å for Pd) but with the P-M-P force constant set to zero. This reveals the ligand's natural preference.

  • Percent Buried Volume (%

    
    ): 
    
    • Tool: SambVca (Web server or command line).

    • Settings: Sphere radius

      
       Å; Mesh size = 0.10 Å; Hydrogen atoms included.
      
    • Input: The optimized XYZ coordinates of the metal complex.

References

  • Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis Source: Accounts of Chemical Research (ACS) URL:[Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Carnegie Mellon University / Reviews URL:[Link]

  • Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands Source: Chemical Communications (RSC) URL:[Link]

  • Univariate Classification of Phosphine Ligation State and Reactivity Source: UCLA / The Doyle Group URL:[Link]

  • Computational Characterization of Bidentate P-Donor Ligands Source: National Institutes of Health (PMC) URL:[Link]

Sources

Kinetic Analysis of Catalytic Cycles Involving dppp: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

In the realm of homogeneous catalysis, 1,3-bis(diphenylphosphino)propane (dppp) occupies a critical geometric niche. With a natural bite angle (


) of approximately 91° , dppp is stereoelectronically distinct from its narrower homologue dppe  (~85°) and the wider, more flexible dppf  (~99°).

This guide analyzes the kinetic behavior of dppp-modified transition metal catalysts (primarily Palladium). We explore why dppp’s near-perfect square-planar geometry often maximizes stability but may require specific thermal activation to overcome barriers in reductive elimination compared to wider-bite-angle ligands.

Mechanistic Causality: The Bite Angle Effect

To understand the kinetics of dppp, one must analyze the structural causality of the ligand backbone. The rate of a catalytic cycle is often governed by the stability of the resting state versus the energy of the transition state in the Rate-Determining Step (RDS).

Structural Comparison
  • dppe (C2 backbone): Constrains the metal, often leading to slower reductive elimination due to a compressed P-M-P angle.

  • dppp (C3 backbone): Forms a 6-membered chelate ring. The ~91° bite angle perfectly matches the ideal

    
     square planar geometry of Pd(II) intermediates. This stabilizes the trans-to-cis isomerization required before reductive elimination, but can also deepen the potential energy well of the resting state, potentially slowing turnover if not thermally activated.
    
  • dppf (Ferrocenyl backbone): Large bite angle (~99°) forces the phosphines apart, sterically accelerating reductive elimination (often the RDS in cross-coupling) by "squeezing" the leaving groups together.

Kinetic Impact on Catalytic Steps
Catalytic Stepdppp Kinetic InfluenceComparison to Alternatives
Oxidative Addition Moderate. The flexible C3 backbone accommodates the change from Pd(0) to Pd(II).Slower than electron-rich alkyl phosphines; comparable to dppe.
Migratory Insertion High Efficiency. The rigid square planar geometry favors CO/alkene insertion pathways (e.g., Carbonylation).Often superior to monodentate ligands (

) which suffer from dissociation.
Reductive Elimination Context Dependent. Slower than dppf for bulky substrates; faster than dppe.dppf is generally kinetically superior for C-C bond formation due to steric acceleration.

Comparative Performance Guide

Case Study A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In sp2-sp2 cross-coupling, the rate-determining step is frequently reductive elimination.

  • Observation: dppf-based catalysts often exhibit higher Turnover Frequencies (TOF) than dppp.

  • Kinetic Rationale: The wide bite angle of dppf destabilizes the square-planar Pd(II) complex, lowering the activation energy (

    
    ) for the reductive elimination transition state. dppp forms a more stable complex, requiring higher temperatures to achieve comparable rates.
    
  • Data Trend:

    • dppf: High TOF, excellent for sterically hindered substrates.

    • dppp: Moderate TOF, high stability (less dechelation).

    • dppe: Low TOF, often inactive for bulky substrates.

Case Study B: Carbonylation (Ethylene to Polyketones/Esters)

Here, the stability of the propagating species is paramount to prevent chain termination (beta-hydride elimination).

  • Observation: dppp is often the industry standard (or close to it) for alternating copolymerization.

  • Kinetic Rationale: The rigid 91° angle inhibits the coordination of a third phosphine or solvent that might displace the growing polymer chain. It enforces a cis-coordination of the alkyl and acyl groups, facilitating rapid migratory insertion of CO.

  • Data Trend:

    • dppp: High molecular weight polymer, strict alternating structure.

    • Monodentate (

      
      ):  Leads to chain termination/low activity.
      

Visualizing the Kinetic Pathway

The following diagram illustrates a generic Pd-dppp catalytic cycle, highlighting where the bite angle exerts the most kinetic influence.

Pd_dppp_Cycle cluster_bite Bite Angle Effect (91°) PreCat Pd(II) Precatalyst (dppp)PdCl2 Active Active Species Pd(0)(dppp) PreCat->Active Reduction OxAdd Oxidative Addition (Ar-Pd-X)(dppp) (Square Planar, Stable) Active->OxAdd k_1 (Ar-X) TransMet Transmetallation (Ar-Pd-Nu)(dppp) OxAdd->TransMet k_2 (Nu-M) RedElim Reductive Elimination (Product Release) TransMet->RedElim k_3 (RDS for dppp) RedElim->Active Regeneration

Figure 1: The catalytic cycle of Pd-dppp. The 91° bite angle stabilizes the square planar intermediates (yellow), potentially making Reductive Elimination (red) the rate-determining step compared to wider-angle ligands.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

To rigorously determine the kinetic parameters (


, order of reaction) for a dppp-catalyzed system, do not rely on "initial rates" alone, which can be misleading due to induction periods. Use Reaction Progress Kinetic Analysis (RPKA) .
Protocol: In Situ Monitoring via Gas Uptake or NMR

Objective: Determine the order of reaction with respect to the dppp-catalyst and substrate.

Reagents & Equipment:

  • Catalyst:

    
     (pre-catalyst) or generated in situ from 
    
    
    
    + dppp (1.1 equiv).
  • Solvent: Degassed Toluene or THF (anhydrous).

  • Monitoring: Isobaric Gas Uptake Rig (for carbonylation) or In Situ

    
     NMR (for coupling).
    

Step-by-Step Workflow:

  • Baseline Calibration:

    • Charge reactor with solvent and internal standard (e.g., 1,3,5-trimethoxybenzene for NMR).

    • Equilibrate to reaction temperature (

      
      ).
      
  • Catalyst Activation (Critical):

    • Note: dppp-Pd complexes often require an induction period for reduction to Pd(0).

    • Add base/reductant and monitor the disappearance of the Pd(II) signal (

      
       ~15 ppm) and appearance of Pd(0) (
      
      
      
      varies, often broad).
  • Data Acquisition (Variable Time Normalization):

    • Initiate reaction by adding substrate.

    • Record concentration

      
       vs time 
      
      
      
      .
    • Self-Validation Step: Perform two experiments with different initial substrate concentrations (

      
      ).
      
    • Plot rate vs.

      
      . If the curves overlay, the reaction is 1st order in A and there is no product inhibition.
      
  • Visualizing the Workflow:

RPKA_Workflow cluster_methods Detection Methods Setup 1. Reactor Setup (Inert Atm) Activation 2. Catalyst Activation Setup->Activation Add dppp/Pd Sampling 3. In Situ Sampling Activation->Sampling Add Substrate Analysis 4. Data Processing Sampling->Analysis NMR/GC/Gas Uptake P31 31P NMR (Speciation) Sampling->P31 Gas Gas Uptake (Global Rate) Sampling->Gas

Figure 2: Experimental workflow for kinetic analysis. Simultaneous use of Gas Uptake (rate) and P-NMR (speciation) provides the most robust mechanistic data.

References

  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.[1]

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary alkyl Grignard reagents with organic halides. Journal of the American Chemical Society.

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle of diphosphine ligands: a key parameter for the design of selective catalysts. Journal of the Chemical Society, Dalton Transactions.

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.

Sources

Technical Guide: Comparative Review of Bidentate Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of transition-metal catalyzed reactions, the ligand is rarely just an ancillary spectator; it is the primary lever for tuning the steric and electronic environment of the metal center. While monodentate phosphines (e.g., PPh3, SPhos) offer rotational freedom, bidentate phosphine ligands provide the "chelate effect," significantly enhancing catalyst stability and altering reaction pathways through geometric enforcement.

This guide compares three critical classes of bidentate ligands—Xantphos-type , Binaphthyl-type (BINAP/SEGPHOS) , and Ferrocenyl-type (dppf/Josiphos) . Our analysis focuses on the "Natural Bite Angle" (


) as a predictive parameter for catalytic activity, particularly in Palladium-catalyzed cross-couplings and Rhodium/Ruthenium-catalyzed asymmetric hydrogenations.

Part 1: The Mechanics of Chelation

The Natural Bite Angle ( ) Theory

The most critical parameter distinguishing bidentate ligands is the natural bite angle—the preferred P-M-P angle determined by the ligand backbone.[1]

  • Wide Bite Angles (>100°): Ligands like Xantphos (

    
    ) destabilize the square planar Pd(II) intermediate, forcing a distortion toward a tetrahedral geometry. This steric strain lowers the activation energy for reductive elimination , making these ligands essential for difficult bond formations (e.g., C-N, C-O).
    
  • Narrow Bite Angles (<90°): Ligands like dppe (

    
    ) form tight chelates that stabilize the metal center but often retard the reductive elimination step.
    
  • The "Sweet Spot" (~99°): dppf possesses a bite angle of

    
    , offering a balance that supports both oxidative addition and reductive elimination, explaining its ubiquity in Suzuki-Miyaura couplings.
    
Visualizing Ligand Selection Logic

The following decision matrix outlines the selection process based on reaction requirements.

LigandSelection Start Reaction Type CrossCoupling Cross-Coupling (C-C, C-N, C-O) Start->CrossCoupling Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation DiffElim Difficult Reductive Elimination? CrossCoupling->DiffElim Xantphos Wide Bite Angle (Xantphos, DPEphos) DiffElim->Xantphos Yes (C-N, C-O) dppf General Purpose (dppf) DiffElim->dppf No (Suzuki, Negishi) Substrate Substrate Class Hydrogenation->Substrate BINAP Axial Chirality (BINAP, SEGPHOS) Substrate->BINAP C=O, C=C (Functionalized) Josiphos Ferrocenyl Chiral (Josiphos, DuPhos) Substrate->Josiphos C=N, Difficult C=C

Figure 1: Strategic decision tree for bidentate ligand selection based on mechanistic bottlenecks.

Part 2: Comparative Performance Analysis

Wide Bite Angle Ligands: Xantphos vs. DPEphos

Primary Application: Buchwald-Hartwig Amination, Carbonylation.

FeatureXantphos DPEphos Mechanistic Insight
Bite Angle (

)
~111°~102°Xantphos provides a wider angle, accelerating reductive elimination more effectively than DPEphos.
Backbone Rigidity High (Xanthene)Moderate (Diphenyl ether)Xantphos is rigid; DPEphos is hemilabile (can dissociate one arm), which can be beneficial for bulky substrates but detrimental to stability.
Performance Superior for unactivated aryl chlorides.[2][3][4]Excellent for aryl bromides and sterically hindered amines.The rigidity of Xantphos prevents

-hydride elimination, making it ideal for alkyl-aryl couplings.

Key Finding: In comparative studies of C-N coupling, Xantphos consistently outperforms narrower ligands (like BINAP) for electron-neutral or electron-rich aryl chlorides due to the bite-angle-induced acceleration of the reductive elimination step [1].

Atropisomeric Ligands: BINAP vs. SEGPHOS

Primary Application: Asymmetric Hydrogenation (Ru/Rh), Isomerization.

FeatureBINAP SEGPHOS Mechanistic Insight
Dihedral Angle WideNarrowerSEGPHOS has a narrower dihedral angle between the biaryl rings, creating a "tighter" chiral pocket.
Enantioselectivity High (Standard)Very High (Premium)The tighter pocket of SEGPHOS often results in higher ee% for difficult substrates compared to BINAP.
Stability Oxidatively sensitiveSlightly more robustBoth require careful handling under inert atmosphere.

Key Finding: While BINAP is the industry standard, SEGPHOS often yields higher enantioselectivity (ee) in Ruthenium-catalyzed hydrogenation of


-keto esters because the narrower dihedral angle minimizes the conformational flexibility of the catalyst-substrate complex [2].
Ferrocenyl Ligands: dppf vs. Josiphos

Primary Application: Suzuki Coupling (dppf), Asymmetric Hydrogenation (Josiphos).

  • dppf: The "workhorse" ligand. Its ferrocene backbone allows the bite angle to flex between 96°–108°. This flexibility allows it to stabilize both the square planar starting material and the distorted transition states. It is the gold standard for Suzuki-Miyaura coupling of heteroaryl halides.

  • Josiphos: A chiral ferrocenyl ligand. Unlike C2-symmetric ligands (BINAP), Josiphos possesses both planar and central chirality. It is exceptionally effective for the asymmetric hydrogenation of "difficult" substrates like tetrasubstituted alkenes where BINAP fails.

Part 3: Experimental Protocol (Ligand Screening)

Objective: To identify the optimal bidentate ligand for a Pd-catalyzed cross-coupling reaction using a High-Throughput Experimentation (HTE) approach.

Reagents & Equipment
  • Pd Source: Pd(OAc)₂ or Pd₂dba₃ (Note: Pd(OAc)₂ is preferred for in-situ complexation with bidentate phosphines).

  • Ligand Set: dppe, dppp, dppf, Xantphos, BINAP, DPEphos.

  • Solvents: 1,4-Dioxane (anhydrous), Toluene (anhydrous).

  • Base: Cs₂CO₃ (weak), NaOtBu (strong).

  • Vessel: 96-well reaction block or 8 mL sealed vials.

Step-by-Step Methodology
  • Stock Solution Preparation (Glovebox):

    • Prepare a 0.02 M stock solution of the Pd precursor in the solvent.

    • Prepare 0.022 M stock solutions of each ligand (1.1 equivalents relative to Pd to ensure full complexation).

    • Critical Step: Mix Pd and Ligand solutions in a 1:1 volume ratio in separate vials and stir for 30 minutes at room temperature. This "pre-complexation" time is vital to form the active

      
       species and prevent the formation of inactive Pd-black aggregates.
      
  • Reaction Assembly:

    • Dispense the pre-formed Catalyst-Ligand complex into reaction vials containing the aryl halide (1.0 equiv), nucleophile (1.2 equiv), and base (2.0 equiv).

    • Target catalyst loading: 1–5 mol%.

  • Execution:

    • Seal vials/plate and heat to 80–100°C for 12–24 hours.

    • Self-Validating Check: Visually inspect the reaction.[5] A black precipitate indicates catalyst decomposition (ligand failed to stabilize Pd). A homogeneous orange/red solution usually indicates active catalysis.

  • Analysis:

    • Filter through a silica plug (to remove Pd).

    • Analyze via UPLC-MS or GC-FID. Calculate Conversion and Yield.

Catalytic Cycle Visualization

Understanding where the ligand impacts the cycle is crucial for troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate affected by electron density) Pd0->OxAdd Ar-X TransMet Transmetallation (Steric bulk helps prevent aggregation) OxAdd->TransMet Nu-M RedElim Reductive Elimination (Driven by Wide Bite Angle) TransMet->RedElim Intermediate RedElim->Pd0 Product Release

Figure 2: The Palladium catalytic cycle. Wide bite angle ligands (Red Node) specifically accelerate the reductive elimination step, often the turnover-limiting step in crowded systems.

References

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination. Dalton Transactions, 2018.[2]

  • BINAP/SEGPHOS Ligands and Complexes: Comparative Performance. Sigma-Aldrich Technical Guide.

  • Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 2001.

  • Ligand Libraries for High Throughput Screening of Homogeneous Catalysts. Chemical Society Reviews, 2018.[6]

  • The Bite Angle Makes the Catalyst. Pure and Applied Chemistry, 1999.[7]

Sources

Safety Operating Guide

Safe Handling and Disposal of 1,3-Bis(phenylphosphino)propane: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identification & Hazard Assessment

Before proceeding, you must verify the exact chemical identity. There is a frequent nomenclature confusion between the secondary phosphine (likely your target based on the specific name provided) and the common tertiary phosphine ligand (dppp).

Chemical Identification Check

Use the table below to confirm which substance you possess. The disposal protocols differ significantly in risk level.

FeatureTarget: 1,3-Bis(phenylphosphino)propane Common Analog: 1,3-Bis(diphenylphosphino)propane (dppp)
Structure


CAS Number 15919-94-5 (or racemic variants)6737-42-4
Physical State Colorless to pale yellow Oil/Liquid White Crystalline Solid
Air Sensitivity High (Oxidizes rapidly, potential pyrophoric risk)Low (Air-stable solid, oxidizes slowly in solution)
Odor Extreme Stench (Pungent, garlic-like)Mild to Odorless
Key Hazard P-H Bond (Risk of

gas evolution in acid)
Low acute toxicity; environmental hazard

Operational Directive: This guide focuses on the secondary phosphine (Liquid/Oil) due to its higher risk profile. If you have the solid dppp, proceed to Section 4 (Solid Waste Management) directly.

Risk Profile (Secondary Phosphine)
  • Pyrophoricity: Secondary phosphines can heat spontaneously upon exposure to air. Waste must never be placed directly into trash bins.

  • Toxic Gas Evolution: The P-H bond is reactive. Do not mix with acids. Acidic conditions can protonate the phosphorus, potentially releasing phosphine gas (

    
    ) or volatile organophosphines.
    
  • Stench Management: The odor threshold is in the ppb range. All operations must occur inside a functioning fume hood.

Strategic Deactivation Protocol: Oxidative Quenching

The safest method for disposing of this compound is controlled oxidative deactivation . This converts the air-sensitive, odorous phosphine (


) into the stable, non-volatile phosphinic acid/oxide (

).
Reagent Preparation
  • Oxidant: Sodium Hypochlorite (10-15% commercial bleach) is preferred over Hydrogen Peroxide (

    
    ).
    
    • Reasoning: Bleach provides an alkaline environment (

      
      ). High pH prevents the protonation of the phosphine, thereby eliminating the risk of generating toxic phosphine gas during the quench [1].
      
  • Solvent: Toluene or Isopropyl Alcohol (IPA).

    • Reasoning: Acts as a heat sink to manage the exotherm of oxidation.

Step-by-Step Deactivation Workflow

Prerequisites: Fume hood, Neoprene/Nitrile gloves, Safety Goggles, Lab coat.

  • Dilution (The Heat Sink):

    • Dissolve the residual phosphine waste in Toluene or IPA to a concentration of <10% (v/v).

    • Control: If the waste is neat (pure liquid), add it slowly to the solvent under nitrogen flow if possible to prevent ignition.

  • Thermal Control:

    • Place the reaction vessel (flask or beaker) in an ice-water bath.

    • Ensure magnetic stirring is active.

  • Controlled Oxidation:

    • Slowly add the Bleach solution (10% NaOCl) dropwise to the stirred phosphine solution.

    • Observation: You may observe a vigorous reaction or color change. Maintain temperature <20°C.

    • Stoichiometry: Add approximately 10-20% excess oxidant relative to the estimated molar amount of phosphorus.

  • Validation (The "Starch-Iodide" Test):

    • After addition is complete, stir for 30 minutes.

    • Dip a starch-iodide paper into the aqueous layer.

    • Result: Blue/Black indicates excess oxidant (Success - Phosphine is consumed).

    • Result: No Change indicates insufficient oxidant. Add more bleach and repeat.

  • Phase Separation & Disposal:

    • The resulting mixture contains organic solvent and an aqueous layer with stabilized phosphorus oxides.

    • Separate phases if required by your local waste facility, or dispose of the entire emulsion into the "Basic Aqueous/Organic Waste" stream.

    • Labeling: Clearly label as "Deactivated Organophosphine Waste - Oxidized."

Visualization of Safety Logic

The following diagrams illustrate the decision-making process and the chemical safety pathway.

Disposal Decision Tree

DisposalLogic Start Identify Chemical Form Check Physical State? Start->Check Solid Solid (White Crystals) 1,3-Bis(diphenylphosphino)propane Check->Solid Solid Liquid Liquid/Oil (Stench) This compound Check->Liquid Liquid SolidAction Segregate as Solid Hazardous Waste (RCRA Ignitable/Toxic) Solid->SolidAction LiquidAction REQUIRE DEACTIVATION Proceed to Oxidation Protocol Liquid->LiquidAction

Caption: Operational decision tree based on the physical state of the phosphine ligand.

Oxidative Deactivation Pathway

OxidationPath Input Active Phosphine (R-PH-R) Intermediate Oxidation Reaction (Exothermic) Input->Intermediate Dilution Bleach Add NaOCl (Bleach) (Alkaline pH > 11) Bleach->Intermediate Risk Risk Avoided: Prevents PH3 Gas Bleach->Risk High pH Product Phosphinic Acid/Oxide (R-P(O)OH-R) Stable & Odorless Intermediate->Product

Caption: Chemical pathway converting the reactive P-H bond to a stable oxide using alkaline oxidation.

Solid Waste Management (For dppp / Tertiary Phosphines)

If you identified your material as the solid 1,3-Bis(diphenylphosphino)propane (dppp) in Section 1:

  • No Quenching Required: Solid dppp is relatively stable. Do not attempt to dissolve and oxidize bulk solids unless required by specific facility rules.

  • Container: Place in a dedicated solid waste container compatible with organic solids.

  • Labeling: "Hazardous Waste - Solid. Organophosphine Ligand."

  • Regulatory Classification: While not always P-listed, treat as RCRA Characteristic Waste (potentially D001 Ignitable if fine dust, or D003 Reactive if derived from pyrophoric synthesis) [2].

Emergency Procedures

ScenarioImmediate Action
Spill (Liquid) Evacuate area (stench). Don respirator. Cover with absorbent mixed with dilute bleach (10%) to oxidize in situ.
Skin Contact Wash with soap and water for 15 minutes. Phosphines absorb through skin; seek medical attention.
Fire Use

or Dry Chemical.[1][2] Do not use water on pure phosphines (potential scattering/reaction).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,3-Bis(diphenylphosphino)propane.

  • Strem Chemicals. (2023). Safety Data Sheet: Phosphorus Compounds.

Sources

Personal protective equipment for handling 1,3-Bis(phenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1,3-Bis(phenylphosphino)propane (CAS: 15994-65-7) is a secondary phosphine ligand precursor. Unlike its tertiary cousins (e.g., dppe), this compound possesses P-H bonds, rendering it significantly more reactive.

The Three Critical Hazards:

  • Oxidative Instability: It is highly air-sensitive. While not always strictly classified as pyrophoric in small quantities, it can heat spontaneously upon air exposure and degrade into toxic phosphine oxides and phosphinic acids.

  • Extreme Olfactory Hazard: It carries a potent, nausea-inducing stench characteristic of primary and secondary phosphines. Standard fume hood airflow is often insufficient to prevent lab contamination; trace vapors adhere to clothing and skin.

  • Chemical Toxicity: Like most organophosphorus(III) compounds, it is a severe irritant to mucous membranes and potentially toxic if inhaled or absorbed.

Operational Rule Zero: Handling this compound on an open bench is forbidden . All manipulations must occur under an inert atmosphere (Nitrogen or Argon) using a Glovebox or Schlenk line techniques.

Part 2: The Hierarchy of Defense

PPE is your last line of defense, not your first. The primary barrier is the engineering control.

Engineering Controls (Primary Barrier)
  • Glovebox (Preferred): The only method that guarantees zero oxidation and zero odor release.

  • Schlenk Line (Acceptable): Requires rigorous "cannula transfer" or "positive pressure syringe" techniques. All exhaust from the vacuum pump must be vented into a functioning fume hood or scrubber.

Personal Protective Equipment (Secondary Barrier)
ZoneRecommended GearTechnical Rationale (The "Why")
Hands Double Layering Strategy 1. Inner: Silver Shield® (Laminate) or High-Mil Nitrile (5 mil+)2. Outer: Standard Nitrile (Disposable)Permeation Kinetics: Organophosphines are lipophilic liquids. They permeate thin nitrile rapidly (often <5 mins). The laminate inner layer provides chemical impermeability, while the outer nitrile provides dexterity and grip.
Body Flame Resistant (FR) Lab Coat (Nomex® or chemically treated cotton)Thermal Melting Risk: If the liquid ignites or heats upon oxidation, standard polyester/cotton blends will melt onto the skin, exacerbating burns. FR fabrics char but do not melt.
Eyes Chemical Splash Goggles (ANSI Z87.1+)Aerosol Defense: Safety glasses leave gaps. A syringe slip or line over-pressurization generates a fine mist that can bypass glasses. Goggles seal the orbital area.
Respiratory Fume Hood / Scrubber (Do not rely on N95s)Gas Phase Failure: Particulate masks (N95) do not stop phosphine vapors. If odor is detected outside the hood, evacuation is required.

Part 3: Operational Protocol – Syringe Transfer

The most common accident vector is the transfer of the liquid from the storage vessel to the reaction flask. The following protocol utilizes the Positive Pressure Technique to prevent air ingress and liquid drips.

Workflow Visualization

The following diagram illustrates the logical flow of a safe transfer, emphasizing the "fail-safe" checks.

SyringeTransfer Start START: Preparation InertCheck Check Inert Gas Flow (Bubbler Active?) Start->InertCheck InertCheck->Start No Flow PurgeSyringe Purge Syringe 3x (Argon/N2) InertCheck->PurgeSyringe Flow OK DrawLiquid Draw Liquid (Slight Positive Pressure) PurgeSyringe->DrawLiquid GasCushion Pull Gas Cushion (Invert & Draw Inert Gas) DrawLiquid->GasCushion CRITICAL STEP Transfer Transfer to Flask GasCushion->Transfer Prevents Drips Clean Quench Syringe (Bleach Solution) Transfer->Clean

Figure 1: Positive Pressure Syringe Transfer Workflow. The "Gas Cushion" step is critical to prevent the liquid from expanding and dripping from the needle tip during movement.

Detailed Methodology
  • Pressure Equalization: Ensure the source bottle is under a slight positive pressure of inert gas. Never pull a vacuum on a liquid phosphine bottle; it will pull air in if a seal fails.

  • The Gas Cushion: After drawing the required volume of this compound:

    • Invert the syringe (needle up) while still in the headspace of the bottle.

    • Draw a small amount of inert gas (0.5 mL) into the syringe.

    • Why? This gas bubble sits at the needle tip. If the syringe plunger moves or the liquid expands due to hand warmth, gas is expelled first, not the toxic/pyrophoric liquid.

  • Immediate Quench: Immediately after injection, pull the plunger back to fill the syringe with inert gas from the reaction flask, then eject this into a dedicated "Quench Beaker" containing 10% bleach.

Part 4: Emergency Response & Disposal

The "Stench" Incident: If a drop falls on the bench or floor, the odor will be immediate and persistent.

  • Do NOT use water or paper towels alone (this spreads the surface area and smell).

  • Do NOT use organic solvents (acetone spreads the phosphine).

Correct Decontamination Protocol: Oxidation is the only way to destroy the phosphine functionality.

Quenching Solution:

  • 10-15% Sodium Hypochlorite (Bleach) OR

  • Hydrogen Peroxide (3%) (Use with caution as this reaction is more exothermic).

DisposalMatrix Spill Spill / Waste Identify Identify Surface Spill->Identify Glassware Glassware/Syringe Identify->Glassware Surface Bench/Floor Identify->Surface Soak Soak in Bleach (30 min) Glassware->Soak Wipe Cover with Bleach-Soaked Paper Towels Surface->Wipe Dispose Dispose as Chemical Waste Soak->Dispose Wipe->Dispose

Figure 2: Decontamination Decision Matrix. Oxidation via bleach converts the stench-producing phosphine into a stable phosphine oxide.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1,3-Bis(diphenylphosphino)propane. Retrieved from

  • University of California, Los Angeles (UCLA). (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Environment, Health & Safety. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.